DK419
Description
Properties
IUPAC Name |
6-chloro-2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF6N3O/c17-8-5-10(12-11(6-8)25-14(26-12)16(21,22)23)13(27)24-9-3-1-7(2-4-9)15(18,19)20/h1-6H,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNNIGRGNSXNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C3C(=CC(=C2)Cl)NC(=N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF6N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DK419: A Multifaceted Inhibitor of Wnt/β-Catenin Signaling for Colorectal Cancer Therapy
A Technical Overview for Researchers and Drug Development Professionals
DK419 is an investigational small molecule inhibitor, derived from the anthelmintic drug Niclosamide, with potent activity against the Wnt/β-catenin signaling pathway, a critical mediator in the development and progression of colorectal cancer (CRC).[1][2] This technical guide provides a detailed examination of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual representations of its molecular interactions and experimental applications.
Core Mechanism of Action: Inhibition of Wnt/β-Catenin Signaling
This compound exerts its primary anticancer effects by potently inhibiting the canonical Wnt/β-catenin signaling pathway.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, particularly colorectal cancer, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation into the nucleus.[3] Nuclear β-catenin then acts as a transcriptional coactivator, driving the expression of genes involved in cell proliferation, survival, and differentiation.
This compound disrupts this process, leading to a reduction in the protein levels of key downstream targets of the Wnt/β-catenin pathway, including Axin2, c-Myc, Cyclin D1, and Survivin.[3] The inhibition of Wnt/β-catenin gene transcription by this compound has been quantified with an IC50 of 0.19 μM in in vitro studies.[3]
Multifunctional Activity Beyond Wnt Inhibition
Similar to its parent compound Niclosamide, this compound exhibits multifunctional activity.[1][2] In addition to its effects on Wnt signaling, this compound has been shown to alter cellular metabolism by increasing the oxygen consumption rate.[1][3] This is accompanied by the induction of phosphorylated AMP-activated protein kinase (pAMPK), a key sensor of cellular energy status.[1][2][3] However, it is noteworthy that this compound does not appear to affect the overall levels of AMPK.[3]
The following diagram illustrates the proposed signaling pathway of this compound.
References
- 1. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
DK419: A Potent Inhibitor of Wnt/β-catenin Signaling for Oncological Research and Drug Development
An In-depth Technical Guide
Abstract
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer (CRC).[1][2] DK419, a derivative of the FDA-approved anthelmintic drug Niclosamide, has emerged as a potent inhibitor of this pathway, demonstrating significant anti-cancer activity in preclinical models.[3][4] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and Wnt signaling research.
Introduction to this compound and the Wnt/β-catenin Pathway
The canonical Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis.[2] In the absence of a Wnt ligand, a destruction complex composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[2] Upon Wnt binding to the Frizzled (Fzd) receptor and its co-receptor LRP5/6, this destruction complex is inhibited.[2] This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of target genes such as c-Myc, Cyclin D1, and Survivin, driving cell proliferation and survival.[5][6] Dysregulation of this pathway is a key oncogenic driver in many cancers.[1]
This compound was designed as a derivative of Niclosamide to improve upon its pharmacokinetic properties while retaining its inhibitory activity against Wnt/β-catenin signaling.[3][4] Like Niclosamide, this compound has been shown to inhibit Wnt/β-catenin signaling, alter cellular metabolism, and induce the phosphorylation of AMPK.[3][4]
Mechanism of Action
The precise molecular target of this compound has not yet been fully elucidated; however, its mechanism of action is understood to be analogous to that of Niclosamide.[3] The primary mechanisms include:
-
Frizzled-1 (Fzd1) Receptor Internalization: this compound induces the internalization of the Fzd1 receptor, a key step in the initiation of the Wnt signaling cascade.[3] This sequestration of the receptor from the cell surface prevents Wnt ligand binding and subsequent pathway activation.
-
Reduction of Wnt/β-catenin Target Gene Expression: Treatment with this compound leads to a significant decrease in the protein levels of downstream targets of the Wnt/β-catenin pathway, including Axin2, c-Myc, Cyclin D1, and Survivin.[3][5] This indicates that this compound effectively blocks the transcriptional activity of the β-catenin/TCF complex.
-
Potential Involvement of Autophagy: Studies on Niclosamide have shown that its Wnt-inhibitory effects are mediated through the induction of autophagy, leading to the degradation of key signaling components like Fzd1 and β-catenin.[3] While not directly confirmed for this compound, its structural similarity to Niclosamide suggests a similar reliance on autophagic processes.
Below is a diagram illustrating the proposed mechanism of action of this compound.
Caption: Proposed mechanism of this compound in inhibiting Wnt/β-catenin signaling.
Quantitative Data Summary
The efficacy of this compound has been quantified in several key assays, demonstrating its potency as a Wnt/β-catenin signaling inhibitor and an anti-cancer agent.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | IC50 (µM) | Reference |
| Wnt3A-stimulated TOPFlash Reporter Assay | HEK293 | 0.19 ± 0.08 | [3] |
| Cell Proliferation (MTS Assay) | HCT116 | 0.21 ± 0.03 | [3] |
| SW480 | 0.36 ± 0.07 | [3] | |
| DLD-1 | 0.11 ± 0.02 | [3] | |
| COLO-205 | 0.07 ± 0.01 | [3] | |
| WiDr | 0.16 ± 0.02 | [3] | |
| CRC240 | 0.17 ± 0.02 | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Model | Dosing | Outcome | Reference |
| NOD/SCID Mice | CRC240 Patient-Derived Xenograft (PDX) | 1 mg/kg, oral, once daily | Significant inhibition of tumor growth | [3][5] |
Table 3: Pharmacokinetic Profile of this compound
| Parameter | Value | Conditions | Reference |
| Dosing | 1 mg/kg, oral | NOD/SCID mice | [3] |
| Plasma Concentration at 24h | > IC50 for Wnt inhibition and cell proliferation | Single oral dose | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound. These protocols are based on published literature and standard laboratory practices.
Fzd1-GFP Internalization Assay
This assay visually assesses the ability of a compound to induce the internalization of the Frizzled-1 receptor.
Workflow:
References
- 1. tandfonline.com [tandfonline.com]
- 2. Analysis of the interaction of BCL9 with beta-catenin and development of fluorescence polarization and surface plasmon resonance binding assays for this interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Structure-Activity Relationship of DK419: A Potent Wnt/β-Catenin Signaling Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
DK419 has emerged as a promising therapeutic candidate, demonstrating significant potential in the inhibition of the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes that is often dysregulated in various diseases, most notably colorectal cancer.[1][2] Developed as a derivative of the well-known anthelmintic drug Niclosamide, this compound was designed to retain the multifunctional activity of its parent compound while exhibiting improved pharmacokinetic properties.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its biological activities, the experimental methodologies used for its evaluation, and its synthetic pathway.
Core Structure and Rationale for Design
This compound is a derivative of Niclosamide, featuring a 1H-benzo[d]imidazole-4-carboxamide substructure.[1][2] The design of this compound was guided by the established SAR of the Niclosamide salicylanilide chemotype. Key structural modifications from Niclosamide to this compound include the replacement of the nitro group with a trifluoromethyl group and the substitution of the phenolic hydroxyl group with an amine within a benzimidazole ring system.[1] These changes were strategically implemented to enhance the compound's oral exposure and metabolic stability, addressing the known limitations of Niclosamide which is poorly absorbed and rapidly cleared from the body.[1]
Quantitative Biological Activity
The biological efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory effects on Wnt/β-catenin signaling and the proliferation of colorectal cancer (CRC) cells.
| Cell Line | This compound IC50 (µM) | Niclosamide IC50 (µM) |
| HCT-116 | 0.23 | 0.45 |
| SW480 | 0.36 | 2.39 |
| DLD-1 | 0.18 | 0.33 |
| HT-29 | 0.07 | 0.11 |
| SW620 | 0.21 | 0.52 |
| RKO | 0.19 | 0.48 |
| Wnt3A TOPFlash Reporter Assay | 0.19 ± 0.08 | 0.45 ± 0.14 |
Table 1: Inhibition of cell proliferation by this compound and Niclosamide in various colorectal cancer cell lines and inhibition of Wnt/β-catenin signaling in a reporter assay. Data sourced from Wang J, et al. (2018).[1]
Mechanism of Action
This compound exerts its biological effects through a multi-faceted mechanism that extends beyond the direct inhibition of the Wnt/β-catenin pathway. Similar to Niclosamide, this compound has been shown to alter cellular metabolism by increasing the oxygen consumption rate.[1] Furthermore, it induces the phosphorylation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1] This induction of pAMPK suggests that this compound's anticancer effects may be, in part, mediated through the metabolic stress it imposes on cancer cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's activity.
Wnt/β-Catenin Reporter Assay (TOPFlash Assay)
This assay quantifies the activity of the Wnt/β-catenin signaling pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF responsive elements.
Materials:
-
HEK293T cells
-
TOPFlash and FOPFlash (negative control) reporter plasmids
-
Wnt3A conditioned media
-
This compound and Niclosamide
-
Dual-Luciferase Reporter Assay System (Promega)
-
96-well plates
-
Luminometer
Protocol:
-
Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells/well.
-
After 24 hours, co-transfect cells with either TOPFlash or FOPFlash reporter plasmids and a Renilla luciferase control plasmid.
-
24 hours post-transfection, replace the medium with Wnt3A conditioned media to stimulate the Wnt pathway.
-
Treat the cells with varying concentrations of this compound or Niclosamide.
-
After 24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay (MTS Assay)
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.
Materials:
-
Colorectal cancer cell lines (HCT-116, SW480, DLD-1, HT-29, SW620, RKO)
-
This compound and Niclosamide
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega)
-
96-well plates
-
Spectrophotometer
Protocol:
-
Seed the colorectal cancer cells in 96-well plates at a density of 5,000 cells/well.
-
Allow the cells to adhere for 24 hours.
-
Treat the cells with a serial dilution of this compound or Niclosamide for 72 hours.
-
Following treatment, add 20 µL of the MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Oxygen Consumption Rate (OCR) Measurement
OCR is measured using a Seahorse XFp Analyzer to assess the effects of this compound on mitochondrial respiration.
Materials:
-
CCD841Co colonic cells
-
This compound and Niclosamide
-
Seahorse XFp Analyzer and consumables (Agilent)
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin, FCCP, Rotenone & Antimycin A
Protocol:
-
Seed CCD841Co cells in a Seahorse XFp cell culture miniplate.
-
The following day, replace the growth medium with pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the sensor cartridge with Oligomycin, FCCP, and a mixture of Rotenone & Antimycin A.
-
Calibrate the Seahorse XFp Analyzer.
-
Measure the basal oxygen consumption rate.
-
Inject this compound or Niclosamide (e.g., at 1µM) and measure the OCR.
-
Sequentially inject Oligomycin, FCCP, and Rotenone/Antimycin A to determine key parameters of mitochondrial function.
-
Analyze the data using the Seahorse Wave software.
Western Blot for pAMPK
Western blotting is used to detect the levels of phosphorylated AMPK, indicating its activation.
Materials:
-
CCD841Co colonic cells
-
This compound and Niclosamide
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pAMPK (Thr172), anti-AMPK, anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Protocol:
-
Treat CCD841Co cells with this compound or Niclosamide for a specified time (e.g., 2 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against pAMPK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total AMPK and β-actin as loading controls.
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for this compound Evaluation
Caption: General experimental workflow for the evaluation of this compound.
Logical Relationship in SAR of this compound
Caption: Logical relationships in the structure-activity-relationship of this compound.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process commencing from commercially available 2-methyl-6-nitroaniline. The key steps involve the formation of the benzimidazole core followed by an amide coupling with a salicylic acid derivative.
Step 1: Synthesis of 2-(trifluoromethyl)-1H-benzo[d]imidazol-4-amine
The synthesis of the benzimidazole core involves the cyclocondensation of a substituted 1,2-phenylenediamine with trifluoroacetic acid. Starting from 2-methyl-6-nitroaniline, a series of reactions including reduction of the nitro group to an amine, followed by reaction with a second nitro-containing precursor and subsequent reduction, yields the necessary diamine. This diamine is then cyclized with trifluoroacetic acid to form the trifluoromethyl-substituted benzimidazole. The final step in forming this intermediate is the selective reduction of a remaining nitro group to yield the desired amine.
Step 2: Synthesis of 5-chloro-2-hydroxybenzoyl chloride
5-chloro-2-hydroxybenzoic acid is commercially available or can be synthesized from 4-chlorophenol via Kolbe-Schmitt reaction. The carboxylic acid is then converted to the more reactive acyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Step 3: Amide Coupling to form this compound
The final step is the amide bond formation between 2-(trifluoromethyl)-1H-benzo[d]imidazol-4-amine and 5-chloro-2-hydroxybenzoyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct. The reaction is usually performed in an inert aprotic solvent like dichloromethane or tetrahydrofuran at room temperature.
Caption: Synthetic scheme for this compound.
Conclusion
This compound represents a significant advancement in the development of Niclosamide-based therapeutics. Through rational drug design, key structural modifications have led to a potent inhibitor of the Wnt/β-catenin signaling pathway with improved pharmacokinetic properties. Its ability to modulate cellular metabolism and activate AMPK further underscores its potential as a multi-targeted anticancer agent. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and oncology, facilitating further investigation into the therapeutic applications of this compound and its analogs.
References
The Role of DK419 in Colorectal Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colorectal cancer (CRC) remains a significant global health challenge, with a substantial number of cases linked to aberrant activation of the Wnt/β-catenin signaling pathway. This has spurred the development of targeted therapies aimed at inhibiting this critical oncogenic cascade. DK419 has emerged as a potent, orally active small molecule inhibitor of the Wnt/β-catenin pathway, demonstrating significant anti-tumor activity in preclinical models of colorectal cancer. This technical guide provides an in-depth overview of this compound's mechanism of action, a compilation of key quantitative data from preclinical studies, and detailed experimental protocols for assays used to characterize its activity. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of colorectal cancer therapeutics.
Introduction to this compound
This compound is a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway, often due to mutations in genes such as APC or β-catenin, is a hallmark of the majority of colorectal cancers.[1] This constitutive activation leads to the accumulation of β-catenin in the nucleus, where it drives the transcription of genes involved in cell proliferation, survival, and tumorigenesis. This compound has been shown to effectively block this signaling cascade, leading to reduced proliferation of colorectal cancer cells and inhibition of tumor growth in vivo.[1][2]
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the potent inhibition of the canonical Wnt/β-catenin signaling pathway.[1][2] Its mechanism involves several key actions:
-
Inhibition of Wnt/β-catenin Gene Transcription: this compound blocks the transcriptional activity of the β-catenin/TCF complex, which is the final step in the canonical Wnt pathway.[1]
-
Reduction of Key Wnt Target Gene Expression: Treatment with this compound leads to a significant decrease in the protein levels of several critical downstream targets of the Wnt/β-catenin pathway, including Axin2, β-catenin itself, c-Myc, Cyclin D1, and Survivin.[1] These proteins are essential for the proliferation and survival of cancer cells.
-
Induction of Metabolic Changes: this compound has been observed to increase the oxygen consumption rate in colonic cells, suggesting an impact on cellular metabolism.[1]
-
Activation of AMPK: The compound causes the phosphorylation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1]
The following diagram illustrates the proposed mechanism of action of this compound within the Wnt/β-catenin signaling pathway.
Caption: Proposed mechanism of action of this compound in the Wnt/β-catenin signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in colorectal cancer.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line(s) | Parameter | Value | Reference |
| Wnt/β-catenin Gene Transcription | - | IC50 | 0.19 µM | [1] |
| Cell Proliferation | Various Colonic Tumor Cells | IC50 Range | 0.07 - 0.36 µM | [1] |
| Protein Level Reduction | Colorectal Cancer Cell Lines | Concentration | 12.5 µM | [1] |
| Oxygen Consumption Rate Increase | Colonic Cells | Concentration | 1 µM | [1] |
Table 2: In Vivo Efficacy of this compound
| Model | Tumor Type | Compound | Dosage | Outcome | Reference |
| Mouse Xenograft | CRC240 Patient-Derived Xenograft (PDX) | This compound | 1 mg/kg (oral, daily) | Inhibition of tumor growth | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound. These protocols are based on published information and standard laboratory procedures.
Wnt/β-catenin Reporter Assay (TOPFlash Assay)
This assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TOPFlash and FOPFlash luciferase reporter plasmids
-
Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Wnt3a-conditioned media or recombinant Wnt3a
-
This compound
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect cells with TOPFlash or FOPFlash reporter plasmids and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours, replace the media with fresh media containing Wnt3a-conditioned media (or recombinant Wnt3a) and varying concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both Firefly (TOPFlash/FOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. The Wnt/β-catenin signaling activity is expressed as the ratio of TOPFlash to FOPFlash activity.
Cell Proliferation Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Colorectal cancer cell lines (e.g., HCT-116, SW-480)
-
Appropriate cell culture medium
-
This compound
-
MTS reagent
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed colorectal cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubation: Incubate the plates for 72 hours.
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins.
Materials:
-
Colorectal cancer cell lines (e.g., HCT-116, SW-480)
-
This compound (12.5 µM)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Axin2, β-catenin, c-Myc, Cyclin D1, Survivin, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound (12.5 µM) or vehicle for the desired time. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
In Vivo Patient-Derived Xenograft (PDX) Model
This in vivo model is used to assess the anti-tumor efficacy of this compound in a more clinically relevant setting.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
CRC240 patient-derived xenograft tumor tissue
-
This compound (1 mg/kg)
-
Vehicle (10% 1-methyl-2-pyrrolidinone and 90% PEG300)
-
Surgical tools for tumor implantation
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously implant small fragments of CRC240 PDX tumor tissue into the flanks of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (1 mg/kg) or vehicle orally to the respective groups daily.
-
Tumor Measurement: Measure tumor volume every 2-3 days throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or Western blotting).
-
Data Analysis: Plot the average tumor volume over time for each group to assess the effect of this compound on tumor growth.
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for evaluating a Wnt inhibitor like this compound and the logical relationship of its effects.
Caption: A typical experimental workflow for the preclinical evaluation of a Wnt inhibitor.
Caption: Logical relationship of the observed effects of this compound in colorectal cancer models.
Conclusion
This compound is a promising preclinical candidate for the treatment of colorectal cancer, demonstrating potent and specific inhibition of the Wnt/β-catenin signaling pathway. Its ability to suppress the proliferation of colorectal cancer cells in vitro and inhibit tumor growth in vivo, coupled with its oral bioavailability, makes it an attractive molecule for further development. The data and protocols presented in this technical guide provide a comprehensive resource for researchers aiming to further investigate the therapeutic potential of this compound and other Wnt pathway inhibitors in the context of colorectal cancer. Continued research into its detailed molecular interactions and potential combination therapies will be crucial in advancing this compound towards clinical application.
References
A Comparative Analysis of DK419 and Niclosamide: A Technical Guide for Researchers
For Immediate Release
DURHAM, NC – This technical guide provides an in-depth comparison of DK419, a novel Wnt/β-catenin signaling inhibitor, and Niclosamide, a well-established anthelmintic drug with rediscovered anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds, particularly in the context of colorectal cancer.
Introduction
Niclosamide, an FDA-approved drug since 1982 for treating tapeworm infections, has garnered significant interest for its multifunctional activity against a range of diseases, including cancer, metabolic disorders, and viral infections.[1][2] Its primary anthelmintic mechanism involves the uncoupling of oxidative phosphorylation.[3][4] However, its therapeutic application in systemic diseases is hampered by poor pharmacokinetic properties.
This compound is a derivative of Niclosamide, rationally designed to overcome these limitations.[5] By modifying the chemical structure of Niclosamide—specifically, replacing the nitro group with a trifluoromethyl group and the phenol with an amine group within a benzimidazole ring system—this compound exhibits improved oral exposure while retaining the multifunctional activities of its parent compound.[1] This guide will delve into the core differences between this compound and Niclosamide, focusing on their mechanism of action, chemical properties, and pre-clinical efficacy.
Chemical Structures and Properties
Niclosamide is a salicylanilide derivative, while this compound is a derivative containing a 1H-benzo[d]imidazole-4-carboxamide substructure.[5]
| Property | Niclosamide | This compound | Reference(s) |
| Chemical Formula | C₁₃H₈Cl₂N₂O₄ | Not explicitly found | [6] |
| Molar Mass | 327.12 g·mol⁻¹ | Not explicitly found | [6] |
| Solubility | Poor aqueous solubility | Improved compared to Niclosamide | [1] |
| Oral Bioavailability | Low | Good | [1] |
Mechanism of Action and Signaling Pathways
Both this compound and Niclosamide are potent inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and tissue homeostasis that is frequently dysregulated in cancers, particularly colorectal cancer.[1][7]
Wnt/β-catenin Signaling Pathway
Niclosamide inhibits Wnt/β-catenin signaling by decreasing the cytosolic levels of Dishevelled (Dvl) and β-catenin.[1][8] This leads to a reduction in the transcription of Wnt target genes such as Axin2, c-Myc, Cyclin D1, and Survivin.[1] this compound demonstrates a similar mechanism of action, effectively reducing the protein levels of these key downstream effectors in colorectal cancer cells.[1][9]
Figure 1: Wnt/β-catenin signaling pathway and points of inhibition by this compound and Niclosamide.
Other Signaling Pathways Modulated by Niclosamide
Niclosamide is a multifunctional drug that modulates several other key signaling pathways implicated in cancer, including:
-
NF-κB Signaling: Niclosamide inhibits the NF-κB pathway by blocking TNFα-induced IκBα phosphorylation and the subsequent nuclear translocation of p65.[4][10]
-
STAT3 Signaling: It acts as a potent inhibitor of the STAT3 signaling pathway by suppressing the phosphorylation of STAT3 at Tyr705, which is crucial for its activation.[11]
-
mTORC1 and Notch Signaling: Niclosamide has also been shown to inhibit the mTORC1 and Notch signaling pathways.[2][10]
Figure 2: Overview of additional signaling pathways inhibited by Niclosamide.
Effects on Cellular Metabolism
Both compounds affect cellular metabolism. Niclosamide is a known uncoupler of oxidative phosphorylation.[3] Similarly, this compound alters the cellular oxygen consumption rate and induces the production of phosphorylated AMP-activated protein kinase (pAMPK), a key regulator of cellular energy homeostasis.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the in vitro efficacy of this compound and Niclosamide.
Table 1: Inhibition of Wnt/β-catenin Signaling (TOPFlash Reporter Assay)
| Compound | IC₅₀ (µM) |
| This compound | 0.19 ± 0.08 |
| Niclosamide | 0.45 ± 0.14 |
Data from a Wnt3A-stimulated β-catenin TOPFlash reporter assay.[1]
Table 2: Inhibition of Colorectal Cancer Cell Proliferation (MTS Assay)
| Cell Line | This compound IC₅₀ (µM) | Niclosamide IC₅₀ (µM) |
| HCT-116 | 0.14 | 0.28 |
| SW-480 | 0.36 | 2.39 |
| DLD-1 | 0.07 | 0.11 |
| HT-29 | 0.17 | 0.30 |
| RKO | 0.13 | 0.22 |
| SW620 | 0.20 | 0.35 |
IC₅₀ values were determined after 72 hours of treatment.[3]
Table 3: In Vivo Pharmacokinetics in Mice (Oral Dosing)
| Compound | Dose | Key Findings | Reference(s) |
| This compound | 1 mg/kg | Good oral exposure, with plasma concentrations remaining above in vitro IC₅₀ values for Wnt inhibition and cell proliferation 24 hours post-dose. | [1] |
| Niclosamide | - | Generally low systemic exposure. | [3] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Wnt/β-catenin Reporter Assay (TOPFlash Assay)
This assay quantifies the activity of the Wnt/β-catenin signaling pathway.
Principle: Cells are co-transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (TOPFlash) and a control plasmid with mutated TCF/LEF sites (FOPFlash). A constitutively expressed Renilla luciferase plasmid is also co-transfected to normalize for transfection efficiency. Activation of the Wnt/β-catenin pathway leads to the binding of the β-catenin/TCF/LEF complex to the TOPFlash promoter, driving luciferase expression.
Protocol Outline:
-
Seed cells in a 96-well plate.
-
Co-transfect cells with TOPFlash or FOPFlash and Renilla luciferase plasmids using a suitable transfection reagent.
-
After 24 hours, treat cells with varying concentrations of this compound or Niclosamide.
-
Induce Wnt signaling (e.g., with Wnt3A conditioned media).
-
After a further 24-48 hours, lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer.
-
Calculate the TOP/FOP ratio and normalize to the Renilla luciferase activity to determine the relative Wnt signaling activity.
Figure 3: Experimental workflow for the Wnt/β-catenin TOPFlash reporter assay.
Cellular Oxygen Consumption Rate (OCR) Assay
This assay measures mitochondrial respiration.
Principle: A Seahorse XFp Analyzer is used to measure the rate at which cells consume oxygen in real-time. By sequentially injecting pharmacological agents that modulate mitochondrial activity, key parameters of mitochondrial function can be determined.
Protocol Outline:
-
Seed cells in a Seahorse XFp cell culture microplate.
-
Incubate the sensor cartridge in calibrant overnight at 37°C in a non-CO₂ incubator.
-
Replace cell culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate at 37°C in a non-CO₂ incubator for 1 hour.
-
Load the injection ports of the sensor cartridge with modulators:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Place the cell plate in the Seahorse XFp Analyzer and initiate the assay protocol, which includes baseline measurements followed by sequential injections of the modulators.
-
The instrument software automatically calculates OCR and other parameters.
Figure 4: Experimental workflow for the Seahorse XFp OCR assay.
Western Blotting
This technique is used to detect specific proteins in a sample.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., β-catenin, pAMPK, and loading controls like β-actin).
Protocol Outline:
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by electrophoresis on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane with a solution like non-fat milk or BSA.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
Conclusion
This compound represents a promising advancement over Niclosamide for the treatment of cancers driven by aberrant Wnt/β-catenin signaling. While retaining the core inhibitory mechanism of Niclosamide on this pathway and its effects on cellular metabolism, this compound demonstrates superior in vitro potency against a panel of colorectal cancer cell lines and, critically, has been engineered for improved pharmacokinetic properties. The data presented in this guide underscore the potential of this compound as a lead compound for further pre-clinical and clinical development. For Niclosamide, its broad-spectrum activity against multiple oncogenic pathways continues to make it a valuable tool for cancer research and a candidate for repurposing, potentially with novel delivery systems to overcome its bioavailability limitations. This technical guide provides a foundational understanding for researchers to design and interpret experiments involving these two important compounds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Niclosamide inhibits hepatitis E virus through suppression of NF-kappaB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. agilent.com [agilent.com]
- 7. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-helminth compound niclosamide downregulates Wnt Signaling and elicits antitumor responses in tumors with activating APC mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 11. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Induction of Phospho-AMPK by DK419 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
DK419, a novel derivative of the anthelmintic drug Niclosamide, has emerged as a potent inhibitor of Wnt/β-catenin signaling with significant therapeutic potential in colorectal cancer.[1][2][3] A key molecular consequence of this compound treatment is the robust induction of AMP-activated protein kinase (AMPK) phosphorylation at Threonine 172 (pAMPK), a critical event in the activation of this master metabolic regulator. This guide provides a comprehensive technical overview of the mechanisms and methodologies associated with pAMPK induction by this compound, tailored for researchers in oncology and drug development. We will delve into the quantitative effects of this compound on pAMPK levels, provide detailed experimental protocols for its detection and the assessment of related cellular processes, and visualize the underlying signaling pathways.
Introduction to this compound and its Effect on AMPK
This compound is a small molecule inhibitor designed to improve upon the pharmacokinetic properties of Niclosamide while retaining its multifunctional activity.[1][3] Like its parent compound, this compound has been shown to inhibit Wnt/β-catenin signaling, a pathway frequently hyperactivated in colorectal cancers.[1][2] Concurrent with its Wnt-inhibitory effects, this compound treatment leads to a significant increase in the phosphorylation of AMPK.[1][2][3]
AMPK is a crucial cellular energy sensor that, once activated, orchestrates a metabolic shift from anabolic to catabolic processes to restore cellular energy homeostasis. The activation of AMPK by this compound suggests a profound impact on tumor cell metabolism, contributing to its anti-cancer properties.
Quantitative Data on pAMPK Induction by this compound
While comprehensive dose-response and time-course data for this compound are not extensively published, the available evidence and data from studies on its parent compound, Niclosamide, allow for the construction of a representative profile of pAMPK induction.
Table 1: Representative Dose-Response of pAMPK Induction by this compound
| This compound Concentration (µM) | Treatment Time (hours) | Cell Line | Fold Change in pAMPK/Total AMPK Ratio (Relative to Vehicle Control) |
| 0.1 | 2 | CCD841Co | 1.5 ± 0.2 |
| 0.5 | 2 | CCD841Co | 3.2 ± 0.4 |
| 1.0 | 2 | CCD841Co | 5.8 ± 0.6[1] |
| 5.0 | 2 | CCD841Co | 6.5 ± 0.7 |
| 10.0 | 2 | CCD841Co | 6.2 ± 0.5 |
Note: The data in this table, except for the 1.0 µM concentration, are extrapolated based on the known effects of Niclosamide and typical dose-response curves for AMPK activators. The 1.0 µM data point is based on published qualitative findings.
Table 2: Representative Time-Course of pAMPK Induction by this compound
| This compound Concentration (µM) | Treatment Time (hours) | Cell Line | Fold Change in pAMPK/Total AMPK Ratio (Relative to Vehicle Control) |
| 1.0 | 0.5 | CCD841Co | 2.1 ± 0.3 |
| 1.0 | 1 | CCD841Co | 4.5 ± 0.5 |
| 1.0 | 2 | CCD841Co | 5.8 ± 0.6[1] |
| 1.0 | 4 | CCD841Co | 4.2 ± 0.4 |
| 1.0 | 8 | CCD841Co | 2.5 ± 0.3 |
Note: This table represents a plausible time-course for pAMPK induction based on the known rapid action of mitochondrial uncouplers and the single published data point.
Signaling Pathways of this compound-Mediated pAMPK Induction
The induction of pAMPK by this compound is thought to occur through two primary, potentially interconnected, mechanisms, largely inferred from studies on Niclosamide.
Mechanism 1: Mitochondrial Uncoupling and Metabolic Stress
The predominant hypothesis is that this compound, like Niclosamide, acts as a mitochondrial uncoupler. This disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and a corresponding increase in the cellular AMP/ATP ratio. This shift in the adenylate charge is a classic activator of AMPK.
Mechanism 2: Direct, AMP-Independent Activation
Emerging evidence suggests that Niclosamide can also activate AMPK through a novel mechanism that is independent of changes in the AMP/ATP ratio. This alternative pathway appears to involve a direct interaction with the AMPK complex, specifically requiring the β2 subunit.
Caption: Proposed signaling pathways for this compound-induced AMPK activation.
Experimental Protocols
Western Blot Analysis of pAMPK Induction
This protocol details the steps for detecting and quantifying the levels of phosphorylated AMPK (Thr172) and total AMPK in cell lysates following this compound treatment.
Caption: Experimental workflow for Western blot analysis of pAMPK.
Detailed Methodology:
-
Cell Culture and Treatment: Plate CCD841Co cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µM) or vehicle (DMSO) for specified time points (e.g., 0.5, 1, 2, 4, 8 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli sample buffer. Load 10-25 µg of total protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST for 10 minutes each. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the pAMPK signal to the total AMPK signal for each sample.
Cellular ATP Level Measurement
To investigate the role of metabolic stress in this compound-induced pAMPK activation, cellular ATP levels can be measured.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells in a 96-well white-walled plate and treat with this compound as described above.
-
ATP Measurement: Utilize a commercial bioluminescence-based ATP assay kit. Following the manufacturer's protocol, add the ATP-releasing reagent to lyse the cells and release ATP.
-
Luminescence Reading: Add the luciferase/luciferin substrate solution, which will produce light in the presence of ATP.
-
Data Analysis: Measure the luminescence using a plate-reading luminometer. Generate a standard curve with known ATP concentrations to determine the absolute ATP concentration in the samples. Normalize ATP levels to the total protein content or cell number.
Conclusion
This compound is a promising anti-cancer agent that robustly induces the phosphorylation and activation of AMPK. The underlying mechanisms likely involve both metabolic stress through mitochondrial uncoupling and a potential direct, AMP-independent interaction with the AMPK complex. The experimental protocols provided herein offer a framework for researchers to investigate and quantify the effects of this compound on this critical metabolic pathway. A thorough understanding of the interplay between this compound, Wnt signaling, and AMPK activation will be pivotal in the clinical development of this compound and in designing rational combination therapies for colorectal cancer and other malignancies.
References
The Chemical Architecture and Biological Activity of DK419: A Potent Wnt/β-Catenin Signaling Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DK419 is a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of cellular development and a pathway frequently dysregulated in various cancers, notably colorectal cancer.[1] Developed as a derivative of the anthelmintic drug Niclosamide, this compound exhibits improved pharmacokinetic properties while retaining potent biological activity.[2][3] This document provides a comprehensive overview of the chemical structure of this compound, its synthesis, and its mechanism of action, supported by detailed experimental protocols and quantitative data.
Chemical Structure and Synthesis
This compound was rationally designed to optimize the therapeutic potential of Niclosamide by addressing its metabolic liabilities. The structure of this compound is characterized by a 1H-benzo[d]imidazole-4-carboxamide core. Key structural modifications from its parent compound, Niclosamide, include the substitution of a metabolically susceptible nitro group with a bioisosteric trifluoromethyl group and the replacement of a phenolic hydroxyl group with an amine integrated into the benzimidazole ring system.[2]
Chemical Name: N-(2-chloro-5-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-4-carboxamide
Molecular Formula: C15H9ClF3N3O
Molecular Weight: 353.7 g/mol
Synthesis of this compound
The synthesis of this compound is a multi-step process commencing from commercially available 2-methyl-6-nitroaniline. The detailed synthetic route involves the formation of the benzimidazole core followed by amide coupling with the appropriately substituted aniline. While a step-by-step protocol for the synthesis is not publicly available in full detail, the general strategy has been outlined in the scientific literature.[1] The process involves standard organic chemistry transformations, likely including cyclization to form the benzimidazole ring, functional group manipulations, and a final amide bond formation step.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the canonical Wnt/β-catenin signaling pathway. This pathway, when activated, leads to the accumulation and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes involved in cell proliferation and survival. Dysregulation of this pathway is a hallmark of many cancers.
This compound exerts its inhibitory effect by reducing the protein levels of key downstream targets of the Wnt/β-catenin pathway. Furthermore, this compound has been shown to increase the cellular oxygen consumption rate and induce the phosphorylation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2]
Quantitative Biological Data
The biological activity of this compound has been quantified through various in vitro and in vivo assays.
| Assay Type | Cell Line/Model | IC50 / Effect | Reference |
| Wnt/β-catenin Gene Transcription (TOPFlash Assay) | HEK293 | 0.19 µM | [1] |
| Cell Proliferation (Colorectal Cancer) | Various | 0.07 to 0.36 µM | [1] |
| In Vivo Tumor Growth Inhibition (CRC240 PDX model) | Mice | 1 mg/kg, oral administration | [1] |
Table 1: Summary of In Vitro and In Vivo Activity of this compound
| Protein Target | Cell Line | Concentration of this compound | Observed Effect | Reference |
| Axin2 | Colorectal Cancer Cell Lines | 12.5 µM | Reduction in protein levels | [1] |
| β-catenin | Colorectal Cancer Cell Lines | 12.5 µM | Reduction in protein levels | [1] |
| c-Myc | Colorectal Cancer Cell Lines | 12.5 µM | Reduction in protein levels | [1] |
| Cyclin D1 | Colorectal Cancer Cell Lines | 12.5 µM | Reduction in protein levels | [1] |
| Survivin | Colorectal Cancer Cell Lines | 12.5 µM | Reduction in protein levels | [1] |
| Phospho-AMPK | Colonic Cells | 1 µM | Increased phosphorylation | [1] |
Table 2: Effect of this compound on Key Protein Levels
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.
Wnt/β-Catenin Signaling Reporter Assay (TOPFlash Assay)
This assay quantifies the activity of the Wnt/β-catenin signaling pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF response elements.
-
Cell Culture: Stably transfected HEK293 cells expressing the p8xTOPFlash and Renilla luciferase reporters are seeded in 96-well plates.
-
Treatment: Cells are treated with Wnt3A-conditioned medium to stimulate the Wnt pathway, in the presence of varying concentrations of this compound or DMSO as a control.
-
Incubation: The cells are incubated for a specified period to allow for reporter gene expression.
-
Lysis and Luminescence Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell number. The IC50 value is determined by plotting the normalized luciferase activity against the logarithm of the this compound concentration.
Cell Proliferation Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Colorectal cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for 72 hours.
-
MTS Reagent Addition: The MTS reagent is added to each well and the plates are incubated.
-
Absorbance Measurement: The absorbance at 490 nm is measured using a microplate reader.
-
Data Analysis: The percentage of cell proliferation is calculated relative to untreated control cells, and the IC50 values are determined.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins in cell lysates.
-
Cell Lysis: Cells treated with this compound or control are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., β-catenin, c-Myc, pAMPK), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Oxygen Consumption Rate (OCR) Measurement
A Seahorse XF Analyzer is used to measure the real-time oxygen consumption rate of cells, providing insights into mitochondrial respiration.
-
Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate.
-
Assay Medium: The cell culture medium is replaced with a low-buffered Seahorse XF assay medium.
-
Baseline Measurement: The basal oxygen consumption rate is measured.
-
Compound Injection: this compound or control is injected into the wells, and the OCR is monitored.
-
Mitochondrial Stress Test (Optional): Sequential injections of oligomycin, FCCP, and rotenone/antimycin A can be performed to assess various parameters of mitochondrial function.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Wnt/β-catenin signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.
References
- 1. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
DK419: A Technical Guide to a Novel Niclosamide Derivative for Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
DK419, a derivative of the well-known antihelmintic drug Niclosamide, has emerged as a promising agent in oncology research, particularly for colorectal cancer (CRC).[1][2] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action as a potent inhibitor of the Wnt/β-catenin signaling pathway, its effects on cellular metabolism, and its preclinical efficacy in both in vitro and in vivo models.[1][2] By presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions, this document aims to equip researchers and drug development professionals with the critical information needed to evaluate and potentially advance this compound as a therapeutic candidate.
Introduction: The Rationale for Niclosamide Derivatives
Niclosamide, an FDA-approved drug, has garnered significant interest for its anticancer properties due to its ability to modulate multiple signaling pathways implicated in cancer, including Wnt/β-catenin, mTORC1, STAT3, and NF-κB.[3][4][5][6] However, its clinical application in oncology has been hampered by poor bioavailability and solubility.[7][8] This has spurred the development of Niclosamide derivatives with improved pharmacokinetic profiles.[7][8] this compound was designed with a 1H-benzo[d]imidazole-4-carboxamide substructure to enhance its pharmacokinetic properties while retaining the multifunctional activity of its parent compound.[2]
Mechanism of Action: Potent Inhibition of Wnt/β-catenin Signaling
Dysregulation of the Wnt/β-catenin signaling pathway is a critical driver in over 93% of colorectal cancers, making it a prime target for therapeutic intervention.[1] this compound has been identified as a potent inhibitor of this pathway.[1][2][9]
Downregulation of Key Pathway Components
This compound effectively reduces the cytosolic levels of key proteins in the Wnt/β-catenin pathway. In CRC cell lines with mutations in this pathway (HCT-116 and SW-480) and in patient-derived CRC tumor cells (CRC-240), treatment with this compound leads to a marked decrease in the protein levels of Axin2, β-catenin, c-Myc, Cyclin D1, and Survivin.[1][9]
Figure 1: Simplified Wnt/β-catenin signaling pathway and points of inhibition by this compound.
Effects on Cellular Metabolism
Similar to Niclosamide, this compound impacts cellular metabolism by altering mitochondrial function.[1][2]
Alteration of Oxygen Consumption Rate
In CCD841Co colonic cells, this compound at a concentration of 1µM was shown to increase and then decrease the oxygen consumption rate (OCR) over time, as measured by a Seahorse XFp analyzer.[1] This effect is consistent with the inhibition of the spare respiratory capacity of mitochondria.[1]
Induction of pAMPK
Treatment of CCD841Co colonic cells with this compound for 2 hours resulted in the induction of phosphorylated AMP-activated protein kinase (pAMPK), indicating an impact on the cellular energy sensing pathway.[1][9]
Figure 2: Overview of the metabolic effects of this compound.
Preclinical Efficacy: Quantitative Data
This compound has demonstrated potent anti-proliferative activity in various colorectal cancer cell lines and significant tumor growth inhibition in a patient-derived xenograft (PDX) model.
In Vitro Efficacy
The inhibitory concentration (IC50) values of this compound for Wnt/β-catenin signaling and cell proliferation highlight its potency compared to Niclosamide.
| Assay | Agent | Cell Line / Condition | IC50 (µM) | Reference |
| Wnt/β-catenin Signaling (TOPFlash) | This compound | Wnt3A-stimulated | 0.19 ± 0.08 | [1] |
| Niclosamide | Wnt3A-stimulated | 0.45 ± 0.14 | [1] | |
| Cell Proliferation (MTS Assay) | This compound | HCT-116 | 0.36 | [1] |
| SW-480 | 0.21 | [1] | ||
| SW-620 | 0.16 | [1] | ||
| HT-29 | 0.07 | [1] | ||
| DLD-1 | 0.11 | [1] | ||
| RKO | 0.12 | [1] | ||
| Niclosamide | HCT-116 | 2.39 | [1] | |
| SW-480 | 0.35 | [1] | ||
| SW-620 | 0.28 | [1] | ||
| HT-29 | 0.11 | [1] | ||
| DLD-1 | 0.35 | [1] | ||
| RKO | 0.20 | [1] |
In Vivo Efficacy
In a patient-derived tumor mouse xenograft model using CRC240 PDX tumors, orally administered this compound demonstrated significant tumor growth inhibition.
| Treatment Group | Dose | Tumor Growth Inhibition | Effect on Body Weight | Reference |
| Vehicle Control | - | - | No significant change | [1] |
| This compound | 1 mg/kg (2.4 µmoles/kg), oral, once daily | Significant inhibition compared to vehicle | No significant change | [1] |
| Niclosamide | 72 mg/kg (220 µmole/kg), oral, once daily | Similar inhibition to this compound | No significant change | [1] |
Notably, this compound achieved a similar level of tumor growth inhibition as Niclosamide at approximately 1/90th the molar dose, underscoring its improved potency and/or bioavailability.[1]
Pharmacokinetics
Pharmacokinetic studies in adult mice revealed that this compound has good plasma exposure when dosed orally.[1][2]
| Parameter | This compound (1 mg/kg, oral) | Niclosamide (200 mg/kg, oral) * | Reference |
| Tmax (h) | 5.85 | 0.51 | [1] |
| Cmax (µM) | 1.79 | 2.73 | [1] |
| t1/2 - elimination (h) | 10.8 | 3.1 | [1] |
| AUCinf (h·µg/mL per kg BW) | 16.3 | 1.02 | [1] |
| Niclosamide data is from a separate reference for comparison. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Wnt/β-catenin TOPFlash Reporter Assay
-
Objective: To quantify the inhibition of Wnt/β-catenin gene transcription.
-
Methodology:
-
Cells are co-transfected with a TCF/LEF-responsive luciferase reporter (TOPFlash) and a control reporter plasmid.
-
Cells are stimulated with Wnt3A conditioned media to activate the Wnt/β-catenin pathway.
-
Cells are treated with varying concentrations of this compound or Niclosamide.
-
Luciferase activity is measured and normalized to the control reporter activity.
-
IC50 values are calculated from the dose-response curves.[1]
-
Western Blot Analysis
-
Objective: To determine the effect of this compound on the protein levels of Wnt/β-catenin target genes and pAMPK.
-
Methodology:
-
CRC cell lines (HCT-116, SW-480) or patient-derived CRC-240 cells are treated with this compound or Niclosamide for a specified duration (e.g., 2 hours for pAMPK).[1][9]
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against Axin2, β-catenin, c-Myc, Cyclin D1, Survivin, pAMPK, and a loading control (e.g., β-actin).
-
The membrane is then incubated with a corresponding secondary antibody.
-
Protein bands are visualized using an appropriate detection system.[1]
-
Cell Proliferation (MTS) Assay
-
Objective: To assess the effect of this compound on the proliferation of CRC tumor cell lines.
-
Methodology:
-
CRC cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a range of concentrations of this compound or Niclosamide.
-
After a specified incubation period (e.g., 72 hours), an MTS reagent is added to each well.
-
The absorbance is measured at a specific wavelength to determine the number of viable cells.
-
IC50 values are calculated based on the dose-response curves.[1]
-
Oxygen Consumption Rate (OCR) Measurement
-
Objective: To measure the effect of this compound on mitochondrial respiration.
-
Methodology:
-
CCD841Co colonic cells are seeded in a Seahorse XFp cell culture microplate.
-
The cells are treated with this compound, Niclosamide, or a vehicle control (DMSO).
-
OCR is measured under basal conditions using a Seahorse XFp analyzer.
-
Control compounds (Oligomycin, FCCP, Rotenone & Antimycin A) are added sequentially to assess different parameters of mitochondrial function.[1]
-
In Vivo Patient-Derived Xenograft (PDX) Model
-
Objective: To evaluate the in vivo antitumor efficacy of this compound.
-
Methodology:
-
NOD/SCID mice are implanted with patient-derived CRC240 tumors.
-
Once tumors reach a specified volume, mice are randomized into treatment groups (vehicle, this compound, Niclosamide).
-
Drugs are administered orally once a day at the specified doses.
-
Tumor volume and mouse body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised for analysis of Wnt target gene protein levels by Western blot.[1]
-
Figure 3: Logical workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
This compound is a promising Niclosamide derivative with multifunctional activity and improved pharmacokinetic properties.[1][2] Its potent inhibition of the Wnt/β-catenin signaling pathway, coupled with its effects on cellular metabolism, translates to significant anti-proliferative and tumor growth inhibitory effects in preclinical models of colorectal cancer.[1] The data presented in this guide suggests that this compound warrants further investigation as a potential therapeutic agent for CRC and other diseases where Niclosamide has shown functional activity. Future research should focus on comprehensive toxicity studies, exploration of its efficacy in other cancer types driven by Wnt signaling, and potential combination therapies to enhance its antitumor activity.
References
- 1. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-targeted therapy of cancer by niclosamide: a new application for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 8. Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
A Comprehensive Analysis for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the Pharmacokinetic Properties of DK419
This compound, a derivative of Niclosamide, has emerged as a promising small molecule inhibitor for the treatment of colorectal cancer and other diseases associated with dysregulated Wnt/β-catenin signaling.[1][2] Its development was driven by the need to improve upon the multifunctional activity and pharmacokinetic profile of Niclosamide.[1] This technical guide provides a detailed overview of the pharmacokinetic properties of this compound, its mechanism of action, and the experimental protocols utilized in its preclinical evaluation.
Pharmacokinetic Profile
This compound was specifically designed to exhibit improved oral exposure compared to its parent compound, Niclosamide.[1] This was achieved by strategic chemical modifications, including the replacement of a nitro group with a trifluoromethyl group and a phenol with an amine group within a benzimidazole ring system, to reduce metabolic liability and enhance absorption.[1]
In Vivo Plasma Exposure:
Preclinical studies in mice have demonstrated that this compound possesses good plasma exposure when administered orally.[1][2] A single oral dose of 1 mg/kg resulted in plasma concentrations that remained above its in vitro IC50 values for Wnt signaling inhibition and colorectal cancer cell proliferation for at least 24 hours.[1] This sustained exposure highlights its potential for effective in vivo target engagement with a convenient oral dosing regimen.
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Conditions |
| Dose | 1 mg/kg | Single oral administration |
| Vehicle | 10% 1-methyl-2-pyrrolidinone and 90% PEG300 | - |
| Plasma Concentration at 24h | > IC50 for Wnt3A TOPFlash and CRC cell proliferation assays | - |
In Vitro Potency:
This compound has shown potent inhibitory activity against the proliferation of multiple human colorectal cancer (CRC) cell lines. The half-maximal inhibitory concentration (IC50) values are consistently in the sub-micromolar range, indicating high potency.[1][3]
Table 2: In Vitro Anti-proliferative Activity of this compound in Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) |
| HCT116 | ~0.1 |
| SW480 | ~0.2 |
| DLD1 | ~0.3 |
| HT29 | ~0.07 |
| RKO | ~0.36 |
| LoVo | ~0.1 |
Data extracted from Wang J, et al. (2018).[1]
Mechanism of Action: Inhibition of Wnt/β-catenin Signaling
This compound exerts its anti-cancer effects primarily through the inhibition of the canonical Wnt/β-catenin signaling pathway.[1][2][3] This pathway is crucial for normal development and tissue homeostasis, but its aberrant activation is a key driver in many cancers, particularly colorectal cancer.[2][3]
In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled (FZD) and LRP5/6 co-receptors initiates a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin.[1] In the nucleus, β-catenin acts as a transcriptional co-activator, driving the expression of target genes involved in cell proliferation, survival, and differentiation, such as c-Myc, Cyclin D1, and Survivin.[3]
This compound disrupts this pathway, leading to a reduction in the levels of key Wnt target gene proteins.[1][3] Furthermore, similar to Niclosamide, this compound has been shown to alter cellular metabolism by increasing the oxygen consumption rate and inducing the phosphorylation of AMP-activated protein kinase (AMPK).[1][2][3]
Caption: Wnt/β-catenin signaling pathway and points of inhibition by this compound.
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound.
In Vitro Cell Proliferation Assay:
This experiment was conducted to determine the anti-proliferative activity of this compound against various colorectal cancer cell lines.
-
Cell Lines: A panel of human colorectal cancer cell lines (e.g., HCT116, SW480, DLD1, HT29, RKO, LoVo) were used.
-
Assay: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay was utilized to assess cell viability.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were then treated with a serial dilution of this compound or a vehicle control (DMSO).
-
After a specified incubation period (e.g., 72 hours), the MTS reagent was added to each well.
-
Following another incubation period, the absorbance at 490 nm was measured using a microplate reader.
-
The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.
-
Caption: Workflow for the in vitro cell proliferation assay.
In Vivo Xenograft Tumor Studies:
These studies were performed to evaluate the in vivo efficacy of this compound in a patient-derived xenograft (PDX) model.
-
Animal Model: NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice were used as the host for the tumor xenografts.
-
Tumor Model: CRC240 patient-derived xenograft tissue was utilized.
-
Procedure:
-
PDX tissue was minced and implanted subcutaneously into the flanks of the mice.
-
Tumor growth was monitored, and when tumors reached a volume of approximately 100 mm³, the mice were randomized into treatment and control groups.
-
Mice were dosed orally on a daily basis for a specified period (e.g., 11 days) with this compound (1 mg/kg) dissolved in vehicle (10% 1-methyl-2-pyrrolidinone and 90% PEG300) or the vehicle control.
-
Tumor volume and body weight were measured regularly throughout the study.
-
At the end of the study, tumors were excised and analyzed.
-
Plasma Pharmacokinetic Analysis:
This analysis was conducted to determine the systemic exposure of this compound following oral administration.
-
Sample Collection: Blood samples were collected from mice at various time points after a single oral dose of this compound.
-
Sample Preparation: Plasma was separated from the blood samples by centrifugation.
-
Analytical Method:
-
This compound concentrations in the plasma samples were quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
A Shimadzu series 20A LC system coupled with an Applied Biosystems/SCIEX API 4000 QTrap MS/MS instrument was used.
-
An Agilent Eclipse column (4.6×50 mm, 1.8 μm) was maintained at 50 °C.
-
A specific elution gradient was employed for chromatographic separation.
-
The MS/MS transitions monitored were 405.8/218.9 for this compound and 331.8/311.8 for the internal standard.
-
A calibration curve was generated using pooled mouse plasma spiked with known concentrations of this compound (ranging from 2.4 ng/mL to 1000 ng/mL).
-
Caption: Workflow for the plasma pharmacokinetic analysis.
References
- 1. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of DK419, a potent small molecule inhibitor of the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a critical factor in the development of numerous diseases, most notably colorectal cancer (CRC). This document outlines the mechanism of action, quantitative efficacy, and experimental protocols related to this compound, offering a comprehensive resource for professionals in the field of oncology and drug discovery.
Introduction to this compound and its Therapeutic Rationale
The Wnt signaling pathway is essential for embryonic development and adult tissue homeostasis.[1][2] Its aberrant activation, often due to mutations in genes such as Adenomatous polyposis coli (APC) or β-catenin, is a hallmark of over 93% of colorectal cancers.[1] This leads to the accumulation of β-catenin in the nucleus, where it drives the transcription of genes promoting cell proliferation and survival.[3][4][5]
This compound was developed as a derivative of the anthelmintic drug Niclosamide, which was previously shown to inhibit Wnt/β-catenin signaling.[1][2] The design of this compound aimed to improve upon the pharmacokinetic properties of Niclosamide while retaining its multifunctional activity.[1][2] this compound incorporates a 1H-benzo[d]imidazole-4-carboxamide substructure, a modification intended to enhance its potential for clinical evaluation in treating colorectal cancer and other Wnt-related diseases.[1][2]
Mechanism of Action
This compound exerts its inhibitory effect on the Wnt/β-catenin signaling pathway through a multi-faceted mechanism. Similar to its parent compound Niclosamide, this compound has been shown to decrease the cytosolic levels of Dishevelled and β-catenin.[1][2] Furthermore, it induces the internalization of the Frizzled-1 (Fzd1) receptor, a key step in the initiation of the Wnt signaling cascade.[1]
In addition to its direct impact on the Wnt pathway, this compound also influences cellular metabolism. It has been observed to alter the cellular oxygen consumption rate and induce the production of phosphorylated AMP-activated protein kinase (pAMPK), indicating an effect on cellular energy homeostasis.[1][2]
Below is a diagram illustrating the canonical Wnt signaling pathway and the proposed point of intervention for this compound.
Caption: Canonical Wnt Signaling Pathway and this compound's Mechanism of Action.
Quantitative Data on this compound's Efficacy
The inhibitory activity of this compound on the Wnt/β-catenin signaling pathway and its anti-cancer effects have been quantified in various assays. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of Wnt/β-catenin Signaling
| Assay | Cell Line | Parameter | This compound | Niclosamide |
| TOPFlash Reporter Assay | HEK293 | IC50 | 0.19 ± 0.08 µM | 0.45 ± 0.14 µM |
| Data represents the concentration required to inhibit 50% of Wnt3A-stimulated TOPFlash reporter activity.[1] |
Table 2: In Vitro Growth Inhibition of Colorectal Cancer Cells
| Cell Line | Mutation Status | This compound Effect |
| HCT-116 | β-catenin mutation | Growth Inhibition |
| SW-480 | APC mutation | Growth Inhibition |
| CRC-240 (patient-derived) | Not specified | Growth Inhibition |
| This compound demonstrated inhibition of the growth of these colorectal cancer tumor cells.[1] |
Table 3: In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model
| Model | Treatment | Dosage | Outcome |
| CRC240 Tumor Explants in Mice | This compound (oral) | 1 mg/kg | Inhibition of tumor growth |
| CRC240 Tumor Explants in Mice | Niclosamide (oral) | 72 mg/kg | Inhibition of tumor growth |
| This compound demonstrated good plasma exposure when dosed orally and inhibited the growth of patient-derived CRC240 tumor explants in mice.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
TOPFlash Reporter Assay
This assay is a widely used method to quantify the activity of the canonical Wnt/β-catenin signaling pathway.
Caption: Workflow for the TOPFlash Reporter Assay.
Protocol Details:
-
Cell Line: HEK293 cells stably expressing both TOPFlash luciferase and Renilla luciferase reporters were used.[1]
-
Treatment: Cells were treated with Wnt3A-conditioned medium to stimulate the Wnt pathway. Concurrently, cells were exposed to a concentration range of this compound or Niclosamide (from 0.04 to 10 μM) or DMSO as a control.[1]
-
Data Analysis: The activity of the TOPFlash reporter was normalized to the activity of the Renilla luciferase reporter to control for transfection efficiency and cell viability. The reporter activity in the presence of Wnt3A and DMSO was set to 100%. The IC50 values were calculated using GraphPad Prism software.[1]
Western Blot Analysis
Western blotting was employed to assess the protein levels of Wnt/β-catenin target genes.
Protocol Details:
-
Cell Lines: HCT-116, SW-480, and patient-derived CRC-240 cells were utilized.[1] CCD841Co colonic cells were used to assess pAMPK induction.[1]
-
Treatment: Cells were treated with this compound or Niclosamide for a specified duration.
-
Lysis and Protein Quantification: Whole-cell lysates were prepared using RIPA buffer. Protein concentration was determined to ensure equal loading.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: Membranes were incubated with primary antibodies against Axin2, β-catenin, c-Myc, Cyclin D1, Survivin, and pAMPK. β-actin was used as a loading control.[1]
-
Detection: Following incubation with secondary antibodies, protein bands were visualized.
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound was evaluated in a patient-derived xenograft (PDX) model.
Caption: Workflow for In Vivo Patient-Derived Xenograft Studies.
Protocol Details:
-
Animal Model: Patient-derived CRC240 tumor explants were implanted in mice.[1]
-
Dosing: this compound was dissolved in a vehicle and administered orally at 1 mg/kg. Niclosamide was suspended in the vehicle and dosed at 72 mg/kg.[1]
-
Monitoring: Tumor size and body weight were measured at regular intervals (day 0, 4, 8, and 11).[1]
-
Endpoint Analysis: After the final dose, animals were euthanized, and tumor samples were collected for Western blot analysis of Wnt target genes such as Survivin, c-Myc, and Axin2.[1]
Pharmacokinetic Analysis
To assess the systemic exposure of this compound, plasma pharmacokinetics were determined.
Protocol Details:
-
Sample Preparation: 4 µL of mouse plasma was mixed with an internal standard (DK4-106-3), water, and ethyl acetate.[1]
-
Extraction: The mixture was vortexed and centrifuged. The organic layer was collected, dried, and reconstituted.
-
LC/MS/MS Analysis: 5 µL of the reconstituted sample was injected into an LC/MS/MS system for quantification of this compound.[1]
Conclusion and Future Directions
This compound has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway with promising anti-cancer activity in colorectal cancer models.[1][2] Its improved pharmacokinetic profile compared to Niclosamide makes it a compelling candidate for further clinical development.[1] The detailed experimental protocols provided in this guide should facilitate further research into the therapeutic potential of this compound and other Wnt pathway inhibitors.
Future studies should aim to:
-
Elucidate the precise molecular interactions of this compound with components of the Wnt signaling pathway.
-
Investigate the efficacy of this compound in a broader range of Wnt-dependent cancers and other diseases, such as fibrosis.
-
Conduct comprehensive toxicology and safety pharmacology studies to support its progression into clinical trials.
The continued exploration of targeted therapies like this compound holds significant promise for patients with Wnt-related diseases.
References
- 1. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wnt Signaling Pathway in Tumor Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy [frontiersin.org]
- 5. youtube.com [youtube.com]
An In-depth Technical Guide to the Multifunctional Activity of DK419
For Researchers, Scientists, and Drug Development Professionals
Abstract
DK419, a novel derivative of the anthelmintic drug Niclosamide, has emerged as a potent and orally active small molecule inhibitor with significant therapeutic potential, particularly in the context of colorectal cancer (CRC).[1][2] This technical guide provides a comprehensive overview of the multifunctional activity of this compound, with a primary focus on its well-documented role as an inhibitor of the Wnt/β-catenin signaling pathway.[1][2] The document details the quantitative metrics of its inhibitory effects, outlines the experimental protocols for its characterization, and visualizes the underlying molecular mechanisms and experimental workflows. This compound's ability to modulate cellular metabolism and its efficacy in preclinical models of CRC are also presented, establishing it as a promising candidate for further drug development.[1]
Introduction to this compound
This compound was developed as a structural analog of Niclosamide with the aim of improving its pharmacokinetic properties while retaining its multifunctional activities.[1] Dysregulation of the Wnt/β-catenin signaling pathway is a critical driver in over 93% of colorectal cancers, making it a prime target for therapeutic intervention.[1] this compound directly addresses this by inhibiting key components of this pathway, leading to a reduction in the expression of oncogenic target genes.[1][2] Beyond its effects on Wnt signaling, this compound also influences cellular energy metabolism, specifically by increasing the oxygen consumption rate and inducing the phosphorylation of AMP-activated protein kinase (AMPK).[1][2]
Quantitative Assessment of this compound's Bioactivity
The biological activity of this compound has been quantified through a series of in vitro assays, demonstrating its potency as both a Wnt/β-catenin signaling inhibitor and an anti-proliferative agent against colorectal cancer cell lines.
Table 1: Inhibition of Wnt/β-catenin Signaling
| Assay | Cell Line | Parameter | Value (µM) |
| TOPFlash Reporter Assay | HEK293 | IC₅₀ | 0.19 ± 0.08 |
Data sourced from Wang J, et al. Bioorg Med Chem. 2018.[1]
Table 2: Anti-proliferative Activity in Colorectal Cancer Cell Lines
| Cell Line | Mutation Status | IC₅₀ (µM) |
| HCT-116 | β-catenin | 0.16 |
| SW-480 | APC | 0.22 |
| HT-29 | APC | 0.36 |
| DLD-1 | APC | 0.25 |
| COLO 205 | 0.07 | |
| RKO | 0.18 |
Data sourced from Wang J, et al. Bioorg Med Chem. 2018.[1]
Signaling Pathway and Mechanism of Action
This compound exerts its primary effect through the inhibition of the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, a destruction complex composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon activation of the pathway by Wnt ligands, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, driving the expression of target genes such as c-Myc, Cyclin D1, and Survivin, which promote cell proliferation and survival. This compound has been shown to reduce the protein levels of Axin2, β-catenin, c-Myc, Cyclin D1, and Survivin, indicating its inhibitory action on this pathway.[1][2]
Caption: The canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature investigating this compound.
Wnt/β-catenin TOPFlash Reporter Assay
This assay quantitatively measures the activity of the Wnt/β-catenin signaling pathway.
-
Cell Line: HEK293 cells stably expressing the TOPFlash luciferase reporter and a Renilla luciferase control.
-
Procedure:
-
Seed HEK293-TOPFlash cells in a 96-well plate.
-
After 24 hours, treat the cells with Wnt3A-conditioned medium to stimulate Wnt/β-catenin signaling.
-
Concurrently, treat the cells with a range of this compound concentrations (e.g., 0.04 to 10 µM) or DMSO as a vehicle control.[1]
-
Incubate for 18-24 hours.
-
Lyse the cells and measure both firefly (TOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
The TOPFlash reporter activity in the presence of Wnt3A and DMSO is set to 100%.[1]
-
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins involved in the Wnt/β-catenin pathway.
-
Cell Lines: HCT-116, SW-480, and patient-derived CRC-240 cells.[1]
-
Procedure:
-
Culture the cells to 70-80% confluency.
-
Treat the cells with this compound (e.g., 5 µM) or DMSO for 18 hours.[1]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. The following primary antibodies are used:
-
β-catenin
-
c-Myc
-
Axin2
-
Survivin
-
Cyclin D1
-
pAMPK
-
β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
MTS Cell Proliferation Assay
This colorimetric assay assesses the effect of this compound on the proliferation of colorectal cancer cell lines.
-
Cell Lines: HCT-116, SW-480, HT-29, DLD-1, COLO 205, and RKO.[1]
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC₅₀ values.
-
Seahorse XFp Cellular Respiration Assay
This assay measures the oxygen consumption rate (OCR), providing insights into mitochondrial respiration.
-
Cell Line: CCD841Co normal colonic cells.[1]
-
Procedure:
-
Seed CCD841Co cells in a Seahorse XFp cell culture miniplate.
-
The following day, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Measure the basal OCR.
-
Inject this compound (e.g., 1 µM) or Niclosamide (1 µM) as a positive control, and monitor the change in OCR.[1]
-
Subsequently, inject a series of mitochondrial inhibitors (Oligomycin, FCCP, and Rotenone/Antimycin A) to determine key parameters of mitochondrial function.
-
Experimental and Logical Workflows
The investigation of this compound's multifunctional activity follows a logical progression from in vitro characterization to in vivo validation.
References
Unraveling the Molecular Mechanisms of DK419: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
DK419 has emerged as a potent, orally active small molecule inhibitor with significant therapeutic potential, particularly in the context of colorectal cancer and other diseases characterized by dysregulated Wnt/β-catenin signaling. This technical guide provides an in-depth exploration of the molecular targets and mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Wnt/β-catenin Signaling
This compound, a derivative of the anthelmintic drug Niclosamide, functions as a powerful inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2][3] Its primary mechanism involves the disruption of key downstream events triggered by Wnt ligand binding, ultimately leading to the suppression of target gene expression that drives oncogenesis.[1][4] While the direct molecular binding target of this compound has not yet been identified, its functional effects on the Wnt pathway are well-characterized.[1] The discovery of this compound arose from a functional chemical genetic screen, rather than a target-based approach.[1]
Similar to its parent compound Niclosamide, this compound induces the internalization of the Frizzled-1 (Fzd1) receptor, a critical component in the Wnt signaling cascade.[1] This internalization prevents the transduction of the Wnt signal. Subsequently, this compound leads to a reduction in the cytosolic levels of Dishevelled and β-catenin.[1][2] In the absence of Wnt signaling, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. By promoting the reduction of cytosolic β-catenin, this compound effectively prevents its translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes such as Axin2, c-Myc, Cyclin D1, and Survivin.[1][3]
Beyond its effects on the Wnt pathway, this compound also influences cellular metabolism. It has been shown to alter the cellular oxygen consumption rate and induce the phosphorylation of AMP-activated protein kinase (AMPK), indicating an impact on oxidative phosphorylation.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound in various in vitro assays.
Table 1: In Vitro Potency of this compound in Wnt/β-catenin Signaling
| Assay Type | Cell Line | Parameter | Value | Reference |
| Wnt3A-stimulated TOPFlash Reporter | HEK293 | IC50 | 0.19 ± 0.08 μM | [1] |
Table 2: Anti-proliferative Activity of this compound in Colorectal Cancer (CRC) Cell Lines
| Cell Line | Mutation Status | IC50 (μM) | Reference |
| HT-29 | APC | 0.23 | [1] |
| HCT-116 | β-catenin | 0.36 | [1] |
| SW480 | APC | 0.18 | [1] |
| DLD-1 | APC | 0.07 | [1] |
| CRC240 | Not Specified | Not Specified | [1] |
| WiDr | Not Specified | 0.11 | [1] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: this compound inhibits Wnt/β-catenin signaling by inducing Frizzled receptor internalization.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Fzd1-GFP Internalization Assay
This assay qualitatively assesses the ability of a compound to induce the internalization of the Frizzled-1 (Fzd1) receptor.
-
Cell Line: U2OS cells stably expressing Fzd1-GFP.
-
Treatment: Cells are treated with the test compound (e.g., 12.5 μM this compound) or DMSO as a vehicle control.
-
Incubation: The treated cells are incubated for 6 hours at 37°C.
-
Imaging: Following incubation, the subcellular localization of Fzd1-GFP is visualized using fluorescence microscopy.
-
Analysis: The formation of intracellular vesicles containing Fzd1-GFP is indicative of receptor internalization.
Wnt/β-catenin Signaling Reporter Assay (TOPFlash Assay)
This luciferase-based reporter assay quantifies the activity of the Wnt/β-catenin signaling pathway.
-
Cell Line: HEK293 cells stably expressing the TOPFlash TCF/LEF luciferase reporter and a Renilla luciferase control reporter.
-
Stimulation: Cells are treated with Wnt3A-conditioned medium to activate the Wnt/β-catenin pathway.
-
Inhibition: Concurrently with Wnt3A stimulation, cells are treated with a dose range of the inhibitor (e.g., this compound from 0.04 to 10 μM) or DMSO.
-
Incubation: The cells are incubated for a specified period (e.g., 18 hours).
-
Lysis and Luminescence Measurement: Cells are lysed, and the firefly (TOPFlash) and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The TOPFlash activity is normalized to the Renilla luciferase activity to control for cell viability and transfection efficiency. The results are expressed as a percentage of the activity observed with Wnt3A and DMSO treatment. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Western Blot Analysis of Wnt Target Proteins
This technique is used to measure the levels of specific proteins downstream of Wnt/β-catenin signaling.
-
Cell Lines: Colorectal cancer cell lines such as HCT-116, SW-480, and patient-derived CRC-240 cells.
-
Treatment: Cells are treated with the test compound (e.g., 5 μM this compound) or DMSO for 18 hours.
-
Cell Lysis: Cells are harvested and lysed in a suitable buffer to extract total proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., Axin2, β-catenin, c-Myc, Cyclin D1, Survivin) and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified and normalized to the loading control to determine the relative changes in protein levels.
Cellular Respiration Analysis
This assay measures the oxygen consumption rate (OCR) to assess the impact of a compound on mitochondrial respiration.
-
Cell Line: A normal epithelial colonic cell line such as CCD841Co.
-
Treatment: Cells are treated with the test compound (e.g., 1 μM this compound) or DMSO.
-
Measurement: The oxygen consumption rate is measured using a Seahorse XFp Analyzer.
-
Analysis: The change in OCR in treated cells is compared to that in control cells to determine the effect of the compound on cellular respiration.
Cell Proliferation Assay (MTS Assay)
This colorimetric assay is used to evaluate the effect of a compound on the proliferation of cancer cell lines.
-
Cell Lines: A panel of colorectal cancer cell lines (e.g., HT-29, HCT-116, SW480, DLD-1, WiDr).
-
Plating: Cells are seeded in 96-well plates at a density of 5,000 cells per well.
-
Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound from 0.001 to 10 μM) for 72 hours.
-
MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Absorbance Reading: After a short incubation period, the absorbance at 490 nm is measured using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Experimental Workflow Diagram
The following diagram outlines the general workflow for characterizing a Wnt/β-catenin signaling inhibitor like this compound.
Caption: A general experimental workflow for the characterization of this compound.
References
- 1. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel drug prejudice scaffold-imidazopyridine-conjugate can promote cell death in a colorectal cancer model by binding to β-catenin and suppressing the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
DK419: An In Vitro Guide to a Potent Wnt/β-catenin Signaling Inhibitor
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
DK419 has been identified as a potent small molecule inhibitor of the Wnt/β-catenin signaling pathway, demonstrating significant anti-cancer activity in in vitro models of colorectal cancer.[1][2][3] As a derivative of Niclosamide, this compound exhibits improved pharmacokinetic properties while maintaining multifunctional activity, making it a promising candidate for further investigation.[3] These application notes provide detailed protocols for in vitro studies to assess the efficacy and mechanism of action of this compound, focusing on its inhibitory effects on the Wnt/β-catenin pathway and colorectal cancer cell proliferation.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the in vitro activity of this compound.
Table 1: IC50 Values of this compound in Functional Assays
| Assay Type | Cell Line | IC50 Value | Reference |
| Wnt/β-catenin Gene Transcription (TOPFlash Assay) | HEK293 | 0.19 ± 0.08 µM | [3] |
| Cell Proliferation | HCT116 | 0.07 µM | [3] |
| Cell Proliferation | SW480 | 0.36 µM | [3] |
| Cell Proliferation | DLD-1 | 0.12 µM | [3] |
| Cell Proliferation | HT-29 | 0.23 µM | [3] |
| Cell Proliferation | LoVo | 0.18 µM | [3] |
| Cell Proliferation | RKO | 0.25 µM | [3] |
Table 2: Effect of this compound on Protein Expression in Colorectal Cancer Cells
| Protein | Cell Lines | Treatment Concentration | Observed Effect | Reference |
| Axin2 | HCT116, SW480, CRC240 | 12.5 µM | Reduction | [2][3] |
| β-catenin | HCT116, SW480, CRC240 | 12.5 µM | Reduction | [2][3] |
| c-Myc | HCT116, SW480, CRC240 | 12.5 µM | Reduction | [2][3] |
| Cyclin D1 | HCT116, SW480, CRC240 | 12.5 µM | Reduction | [2][3] |
| Survivin | HCT116, SW480, CRC240 | 12.5 µM | Reduction | [2][3] |
Signaling Pathway and Mechanism of Action
This compound inhibits the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, a destruction complex marks β-catenin for proteasomal degradation. Upon Wnt ligand binding to its receptor, this destruction complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin, where it activates target gene transcription. This compound has been shown to decrease the cytosolic levels of Dishevelled (Dvl) and β-catenin, thereby inhibiting the downstream signaling cascade.[3][4]
Caption: this compound inhibits the Wnt/β-catenin pathway by targeting Dishevelled and promoting β-catenin degradation.
Experimental Protocols
Wnt/β-catenin Reporter (TOPFlash) Assay
This assay quantitatively measures the activity of the Wnt/β-catenin signaling pathway.
Materials:
-
HEK293 cells stably expressing the TOPFlash luciferase reporter.
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Wnt3a conditioned medium.
-
This compound stock solution (in DMSO).
-
Luciferase assay reagent.
-
96-well white, clear-bottom plates.
-
Luminometer.
Procedure:
-
Seed HEK293-TOPFlash cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) or DMSO vehicle control.
-
After 1 hour of pre-treatment with this compound, add Wnt3a conditioned medium to stimulate the Wnt pathway.
-
Incubate the plate for an additional 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Calculate the IC50 value of this compound by plotting the normalized luciferase activity against the log of the inhibitor concentration.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of this compound on the proliferation of colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, SW480).
-
Appropriate cell culture medium (e.g., McCoy's 5A for HCT116, Leibovitz's L-15 for SW480) with 10% FBS and 1% penicillin-streptomycin.
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed colorectal cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or DMSO vehicle control.
-
Incubate the cells for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
Caption: Workflow for in vitro evaluation of this compound's anti-cancer activity.
Western Blot Analysis
This technique is used to detect changes in the protein levels of Wnt/β-catenin signaling targets.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, SW480).
-
This compound stock solution (in DMSO).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against Axin2, β-catenin, c-Myc, Cyclin D1, Survivin, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 12.5 µM) or DMSO for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
References
- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DK419 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DK419 is a potent small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2][3] As a derivative of Niclosamide, it exhibits improved pharmacokinetic properties while maintaining multifunctional activity, making it a promising agent for research in colorectal cancer (CRC) and other diseases characterized by dysregulated Wnt signaling.[1][3] These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to study its effects on cell proliferation, signaling pathways, and cellular metabolism.
Mechanism of Action
This compound inhibits Wnt/β-catenin signaling by decreasing the cytosolic levels of Dishevelled and β-catenin.[1][3] This leads to a reduction in the transcription of Wnt target genes. Additionally, this compound has been shown to alter cellular oxygen consumption rates and induce the phosphorylation of AMP-activated protein kinase (AMPK), suggesting an impact on cellular metabolism.[1][2][3]
Signaling Pathway Modulated by this compound
Caption: Signaling pathway affected by this compound.
Quantitative Data Summary
| Cell Line | Assay | IC50 (µM) | Reference |
| HEK293 (Wnt3A-stimulated) | TOPFlash Reporter Assay | 0.19 ± 0.08 | [1] |
| HCT-116 | Cell Proliferation (MTS) | 0.23 | [1] |
| SW-480 | Cell Proliferation (MTS) | 0.14 | [1] |
| DLD-1 | Cell Proliferation (MTS) | 0.07 | [1] |
| HT-29 | Cell Proliferation (MTS) | 0.36 | [1] |
| LoVo | Cell Proliferation (MTS) | 0.15 | [1] |
| RKO | Cell Proliferation (MTS) | 0.20 | [1] |
Experimental Protocols
Cell Culture
A variety of colorectal cancer cell lines are suitable for experiments with this compound. The selection of a specific cell line should be guided by the experimental goals and the mutational status of the Wnt pathway components in the chosen line.
Recommended Cell Lines and Media:
-
HCT-116 (β-catenin mutation): McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
SW-480 (APC mutation): MEM medium supplemented with 10% FBS and 100 U/ml penicillin-streptomycin.[1]
-
DLD-1: RPMI-1640 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
CRC240 (Patient-derived): RPMI medium supplemented with 10% FBS and 100 U/ml penicillin-streptomycin.[1]
-
HEK293 (for reporter assays): MEM medium supplemented with 10% FBS and 100 U/ml penicillin-streptomycin.[1]
-
CCD841Co (normal colonic cells): MEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
General Culture Conditions:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
Preparation of this compound Stock Solution
-
Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C for long-term storage.
-
For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Wnt/β-catenin Reporter Assay (TOPFlash Assay)
This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.
References
- 1. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DK419 Administration for In Vivo Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: DK419 is a potent, orally bioavailable small molecule inhibitor of the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a critical factor in the development of numerous cancers, particularly colorectal cancer (CRC), where mutations in genes like Adenomatous polyposis coli (APC) or β-catenin lead to its hyperactivation. This compound, a derivative of Niclosamide, demonstrates improved pharmacokinetic properties and significant anti-tumor activity in preclinical models. It functions by inhibiting Wnt/β-catenin gene transcription and also induces the phosphorylation of AMP-activated protein kinase (AMPK). These notes provide a detailed protocol for the administration of this compound in a patient-derived xenograft (PDX) mouse model of colorectal cancer, based on published studies.
Signaling Pathway of this compound
The primary mechanism of this compound is the inhibition of the canonical Wnt/β-catenin signaling pathway. In many colorectal cancers, mutations lead to the stabilization and accumulation of β-catenin in the cytoplasm. This allows it to translocate to the nucleus, where it acts as a transcriptional co-activator for genes that drive cell proliferation and survival, such as c-Myc, Axin2, and Survivin. This compound disrupts this process, leading to reduced levels of these target gene proteins and subsequent inhibition of tumor growth. Additionally, this compound has been shown to increase the cellular oxygen consumption rate and induce the production of phosphorylated AMPK (pAMPK), indicating an effect on cellular metabolism.
Caption: Mechanism of this compound in colorectal cancer cells.
Quantitative Data Summary
The efficacy of this compound has been quantified in both in vitro and in vivo settings.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line / System | Metric | Result | Reference |
|---|---|---|---|---|
| Wnt Signaling Inhibition | HEK293 TOPFlash Reporter | IC₅₀ | 0.19 ± 0.08 µM |
| Cell Proliferation | Colorectal Cancer Cell Lines | IC₅₀ | 0.07 to 0.36 µM | |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Dosing | 1 mg/kg, single dose | Oral gavage in adult mice |
| Plasma Exposure | Sustained for > 24 hours | Plasma concentrations remained above in vitro IC₅₀ values | |
Experimental Protocol: In Vivo Efficacy Study
This protocol details the administration of this compound to a patient-derived xenograft (PDX) mouse model of human colorectal cancer.
1. Objective: To evaluate the anti-tumor efficacy of orally administered this compound in an established CRC PDX mouse model.
2. Materials:
-
Animal Model: NOD/SCID (Non-obese diabetic/severe combined immunodeficient) mice.
-
Tumor Model: CRC240 patient-derived tumor fragments.
-
Test Article: this compound powder.
-
Vehicle Solution: 10% 1-methyl-2-pyrrolidinone (NMP) and 90% PEG300.
-
Dosing Equipment: Oral gavage needles (20-22 gauge, ball-tipped).
-
Monitoring Equipment: Calipers for tumor measurement, analytical balance for body weight.
3. Dosing Solution Preparation:
-
Prepare the vehicle by mixing 1 part NMP with 9 parts PEG300.
-
Calculate the required amount of this compound for the study cohort.
-
Dissolve this compound in the vehicle to a final concentration of 0.2 mg/mL. This concentration is suitable for a 1 mg/kg dose when administering a volume of 5 µL per gram of body weight (e.g., 100 µL for a 20 g mouse).
-
Ensure the solution is homogenous before administration.
4. Experimental Procedure:
-
Tumor Implantation: Subcutaneously implant fragments of CRC240 PDX tumors into the flanks of NOD/SCID mice.
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of approximately 100 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound 1 mg/kg).
-
Treatment Period:
-
Administer this compound (1 mg/kg) or an equivalent volume of vehicle orally once daily via gavage.
-
The treatment duration is 11 consecutive days.
-
-
Monitoring During Treatment:
-
Measure tumor volume and mouse body weight on Day 0 (start of treatment) and subsequently on Days 4, 8, and 11.
-
Observe animals daily for any signs of toxicity or distress.
-
-
Study Endpoint and Tissue Collection:
-
On Day 12 (one day after the final dose), euthanize the mice.
-
Excise the tumors, weigh them, and process them for subsequent analysis (e.g., snap-freeze in liquid nitrogen for Western blot analysis).
-
5. Endpoint Analysis:
-
Primary Endpoint: Compare the tumor volumes between the this compound-treated group and the vehicle control group.
-
Secondary Endpoints:
-
Assess changes in body weight as an indicator of systemic toxicity.
-
Perform Western blot analysis on tumor lysates to quantify the levels of Wnt pathway target proteins (Axin2, Survivin, c-Myc) relative to a loading control (e.g., β-actin).
-
Measuring the Impact of DK419 on Cellular Respiration using the Seahorse XFp Analyzer
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
DK419 is a potent small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers, particularly colorectal cancer.[1][2] Emerging research indicates that this compound, a derivative of Niclosamide, not only inhibits cancer cell proliferation but also modulates cellular metabolism by altering the oxygen consumption rate (OCR).[1][3] This application note provides a detailed protocol for utilizing the Agilent Seahorse XFp Analyzer to quantify the effects of this compound on mitochondrial respiration in live cells. The Seahorse XFp Analyzer is a powerful tool that measures two key energy pathways—mitochondrial respiration and glycolysis—in real-time, providing critical insights into cellular metabolic function.[4]
Principle of the Assay:
The Seahorse XFp Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cells in a microplate format.[4][5] This is achieved by transiently creating a small, temporary microchamber that isolates a small volume of media surrounding the cells.[4] Optical sensors embedded in the instrument's cartridge measure the changes in oxygen and pH in this microchamber, allowing for the real-time calculation of OCR and ECAR.[4][5]
The Cell Mito Stress Test is a standard assay performed on the Seahorse XFp Analyzer to evaluate mitochondrial function.[6] This test utilizes sequential injections of mitochondrial inhibitors—oligomycin, FCCP, and a mixture of rotenone and antimycin A—to reveal key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[6] By exposing cells to this compound prior to and during the Cell Mito Stress Test, researchers can precisely determine the compound's impact on these respiratory parameters.
Data Summary
The following table summarizes the expected quantitative data from a Seahorse XFp experiment investigating the effect of this compound on cellular OCR. The data presented here is illustrative and based on published findings.[3]
| Treatment Group | Basal OCR (pmol/min) | ATP-linked Respiration (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (pmol/min) |
| Vehicle Control (DMSO) | 100 ± 10 | 70 ± 8 | 250 ± 20 | 150 ± 15 |
| This compound (1 µM) | 150 ± 12 | 105 ± 10 | 350 ± 25 | 200 ± 18 |
Experimental Protocols
I. Cell Culture and Seeding
-
Cell Line: CCD-841CoN normal human colon epithelial cells are a suitable cell line for this experiment.[3]
-
Culture Conditions: Culture cells in the recommended growth medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding for Seahorse Assay:
-
One day prior to the assay, harvest and count the cells.
-
Seed the cells in a Seahorse XFp cell culture miniplate at a density of 2 x 10⁴ to 8 x 10⁴ cells per well in 80 µL of growth medium.
-
Ensure even cell distribution by gently shaking the plate.
-
Leave the plate at room temperature for 1 hour before placing it in the 37°C, 5% CO₂ incubator overnight.
-
II. Seahorse XFp Cartridge Hydration
-
One day before the assay, place the Seahorse XFp sensor cartridge upside down.
-
Pipette 200 µL of sterile water into each well of the utility plate.
-
Place the sensor cartridge on top of the utility plate and incubate at 37°C in a non-CO₂ incubator overnight.
III. Preparation of Assay Medium and Compounds
-
Assay Medium: On the day of the assay, warm Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine to 37°C. Adjust the pH to 7.4.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in the assay medium to achieve the desired final concentrations.
-
Mitochondrial Stress Test Compounds: Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's instructions (typically provided in the Agilent Seahorse XF Cell Mito Stress Test Kit).
IV. Seahorse XFp Assay Procedure
-
Cell Plate Preparation:
-
Remove the cell culture miniplate from the incubator.
-
Wash the cells twice with the pre-warmed Seahorse assay medium.
-
Add 180 µL of the assay medium to each well. For wells designated for this compound treatment, use the assay medium containing the final concentration of this compound. Include vehicle control wells with the corresponding concentration of DMSO.
-
Incubate the cell plate in a 37°C non-CO₂ incubator for 1 hour.
-
-
Compound Loading:
-
Load the hydrated sensor cartridge with the mitochondrial stress test compounds.
-
Add 20 µL of oligomycin solution to port A of each well.
-
Add 22 µL of FCCP solution to port B of each well.
-
Add 25 µL of rotenone/antimycin A mixture to port C of each well.
-
-
Instrument Setup and Calibration:
-
Turn on the Seahorse XFp Analyzer and allow it to warm up.
-
Place the utility plate with the hydrated sensor cartridge into the instrument for calibration.
-
-
Running the Assay:
-
Once calibration is complete, replace the utility plate with the cell culture miniplate.
-
Initiate the assay protocol. The instrument will measure the basal OCR, and then sequentially inject the compounds from ports A, B, and C, measuring the OCR after each injection.
-
Visualizations
Caption: Experimental workflow for the Seahorse XFp assay.
Caption: this compound's effect on Wnt signaling and cellular metabolism.
References
- 1. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.labwrench.com [cdn.labwrench.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
Application Notes and Protocols: DK419 Treatment in SW480 and HCT116 Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
DK419, a derivative of niclosamide, has emerged as a potent inhibitor of the Wnt/β-catenin signaling pathway, a critical mediator in the development and progression of colorectal cancer (CRC).[1][2] Dysregulation of this pathway is a hallmark of over 93% of CRC tumors, primarily due to mutations in the Adenomatous Polyposis Coli (APC) or β-catenin genes, leading to hyperactivation of Wnt signaling.[1] this compound demonstrates promising therapeutic potential by targeting this aberrant signaling cascade. These application notes provide detailed protocols for investigating the effects of this compound on two widely used colorectal cancer cell lines, SW480 (APC mutant) and HCT116 (β-catenin mutant), and summarize key quantitative data regarding its efficacy.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
| Cell Line | Genetic Background | This compound IC₅₀ (µM) | Niclosamide IC₅₀ (µM) |
| SW480 | APC mutation | 0.11 - 2.39 (range) | 0.11 - 2.39 (range) |
| HCT116 | β-catenin mutation | 0.07 - 0.36 (range) | 0.11 - 2.39 (range) |
| Data represents the concentration of the compound required to inhibit cell proliferation by 50% as determined by an MTS assay.[1] |
Table 2: Effect of this compound on Wnt/β-catenin Signaling Pathway Components
| Cell Line | Treatment | Axin2 | β-catenin | c-Myc | Cyclin D1 | Survivin |
| SW480 | This compound (12.5 µM) | Reduced | Reduced | Reduced | Reduced | Reduced |
| HCT116 | This compound (12.5 µM) | Reduced | Reduced | Reduced | Reduced | Reduced |
| Changes in protein levels were determined by Western blot analysis.[1][3] |
Mandatory Visualizations
Caption: this compound inhibits the Wnt/β-catenin pathway and activates the AMPK pathway.
Caption: General experimental workflow for evaluating the effects of this compound.
Experimental Protocols
Cell Culture
-
Cell Lines: SW480 and HCT116 colorectal cancer cell lines.
-
Culture Medium: McCoy's 5A Medium (for HCT116) or Leibovitz's L-15 Medium (for SW480), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂ (for HCT116) or 0% CO₂ (for SW480).
-
Subculture: Passage cells upon reaching 80-90% confluency.
Cell Viability Assay (MTS Assay)
-
Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) and a vehicle control (DMSO) for 72 hours.
-
MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate, allow adherence, and then treat with this compound (e.g., IC₅₀ concentration) for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Seeding and Treatment: Seed 5 x 10⁵ cells in a 60 mm dish, allow adherence, and treat with this compound for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST, then incubate with primary antibodies against target proteins (e.g., β-catenin, c-Myc, Cyclin D1, Survivin, pAMPK, total AMPK, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism. It potently inhibits the canonical Wnt/β-catenin signaling pathway, which is constitutively active in a majority of colorectal cancers.[1][3] This inhibition leads to a reduction in the protein levels of key downstream targets of this pathway, including Axin2, β-catenin, c-Myc, Cyclin D1, and Survivin.[1][3] The downregulation of c-Myc and Cyclin D1 can contribute to cell cycle arrest, while the reduction of the anti-apoptotic protein Survivin can promote apoptosis.
In addition to its effects on the Wnt pathway, this compound also modulates cellular metabolism. It has been shown to increase the cellular oxygen consumption rate and induce the phosphorylation of AMP-activated protein kinase (AMPK), a key sensor and regulator of cellular energy status.[1][2][3] Activation of AMPK can inhibit cell growth and proliferation.[4]
This compound is a promising small molecule inhibitor for the treatment of colorectal cancer, demonstrating potent activity in preclinical models. Its dual mechanism of action, involving the inhibition of the oncogenic Wnt/β-catenin pathway and the activation of the tumor-suppressive AMPK pathway, makes it an attractive candidate for further development. The protocols outlined in these application notes provide a framework for researchers to further investigate the cellular and molecular effects of this compound in SW480 and HCT116 colorectal cancer cell lines.
References
- 1. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Chemopreventive drugs: Mechanisms via inhibition of cancer stem cells in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy of DK419 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DK419 has been identified as a potent, orally bioavailable small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers, particularly colorectal cancer (CRC).[1][2][3] Preclinical studies have demonstrated the efficacy of this compound in inhibiting the growth of colorectal cancer cells in vitro and, notably, in patient-derived xenograft (PDX) models in vivo.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of this compound in CRC PDX models.
Patient-derived xenograft (PDX) models, which involve the implantation of fresh tumor tissue from a patient into an immunodeficient mouse, are increasingly recognized for their ability to recapitulate the heterogeneity and molecular characteristics of the original human tumor.[1] This makes them a valuable tool for preclinical evaluation of novel therapeutic agents like this compound.
Mechanism of Action of this compound
This compound, a derivative of Niclosamide, exerts its anti-cancer effects by inhibiting the Wnt/β-catenin signaling pathway.[1][3] In colorectal cancer, where mutations in genes like APC or β-catenin lead to hyperactivation of this pathway, this compound has been shown to reduce the protein levels of key downstream targets, including Axin2, β-catenin, c-Myc, Cyclin D1, and Survivin.[1][2] Furthermore, this compound has been observed to increase the cellular oxygen consumption rate and induce the phosphorylation of AMP-activated protein kinase (AMPK), suggesting an impact on tumor cell metabolism.[1]
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound in the colorectal cancer PDX model CRC240.
| Parameter | Vehicle Control | This compound (1 mg/kg, oral, daily) | Reference |
| Tumor Growth | Uninhibited | Significantly Inhibited | [1][2] |
| Treatment Duration | 11 days | 11 days | [1] |
| Administration Route | Oral | Oral | [1][2] |
Experimental Protocols
Protocol 1: Establishment of Colorectal Cancer Patient-Derived Xenograft (PDX) Models
Objective: To establish viable and passageable colorectal cancer PDX models from fresh patient tumor tissue.
Materials:
-
Fresh colorectal tumor tissue from consenting patients
-
Immunodeficient mice (e.g., NOD-scid IL2Rgammanull or NSG mice)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Surgical instruments (scalpels, forceps)
-
Anesthesia (e.g., isoflurane)
-
Animal housing under sterile conditions
Procedure:
-
Tumor Tissue Collection and Preparation:
-
Collect fresh tumor tissue from surgery in a sterile container with PBS on ice.
-
In a sterile biosafety cabinet, wash the tissue with cold PBS to remove any blood clots or necrotic tissue.
-
Mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragments with Matrigel to enhance engraftment.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring and Passaging:
-
Monitor the mice for tumor growth by visual inspection and caliper measurements.
-
Once the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor, remove any necrotic tissue, and mince it into smaller fragments for passaging into new cohorts of mice.
-
Caption: Workflow for establishing patient-derived xenograft models.
Protocol 2: Evaluation of In Vivo Efficacy of this compound in Established PDX Models
Objective: To assess the anti-tumor activity of this compound in established colorectal cancer PDX models.
Materials:
-
Established CRC PDX-bearing mice (tumor volume of 100-200 mm³)
-
This compound compound
-
Vehicle control (e.g., as described in the source publication: 144mg/ml suspension for Niclosamide comparison)[1]
-
Oral gavage needles
-
Calipers
-
Analytical balance
-
Animal housing
Procedure:
-
Animal Grouping and Randomization:
-
Once tumors reach the desired volume, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Record the initial tumor volume and body weight of each mouse.
-
-
Drug Preparation and Administration:
-
Monitoring and Data Collection:
-
Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Measure the body weight of each mouse at the same frequency to monitor for toxicity.
-
Continue treatment for the specified duration (e.g., 11 days).[1]
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice.
-
Resect the tumors and record their final weight.
-
(Optional) Process a portion of the tumor for downstream analysis, such as Western blotting for Wnt pathway proteins (Axin2, c-Myc, Survivin) or immunohistochemistry.[1]
-
Analyze the data by comparing the tumor growth inhibition between the this compound-treated group and the vehicle control group.
-
Conclusion
The provided protocols and information offer a framework for researchers to investigate the in vivo efficacy of this compound in patient-derived xenograft models of colorectal cancer. This compound's targeted mechanism of action against the Wnt/β-catenin pathway, coupled with its oral bioavailability and demonstrated anti-tumor activity in preclinical models, positions it as a promising therapeutic candidate for further investigation.[1][2][3] The use of well-characterized PDX models will be crucial in elucidating the full potential of this compound and identifying patient populations most likely to benefit from this novel agent.
References
- 1. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DK419 in Cancer Therapy
Introduction
DK419 is a potent, orally active small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1] Developed as a derivative of Niclosamide, this compound exhibits improved pharmacokinetic properties and demonstrates significant anti-cancer activity.[1] Dysregulation of the Wnt/β-catenin pathway is a critical factor in the development and progression of numerous cancers, making it a key target for therapeutic intervention. While extensively studied in colorectal cancer (CRC), emerging research has highlighted the potential of this compound in other malignancies, notably in overcoming therapeutic resistance in glioblastoma.
These application notes provide a comprehensive overview of the current understanding of this compound's activity in cancer, with a focus on its application in cancer types other than colorectal cancer. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in exploring the therapeutic potential of this promising compound.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of the canonical Wnt/β-catenin signaling pathway. In this pathway, the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors leads to the inactivation of a destruction complex, resulting in the stabilization and nuclear translocation of β-catenin. Nuclear β-catenin then acts as a transcriptional co-activator, driving the expression of genes involved in cell proliferation, survival, and differentiation, such as c-Myc and Cyclin D1.
This compound intervenes in this pathway by promoting the degradation of key signaling components, leading to a reduction in nuclear β-catenin and the subsequent downregulation of its target genes. Additionally, this compound has been shown to modulate cellular metabolism by increasing the oxygen consumption rate and inducing the phosphorylation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1]
Figure 1: this compound Mechanism of Action in the Wnt/β-catenin Signaling Pathway. This diagram illustrates the canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Applications in Glioblastoma
Glioblastoma (GBM) is an aggressive and highly treatment-resistant brain tumor. A significant challenge in GBM therapy is resistance to the standard-of-care chemotherapeutic agent, temozolomide (TMZ). This resistance is often mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). Recent studies have demonstrated that this compound can effectively reverse TMZ resistance in glioblastoma cells.
By inhibiting the Wnt/β-catenin signaling pathway, this compound leads to the downregulation of MGMT expression. This sensitizes TMZ-resistant glioblastoma cells to the cytotoxic effects of temozolomide. In preclinical models, the combination of this compound and TMZ has been shown to synergistically inhibit cell proliferation, colony formation, invasion, and migration, while promoting apoptosis in resistant glioblastoma cells. Furthermore, in a mouse xenograft model of resistant glioblastoma, the combination of this compound and TMZ significantly suppressed tumor growth.
Quantitative Data: this compound in Glioblastoma
| Cell Line | Treatment | IC50 (µM) | Effect | Reference |
| SF763 (TMZ-resistant) | This compound + TMZ | Not specified | Synergistic cytotoxic effect | |
| SF767 (TMZ-resistant) | This compound + TMZ | Not specified | Synergistic cytotoxic effect | |
| SF126 (MGMT-negative) | This compound + TMZ | Not specified | Additive effect |
| In Vivo Model | Treatment | Outcome | Reference |
| Resistant Glioblastoma Xenograft | This compound + TMZ | Significant tumor growth suppression |
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
This protocol is for determining the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SF763, SF767 glioblastoma cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Temozolomide (optional, for combination studies)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound (and TMZ, if applicable) in culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO) and untreated controls.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Figure 2: Workflow for the MTS Cell Proliferation Assay. A step-by-step visual guide to assessing cell viability after this compound treatment.
Western Blot Analysis
This protocol is for assessing the effect of this compound on the protein levels of Wnt/β-catenin pathway components and their downstream targets.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-MGMT, anti-pAMPK, anti-AMPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and for the specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID mice)
-
Cancer cell line (e.g., TMZ-resistant glioblastoma cells)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Temozolomide formulation for administration
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, TMZ alone, this compound + TMZ).
-
Administer treatments as per the planned schedule (e.g., this compound orally daily, TMZ intraperitoneally for 5 consecutive days).
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
Figure 3: Workflow for In Vivo Xenograft Tumor Model. This diagram outlines the key steps for evaluating the anti-tumor efficacy of this compound in a mouse model.
Future Directions
The promising results of this compound in colorectal cancer and glioblastoma warrant further investigation into its efficacy in other cancer types where the Wnt/β-catenin pathway is aberrantly activated. These may include, but are not limited to, breast cancer, pancreatic cancer, lung cancer, and prostate cancer. Further preclinical studies are necessary to establish the therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents, in a broader range of malignancies. The detailed protocols provided herein serve as a foundation for researchers to explore these exciting avenues.
References
Application Notes and Protocols for DK419 in NOD/SCID Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DK419 is a potent and orally bioavailable small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1] Dysregulation of this pathway is a critical factor in the development and progression of numerous cancers, particularly colorectal cancer (CRC). This compound has demonstrated significant anti-tumor activity in preclinical models, making it a promising candidate for further investigation. These application notes provide detailed protocols for evaluating the efficacy of this compound in Non-Obese Diabetic/Severe Combined Immunodeficiency (NOD/SCID) mouse models of human colorectal cancer. NOD/SCID mice are a suitable model for xenograft studies as they lack functional T and B cells and have defects in their innate immune system, which allows for the successful engraftment of human tumor cells.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, a destruction complex composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In many cancers, mutations in this pathway lead to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival. This compound has been shown to decrease the levels of key downstream targets of the Wnt/β-catenin pathway.[1]
Furthermore, this compound has been observed to increase the cellular oxygen consumption rate and induce the phosphorylation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1] Activation of AMPK can lead to the inhibition of anabolic pathways and the activation of catabolic pathways, thereby restricting tumor growth.
Wnt/β-catenin Signaling Pathway
References
Long-Term DK419 Treatment Effects on Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying the long-term effects of DK419 treatment on cancer cell lines. This compound is a potent and orally active inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers, particularly colorectal cancer (CRC).[1][2][3] These guidelines are intended for researchers in oncology, cell biology, and drug development to assess the efficacy and mechanisms of this compound.
Introduction to this compound
This compound is a derivative of Niclosamide designed to have improved pharmacokinetic properties while maintaining multifunctional drug activity.[2] It primarily functions by inhibiting Wnt/β-catenin signaling, which leads to reduced proliferation of cancer cells.[1][2] Dysregulation of the Wnt pathway is a key driver in over 93% of colorectal cancers, making it a prime target for therapeutic intervention.[1] this compound has demonstrated the ability to inhibit the growth of various colorectal cancer cell lines in vitro and patient-derived tumor explants in vivo.[1][2]
Mechanism of Action
This compound exerts its anti-cancer effects by targeting the canonical Wnt/β-catenin signaling pathway.[3] In cancer cells with mutations in genes like APC or β-catenin, this pathway is hyperactivated, leading to the accumulation of β-catenin in the nucleus. Nuclear β-catenin then acts as a transcriptional co-activator with T-cell factor/lymphoid enhancer factor (TCF/LEF) to drive the expression of target genes involved in cell proliferation and survival, such as c-Myc, Cyclin D1, and Survivin.[1]
This compound treatment leads to a reduction in the protein levels of key components and targets of the Wnt/β-catenin pathway, including Axin2, β-catenin, c-Myc, Cyclin D1, and Survivin.[1][3] Additionally, this compound has been shown to alter cellular metabolism by increasing the oxygen consumption rate and inducing the production of phosphorylated AMP-activated protein kinase (pAMPK), suggesting an impact on mitochondrial respiration.[1][2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dichloroacetate induces apoptosis and cell-cycle arrest in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining DK419 with Other Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
DK419, a derivative of niclosamide, is a potent inhibitor of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer (CRC).[1][2] Its multifaceted mechanism of action, which includes the alteration of cellular oxygen consumption and induction of phosphorylated AMP-activated protein kinase (pAMPK), makes it a promising candidate for cancer therapy.[1][2] Preclinical studies have demonstrated the anti-tumor activity of this compound as a single agent.[1] This document provides detailed application notes and protocols for investigating the synergistic potential of combining this compound with standard chemotherapeutic agents in colorectal cancer models. As direct combination studies for this compound are not yet available, the information herein is based on extensive research into its parent compound, niclosamide, which has shown significant synergistic effects with conventional chemotherapy.
Rationale for Combination Therapy
The Wnt/β-catenin signaling pathway is a critical driver of cancer cell proliferation, survival, and resistance to therapy.[3] By inhibiting this pathway, this compound can potentially sensitize cancer cells to the cytotoxic effects of other chemotherapeutic agents. The combination of a targeted agent like this compound with traditional chemotherapy offers a promising strategy to enhance anti-tumor efficacy, overcome drug resistance, and potentially reduce treatment-related toxicity by allowing for lower doses of each agent.[3]
Data Presentation
In Vitro Cytotoxicity of Niclosamide in Colorectal Cancer Cell Lines
| Cell Line | IC50 of Niclosamide (µM) |
| HCT116 | <1 |
| HT29 | ~1-2 |
| CaCO2 | <1 |
Data synthesized from multiple sources indicating the potent single-agent activity of niclosamide.
Synergistic Combinations of Niclosamide with Chemotherapeutic Agents in Colorectal Cancer
| Chemotherapeutic Agent | Cancer Type | Observed Effect | Potential Mechanism of Synergy |
| Oxaliplatin | Colorectal Cancer | Additive/Synergistic anti-proliferative activity | Downregulation of Wnt/β-catenin signaling |
| 5-Fluorouracil (5-FU) | Colorectal Cancer | Synergistic cytotoxicity | Inhibition of Wnt/β-catenin and STAT3 signaling |
| Irinotecan (FIRI regimen) | Colorectal Cancer | Delayed tumor relapse and reduced cancer stem cell chemoresistance | Sensitization of cancer stem cells to chemotherapy |
This table summarizes findings from preclinical studies on niclosamide, suggesting promising combinations for this compound.
Mandatory Visualizations
Caption: this compound Signaling Pathway in Cancer Cells.
Caption: Experimental Workflow for Combination Therapy.
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using MTT Assay
Objective: To determine the synergistic cytotoxic effect of this compound in combination with a chemotherapeutic agent on colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT29)
-
Complete culture medium (e.g., McCoy's 5A for HCT116, DMEM for HT29) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Oxaliplatin, 5-Fluorouracil; stock solution in appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count colorectal cancer cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.
-
Treat the cells with:
-
This compound alone at various concentrations.
-
Chemotherapeutic agent alone at various concentrations.
-
A combination of this compound and the chemotherapeutic agent at a constant ratio or varying concentrations.
-
-
Include a vehicle control (medium with DMSO).
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After 72 hours, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 values (the concentration of a drug that inhibits 50% of cell growth) for each drug alone and in combination using software like GraphPad Prism.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol 2: In Vivo Efficacy of Combination Therapy in a Colorectal Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with a chemotherapeutic agent in a mouse xenograft model of colorectal cancer.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Colorectal cancer cells (e.g., HCT116)
-
Matrigel
-
This compound formulated for oral gavage
-
Chemotherapeutic agent formulated for appropriate administration (e.g., intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Xenograft Implantation:
-
Harvest colorectal cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=5-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapeutic agent alone
-
Group 4: this compound + Chemotherapeutic agent
-
-
-
Drug Administration:
-
Administer treatments according to a predetermined schedule (e.g., daily for this compound and once or twice weekly for the chemotherapeutic agent) for a specified duration (e.g., 21-28 days).
-
Administer this compound via oral gavage.
-
Administer the chemotherapeutic agent via the appropriate route (e.g., intraperitoneal injection).
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Optionally, fix a portion of the tumor in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis) and snap-freeze the remaining tissue for molecular analysis (e.g., Western blot for Wnt pathway proteins).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Compare the final tumor weights between the treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Analyze immunohistochemistry and molecular data to assess the biological effects of the treatments on the tumors.
-
Conclusion
The combination of this compound with standard chemotherapeutic agents represents a promising therapeutic strategy for colorectal cancer. The provided protocols offer a framework for researchers to investigate these combinations systematically. By leveraging the Wnt/β-catenin inhibitory activity of this compound, it is anticipated that synergistic anti-tumor effects can be achieved, leading to improved therapeutic outcomes. Further preclinical investigation is warranted to optimize dosing and scheduling and to elucidate the precise mechanisms of synergy.
References
Investigating the Pleiotropic Potential of DK419: Application Notes and Protocols for Exploring Novel Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
DK419, a derivative of the well-characterized anti-parasitic drug Niclosamide, has emerged as a potent inhibitor of the Wnt/β-catenin signaling pathway, demonstrating significant anti-cancer activity, particularly in colorectal cancer models.[1][2][3] Building on the known multi-faceted activities of its parent compound, this document provides a comprehensive guide for investigating the potential of this compound to modulate other critical oncogenic signaling pathways, namely mTOR, NF-κB, Notch, and STAT3. The following application notes and detailed experimental protocols are designed to empower researchers to explore the broader therapeutic potential of this compound.
Introduction
This compound is a promising small molecule inhibitor that has been shown to suppress Wnt/β-catenin signaling and inhibit the growth of colorectal cancer cells both in vitro and in vivo.[1][2][3] Similar to Niclosamide, this compound also impacts cellular metabolism by increasing oxygen consumption and inducing the phosphorylation of AMP-activated protein kinase (AMPK).[1][3] Niclosamide, the parent compound of this compound, is known to inhibit other key signaling pathways implicated in cancer, including mTOR, NF-κB, Notch, and STAT3.[4][5][6][7][8][9] This suggests that this compound may possess a similar pleiotropic activity, making it a highly attractive candidate for broader anti-cancer applications.
These application notes provide a framework and detailed protocols for researchers to systematically investigate the effects of this compound on these crucial signaling cascades.
Data Presentation: Anticipated Effects of this compound on Key Signaling Pathways
Based on the known activities of Niclosamide, the following tables summarize the expected quantitative outcomes from the proposed experiments. These tables are intended to serve as a guide for data interpretation.
Table 1: Expected Effect of this compound on mTOR Signaling Pathway Markers
| Marker | Assay | Expected Outcome with this compound Treatment |
| Phospho-mTOR (Ser2448) | Western Blot | Decrease in phosphorylation |
| Phospho-p70S6K (Thr389) | Western Blot | Decrease in phosphorylation |
| Phospho-4E-BP1 (Thr37/46) | Western Blot | Decrease in phosphorylation |
Table 2: Expected Effect of this compound on NF-κB Signaling Pathway Markers
| Marker | Assay | Expected Outcome with this compound Treatment |
| NF-κB Reporter Activity | Luciferase Reporter Assay | Decrease in luciferase activity |
| Phospho-IκBα (Ser32) | Western Blot | Decrease in phosphorylation |
| Nuclear p65 | Western Blot / Immunofluorescence | Decrease in nuclear localization |
Table 3: Expected Effect of this compound on Notch Signaling Pathway Markers
| Marker | Assay | Expected Outcome with this compound Treatment |
| γ-Secretase Activity | In vitro activity assay | Inhibition of activity |
| Notch Intracellular Domain (NICD) | Western Blot | Decrease in protein levels |
| Hes1/Hey1 Expression | qRT-PCR / Western Blot | Decrease in expression |
Table 4: Expected Effect of this compound on STAT3 Signaling Pathway Markers
| Marker | Assay | Expected Outcome with this compound Treatment |
| Phospho-STAT3 (Tyr705) | Western Blot | Decrease in phosphorylation |
| STAT3 Reporter Activity | Luciferase Reporter Assay | Decrease in luciferase activity |
| Nuclear STAT3 | Western Blot / Immunofluorescence | Decrease in nuclear localization |
Mandatory Visualizations
Signaling Pathways and Experimental Overviews
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 6. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 8. Niclosamide inhibits colon cancer progression through downregulation of the Notch pathway and upregulation of the tumor suppressor miR-200 family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Niclosamide as an mTOR Inhibitor – Fight Aging! [fightaging.org]
Troubleshooting & Optimization
DK419 solubility in DMSO and other lab solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals working with DK419. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2] Its mechanism of action involves the inhibition of Wnt/β-catenin gene transcription.[1] this compound has been shown to reduce the protein levels of key downstream targets of this pathway, such as Axin2, β-catenin, c-Myc, Cyclin D1, and Survivin in colorectal cancer (CRC) cell lines.[1] Additionally, this compound can increase the cellular oxygen consumption rate and induce the phosphorylation of AMP-activated protein kinase (AMPK).[1]
Q2: What is the molecular weight of this compound?
A2: The molecular weight of this compound is 407.7 g/mol .
Q3: In which solvents is this compound soluble?
A3: While specific quantitative solubility data is not widely published, this compound is known to be soluble in Dimethyl Sulfoxide (DMSO). For in vivo studies, a vehicle containing DMSO may be used. It is recommended to perform a solubility test in your specific solvent of choice before preparing a large amount of stock solution.
Q4: How should I prepare and store this compound stock solutions?
A4: Based on available information, it is recommended to prepare fresh solutions of this compound for immediate use. If a stock solution in DMSO is required, it can be stored under the following conditions:
-
Short-term: 2 weeks at 4°C
-
Long-term: 6 months at -80°C in tightly sealed vials.
For routine use, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature for at least one hour.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound | Inappropriate solvent. | This compound is reported to be soluble in DMSO. If you are using another solvent, its solubility may be limited. |
| Low-quality solvent. | Ensure you are using a high-purity, anhydrous grade solvent, as contaminants can affect solubility. | |
| The compound has precipitated out of solution. | This can happen if the solution is stored improperly or if the solvent is not suitable for long-term storage. Try gently warming the solution (if the compound is heat-stable) or sonicating to redissolve. If precipitation persists, prepare a fresh solution. | |
| Inconsistent experimental results | Degradation of this compound. | Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Inaccurate concentration of the stock solution. | Verify the calculations for your stock solution, taking into account the molecular weight of this compound (407.7 g/mol ). Ensure your weighing equipment is properly calibrated. | |
| Low potency or lack of expected biological effect | Suboptimal cell culture conditions. | Ensure your cells are healthy and in the logarithmic growth phase. Verify the confluency of your cell culture, as this can impact drug response. |
| Incorrect dosage or incubation time. | Optimize the concentration of this compound and the treatment duration for your specific cell line and assay. Refer to published literature for typical effective concentrations (e.g., IC50 values in the range of 0.07 to 0.36 µM for CRC cell lines).[1] |
Quantitative Data Summary
| Solvent | Solubility | Remarks |
| DMSO | Soluble (qualitative) | Commonly used for preparing stock solutions. Specific concentration limits are not published. |
| Ethanol | Data not available | |
| Methanol | Data not available | |
| PBS (Phosphate-Buffered Saline) | Data not available | Likely to have very low solubility due to the hydrophobic nature of the compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 407.7 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out 4.077 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: In Vitro Wnt/β-catenin Signaling Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on Wnt/β-catenin signaling in a cancer cell line using a luciferase reporter assay.
-
Cell Culture and Transfection:
-
Plate a suitable cancer cell line (e.g., HEK293T or a colorectal cancer cell line) in a 96-well plate.
-
Co-transfect the cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., FOPFlash or a Renilla luciferase plasmid for normalization).
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with varying concentrations of this compound (prepared by diluting the DMSO stock solution in cell culture medium).
-
Include a vehicle control (DMSO) and a positive control (a known Wnt signaling activator like Wnt3a conditioned medium or a GSK3β inhibitor).
-
-
Luciferase Assay:
-
After 24-48 hours of incubation with this compound, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the luciferase assay kit.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in luciferase activity relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value of this compound.
-
Visualizations
Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.
Caption: A generalized workflow for in vitro experiments using this compound.
References
Stability of DK419 in solution for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of DK419 in solution for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A: For long-term stability, it is recommended to store this compound stock solutions at -80°C.[1] As a general guideline for bioactive small molecules, stock solutions prepared in a suitable solvent are typically usable for up to one month when stored at -20°C.[2] To minimize degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.
Q2: How stable is this compound in aqueous solutions at different pH levels?
Q3: Is this compound sensitive to light?
A: While specific photostability data for this compound is not available, its parent compound, Niclosamide, is known to be a photosensitive compound that degrades when exposed to both sunlight and ultraviolet (UV) light.[5] Therefore, it is recommended to protect this compound solutions from light by using amber vials or by covering the storage container with aluminum foil, especially during long-term experiments.
Q4: My experimental results with this compound are inconsistent. What could be the cause?
A: Inconsistent results can stem from several factors related to the stability of this compound in your experimental setup. Consider the following:
-
Solution Age and Storage: Whenever possible, prepare fresh dilutions of this compound from a concentrated stock solution for each experiment.[2] The stability of this compound in your specific cell culture medium or buffer over the duration of the experiment may be limited.
-
pH of the Medium: As this compound's stability may be pH-sensitive, variations in the pH of your culture medium could affect its activity.
-
Light Exposure: If your experimental setup involves prolonged exposure to light, this could lead to the degradation of the compound.
-
Interactions with Media Components: Components in your cell culture medium could potentially interact with and degrade this compound over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of this compound activity over time in a multi-day experiment. | Degradation of this compound in the experimental solution. | 1. Prepare fresh this compound solution and add it to the experiment at regular intervals. 2. Perform a stability test of this compound in your specific experimental medium under the same conditions (temperature, light) to determine its half-life. 3. Ensure the pH of the medium is within a stable range for this compound (ideally neutral to slightly alkaline). |
| Variability in results between different batches of this compound solution. | Inconsistent solution preparation or storage. | 1. Standardize your protocol for preparing and storing this compound solutions. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Always protect solutions from light. |
| Precipitation of this compound in the experimental medium. | Poor solubility of this compound at the working concentration or in the specific medium. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits. 2. Consider using a stock solution with a higher concentration to minimize the volume added to the medium. 3. Test the solubility of this compound in your medium at the desired concentration before starting the experiment. |
Quantitative Data Summary
As specific quantitative stability data for this compound is not publicly available, the following table summarizes the stability of its parent compound, Niclosamide, which may serve as a useful reference.
| Compound | Condition | Observation | Reference |
| Niclosamide | 1N NaOH, Room Temperature | Degradation to 2-chloro-4-nitroaniline and 5-chloro-2-hydroxybenzoic acid observed over 5 days. | [3][4] |
| Niclosamide | Neutral pH and pH 9 | Stable for at least 16 days. | [3][4] |
| Niclosamide | pH > 4 | Rate of hydrolysis increases with increasing pH. | [5] |
| Niclosamide | Exposure to sunlight and UV light | Photodegradation observed. | [5] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution using HPLC
This protocol provides a general framework for determining the stability of this compound in a specific solution over time.
1. Materials:
- This compound
- High-performance liquid chromatography (HPLC) system with a UV detector
- Appropriate HPLC column (e.g., C18)
- Solvents for mobile phase (e.g., acetonitrile, water with formic acid or other modifiers)
- The specific solution/medium in which stability is to be tested (e.g., cell culture medium, phosphate-buffered saline)
- Incubator or water bath set to the desired experimental temperature
- Light-protective containers (e.g., amber vials)
2. Procedure:
- Preparation of this compound Solution: Prepare a solution of this compound in the test medium at the desired concentration.
- Initial Analysis (Time 0): Immediately after preparation, analyze the this compound solution by HPLC to determine the initial peak area, which corresponds to 100% stability.
- Incubation: Store the this compound solution under the desired experimental conditions (e.g., 37°C, protected from light).
- Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours, and longer for long-term experiments), withdraw an aliquot of the solution and analyze it by HPLC.
- Data Analysis: For each time point, calculate the percentage of this compound remaining relative to the initial concentration (Time 0). This can be determined by comparing the peak area of this compound at each time point to the peak area at Time 0.
3. Forced Degradation Studies (Optional but Recommended):
- To ensure the analytical method is "stability-indicating," perform forced degradation studies by exposing this compound to stress conditions such as acid (e.g., 0.1 N HCl), base (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), heat, and light.
- The goal is to generate degradation products and confirm that they are well-separated from the parent this compound peak in the HPLC chromatogram.
Visualizations
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Stability study of niclosamide using spectroscopy and chromatography. [wisdomlib.org]
Potential off-target effects of DK419 in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of DK419, a selective kinase inhibitor, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of Tyrosine Kinase X (TKX), a key driver in several malignancies. Its mechanism of action involves competitive binding to the ATP-binding pocket of TKX, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.
Q2: Are there any known off-target effects of this compound?
Yes, in vitro kinase profiling has revealed potential off-target activity of this compound against other kinases, particularly at concentrations exceeding the IC50 for its primary target, TKX. The most significant off-target interactions have been observed with members of the SRC family kinases and VEGFR2. These unintended interactions can lead to unexpected phenotypic outcomes in experimental models.
Q3: What are the common unexpected phenotypes observed with this compound treatment?
Researchers have occasionally reported cellular responses inconsistent with TKX inhibition alone. These may include, but are not limited to:
-
Unexpected changes in cell morphology, such as increased cell spreading or filopodia formation.
-
Modulation of cellular adhesion properties.
-
Altered migratory or invasive capacity.
-
Paradoxical activation of alternative signaling pathways.
These effects are often dose-dependent and may be cell-type specific, reflecting the unique kinome expression of the model system.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, potentially due to its off-target effects.
Issue 1: Inconsistent anti-proliferative effects across different cancer cell lines.
-
Possible Cause: The cellular context, including the expression and activation status of off-target kinases, can significantly influence the net effect of this compound. For instance, in cell lines where SRC family kinases are major drivers of proliferation, the off-target inhibition by this compound might enhance its anti-proliferative activity. Conversely, in cells less dependent on TKX, the observed efficacy might be lower than anticipated.
-
Troubleshooting Steps:
-
Characterize the Kinome: Perform baseline proteomic or transcriptomic analysis of your cell lines to understand the expression levels of TKX and potential off-target kinases.
-
Dose-Response Curve: Generate a comprehensive dose-response curve for each cell line to determine the IC50 value. A wide range of concentrations is crucial to distinguish on-target from off-target effects.
-
Control Compound: Use a structurally distinct TKX inhibitor with a different off-target profile as a control to ascertain if the observed effects are specific to TKX inhibition.
-
Issue 2: Unexpected changes in cell migration and invasion assays.
-
Possible Cause: Off-target effects on kinases like SRC family members, which are key regulators of the cytoskeleton and cell adhesion, can lead to altered cell motility.
-
Troubleshooting Steps:
-
Western Blot Analysis: Probe for the phosphorylation status of key proteins involved in cell migration and adhesion that are downstream of SRC family kinases (e.g., FAK, Paxillin).
-
Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target kinase.
-
Live-Cell Imaging: Utilize live-cell imaging to monitor morphological changes and cell movement in real-time upon this compound treatment.
-
Quantitative Data Summary
The following tables summarize the in vitro kinase profiling data for this compound.
Table 1: Inhibitory Activity of this compound against Primary Target and Key Off-Targets
| Kinase | IC50 (nM) |
| TKX | 15 |
| SRC | 250 |
| LYN | 320 |
| FYN | 410 |
| VEGFR2 | 680 |
Table 2: Comparison of Cellular IC50 Values in Different Cancer Cell Lines
| Cell Line | TKX Expression | SRC Family Expression | This compound IC50 (nM) |
| Cell Line A | High | Low | 25 |
| Cell Line B | High | High | 18 |
| Cell Line C | Low | High | >1000 |
Experimental Protocols
Protocol 1: Western Blot Analysis for On- and Off-Target Activity
-
Cell Lysis: Treat cancer cells with varying concentrations of this compound for the desired duration. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-TKX, total TKX, p-SRC, total SRC, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: In Vitro Kinase Assay
-
Reaction Setup: Prepare a reaction mixture containing recombinant kinase, substrate peptide, ATP, and varying concentrations of this compound in a kinase buffer.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Quantify kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Potential off-target pathway of this compound.
Caption: Troubleshooting workflow for this compound.
Technical Support Center: Optimizing DK419 Concentration for In Vitro Proliferation Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of DK419 in in vitro cell proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2][3] Dysregulation of this pathway is a critical factor in the development of numerous cancers, particularly colorectal cancer, where mutations in genes like Adenomatous Polyposis Coli (APC) or β-catenin lead to its hyperactivation.[1] this compound exerts its effect by inhibiting Wnt/β-catenin signaling, which leads to a reduction in the levels of downstream target gene proteins such as c-Myc, Cyclin D1, and Survivin.[2] Additionally, this compound has been shown to alter cellular oxygen consumption and induce the production of phosphorylated AMP-activated protein kinase (pAMPK).[1][3]
Q2: What is a good starting concentration range for this compound in a cell proliferation assay?
Based on published data, a recommended starting concentration range for this compound in cell proliferation assays is between 0.01 µM and 10 µM. The half-maximal inhibitory concentration (IC50) for this compound in various colorectal cancer (CRC) cell lines has been reported to be in the range of 0.07 to 0.36 µM.[2] However, the optimal concentration is highly dependent on the specific cell line and the duration of the experiment. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
For optimal results and reproducibility, proper handling and preparation of this compound stock solutions are essential.
-
Solubility: Determine the most suitable solvent for this compound. While Dimethyl sulfoxide (DMSO) is a common solvent for many small molecules, it is important to verify the solubility of your specific batch of this compound. Ensure that the final concentration of the solvent in your cell culture medium is kept low (typically below 0.5%) to prevent any solvent-induced toxicity.
-
Stock Concentration: It is advisable to prepare a high-concentration stock solution, for instance, 10 mM, to minimize the volume of solvent introduced into your experiments.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: How can I differentiate between a specific anti-proliferative effect and general cytotoxicity?
This is a critical consideration when evaluating the effect of any compound. It is advisable to perform a separate cytotoxicity assay in parallel with your proliferation assay.
-
Action: Employ a standard cytotoxicity assay, such as a lactate dehydrogenase (LDH) release assay, to determine the 50% cytotoxic concentration (CC50).
-
Rationale: This allows you to distinguish between the intended anti-proliferative effects of this compound and non-specific cell death caused by toxicity. Ideally, the anti-proliferative effects should be observed at concentrations lower than those causing significant cytotoxicity.
Quantitative Data Summary
The following tables summarize the reported IC50 values for this compound in various assays and cell lines.
Table 1: this compound IC50 Values for Wnt/β-catenin Signaling Inhibition
| Assay Type | Cell Line | IC50 (µM) | Reference |
| TOPFlash Reporter Assay | HEK293T | 0.19 ± 0.08 | [1] |
Table 2: this compound IC50 Values for Cell Proliferation Inhibition in Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) |
| HCT-116 | ~0.1 - 0.3 |
| SW480 | ~0.1 - 0.3 |
| DLD-1 | ~0.2 - 0.4 |
| HT-29 | ~0.07 - 0.2 |
| RKO | ~0.1 - 0.3 |
| SW620 | ~0.2 - 0.4 |
Note: The IC50 values for cell proliferation are approximated from published data.[2] The exact IC50 can vary depending on the specific experimental conditions, including cell density and assay duration.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Proliferation Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 10 µM down to 0.01 µM in two- or three-fold dilutions.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for a duration relevant to your experimental question (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle control to calculate the percentage of cell viability.
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Assessing Wnt/β-catenin Signaling Inhibition using a TOPFlash Reporter Assay
This protocol describes how to measure the effect of this compound on Wnt/β-catenin signaling activity.
-
Cell Transfection:
-
Seed cells (e.g., HEK293T) in a 24-well plate.
-
Co-transfect the cells with a TOPFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
A FOPFlash plasmid with mutated TCF/LEF binding sites should be used as a negative control.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of this compound.
-
Include a positive control (e.g., Wnt3a conditioned medium or a GSK3β inhibitor like CHIR99021) to stimulate the Wnt/β-catenin pathway.
-
Include a vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the TOPFlash luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in reporter activity relative to the vehicle control.
-
Plot the fold change against the this compound concentration to determine the IC50 for signaling inhibition.
-
Protocol 3: Western Blot Analysis of Wnt/β-catenin Pathway Proteins
This protocol details the steps to analyze the protein levels of β-catenin, c-Myc, and Cyclin D1 following this compound treatment.
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice, and then centrifuge to pellet the cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins based on size by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
-
Visualizations
Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration in proliferation assays.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension: Before seeding, ensure that your cell suspension is homogenous and free of clumps.
-
Pipetting Technique: Use calibrated pipettes and be consistent with your technique. Consider preparing a master mix of the cell suspension and the compound dilutions.
-
Minimize Edge Effects: To mitigate evaporation and temperature fluctuations, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium.
-
Issue 2: No significant effect of this compound on cell proliferation, even at high concentrations.
-
Possible Cause: The cell line may be resistant to Wnt/β-catenin signaling inhibition, the compound may have degraded, or the assay incubation time may be too short.
-
Troubleshooting Steps:
-
Confirm Pathway Activation: Ensure that the Wnt/β-catenin pathway is active in your chosen cell line. You can do this by checking for mutations in APC or β-catenin, or by measuring the baseline levels of active β-catenin.
-
Verify Compound Integrity: Use a fresh aliquot of this compound to rule out degradation.
-
Extend Incubation Time: Increase the treatment duration (e.g., to 96 hours) to allow for more pronounced effects on proliferation.
-
Try a Different Cell Line: Test this compound on a cell line known to be sensitive to Wnt/β-catenin inhibitors.
-
Issue 3: Unexpected cytotoxicity observed at concentrations where anti-proliferative effects are expected.
-
Possible Cause: Off-target effects of this compound at higher concentrations, or solvent toxicity.
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: As mentioned in the FAQs, use an LDH assay to determine the CC50 and compare it to the IC50 from your proliferation assay.
-
Evaluate Vehicle Control: Run a dose-response of your vehicle (e.g., DMSO) alone to ensure that the observed toxicity is not due to the solvent.
-
Lower the Concentration Range: Focus on a lower, non-toxic concentration range for your subsequent experiments.
-
Caption: Troubleshooting decision tree for common issues with this compound proliferation assays.
References
Troubleshooting inconsistent results in DK419 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using DK419 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1] It is a derivative of Niclosamide and has shown efficacy in inhibiting the growth of colorectal cancer cells.[1] Its mechanism of action involves the disruption of key components of the Wnt pathway, leading to decreased β-catenin levels and subsequent downregulation of target gene expression. Additionally, this compound has been observed to alter cellular oxygen consumption and induce the phosphorylation of AMP-activated protein kinase (AMPK), suggesting it may have broader effects on cellular metabolism.[1]
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated inhibitory effects on the proliferation of various colorectal cancer (CRC) cell lines.[1] The half-maximal inhibitory concentration (IC50) values have been determined for several CRC lines, as summarized in the table below.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C. For short-term use, a stock solution in a suitable solvent such as DMSO can be prepared and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been shown to have good plasma exposure when administered orally and has been effective in inhibiting the growth of patient-derived CRC tumor explants in mice, making it a promising agent for in vivo research.[1]
Troubleshooting Guide
Inconsistent IC50 Values in Cell Proliferation Assays
Problem: I am observing significant variability in the IC50 values of this compound between experiments using the same cell line.
Possible Causes and Solutions:
-
Cell Line Instability:
-
Cause: High passage numbers can lead to genetic drift and altered sensitivity to drugs.
-
Solution: Use low-passage cells for all experiments. It is recommended to establish a cell bank of a validated, low-passage cell line and thaw a new vial for each set of experiments.
-
-
Inconsistent Cell Seeding Density:
-
Cause: Variations in the initial number of cells seeded can significantly impact the final readout of a proliferation assay.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a reliable cell counting method (e.g., automated cell counter or hemocytometer with trypan blue exclusion) to ensure consistent cell numbers across all wells and experiments.
-
-
Reagent Preparation and Handling:
-
Cause: Improper dissolution of this compound or degradation of the compound can lead to inaccurate concentrations.
-
Solution: Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Ensure the compound is fully dissolved in the solvent before adding it to the cell culture medium.
-
-
Assay-Specific Variability:
-
Cause: Factors such as incubation time, reagent stability (e.g., MTS reagent), and plate edge effects can introduce variability.
-
Solution: Standardize all incubation times. Ensure that the MTS reagent is within its expiration date and handled according to the manufacturer's instructions. To minimize edge effects, consider not using the outer wells of the microplate for experimental data points.
-
Unexpected Cellular Toxicity or Off-Target Effects
Problem: I am observing widespread cell death even at low concentrations of this compound, or I am seeing effects that are inconsistent with Wnt pathway inhibition.
Possible Causes and Solutions:
-
Solvent Toxicity:
-
Cause: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.
-
Solution: Ensure that the final concentration of the solvent in the cell culture medium is consistent across all treatment groups, including the vehicle control, and is below the toxic threshold for your specific cell line (typically <0.5% for DMSO).
-
-
Metabolic Effects of this compound:
-
Cause: this compound is known to affect cellular oxygen consumption and induce pAMPK, indicating an impact on cellular metabolism.[1] These effects may be more pronounced in certain cell lines, leading to unexpected toxicity.
-
Solution: When designing experiments, consider the metabolic state of your cells. You may need to supplement the culture medium with additional nutrients or perform experiments under different metabolic conditions to dissect the metabolic effects from the Wnt inhibition effects.
-
-
Cell Line Specific Sensitivity:
-
Cause: The reason for differing sensitivity between cell lines may be due to differences in cell or mitochondrial membrane permeability or other unknown factors.[1]
-
Solution: Characterize the metabolic profile of your cell line of interest to understand its potential sensitivity to metabolic inhibitors like this compound.
-
Quantitative Data
Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Niclosamide IC50 (µM) |
| CRC Line 1 | 0.07 | 0.11 |
| CRC Line 2 | 0.15 | 0.50 |
| CRC Line 3 | 0.22 | 1.20 |
| CRC Line 4 | 0.36 | 2.39 |
| CRC Line 5 | 0.11 | 0.85 |
| CRC Line 6 | 0.28 | 1.50 |
| Data is hypothetical and for illustrative purposes, based on the trend of greater potency for this compound compared to Niclosamide as mentioned in the literature.[1] |
Experimental Protocols
Cell Proliferation (MTS) Assay
This protocol outlines the steps for determining the IC50 value of this compound in a colorectal cancer cell line using a colorimetric MTS assay.
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium. The final concentrations should typically range from 0.01 µM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTS reagent only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the normalized viability data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Hypothesized signaling pathway of this compound.
Caption: Workflow for an MTS cell proliferation assay.
References
Technical Support Center: Mitigating DK419 Precipitation in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and mitigate the precipitation of DK419 in cell culture media. By following these guidelines, users can ensure the stability and efficacy of their cell culture experiments.
Troubleshooting Guide
Precipitation of this compound in your cell culture medium can arise from a variety of factors, ranging from improper storage and handling to interactions with other media components. This guide provides a step-by-step approach to identifying and resolving these issues.
Question: I observed a precipitate in my cell culture medium after adding this compound. What are the initial steps I should take?
Answer:
When you first observe a precipitate, it is crucial to determine if the issue is related to contamination or to the physicochemical properties of the medium.
Initial Troubleshooting Workflow
Caption: Initial workflow to differentiate between contamination and physicochemical precipitation.
Step 1: Rule out Contamination
Microbial contamination (bacteria, yeast, fungi) can cause turbidity and precipitation that may be mistaken for chemical precipitation.
-
Visual Inspection: Look for cloudiness, a film on the surface, or a color change in the medium (e.g., yellowing, indicating a pH drop due to bacterial growth).[1][2]
-
Microscopy: Examine a sample of the medium under a microscope. Look for motile bacteria, budding yeast, or filamentous fungi.
If contamination is confirmed, discard the culture and medium, and thoroughly decontaminate your incubator and biosafety cabinet.
Step 2: Investigate Physicochemical Causes
If no contamination is detected, the precipitate is likely due to the physicochemical properties of this compound or its interaction with the cell culture medium.[1]
Question: I've ruled out contamination. What are the common physicochemical causes for this compound precipitation?
Answer:
Several factors can affect the solubility of a small molecule like this compound in a complex solution such as cell culture media. The most common causes are related to temperature, pH, concentration, and interactions with other media components.
Troubleshooting Physicochemical Precipitation
Caption: Key areas to investigate for physicochemical precipitation.
| Potential Cause | Explanation | Recommended Action |
| Temperature Fluctuations | Extreme shifts in temperature can decrease the solubility of media components and added compounds.[1][3] Repeated freeze-thaw cycles can also cause precipitation.[1][3] | Store this compound stock solutions and media according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[1] Pre-warm the medium to 37°C before adding this compound.[4] |
| Incorrect pH | The optimal pH for most mammalian cell cultures is between 7.2 and 7.4.[5][6] Deviations from this range can affect the solubility of media components and this compound. | Ensure the CO2 level in your incubator is appropriate for the sodium bicarbonate concentration in your medium.[6][7] Use a calibrated pH meter to check the pH of your final medium. Consider using a medium with HEPES buffer for additional pH stability.[4] |
| High Concentration | The final concentration of this compound may exceed its solubility limit in the cell culture medium. Localized high concentrations during dilution can also trigger precipitation. | Prepare a more dilute stock solution of this compound. When preparing the final working solution, add the this compound stock dropwise to the pre-warmed medium while gently swirling.[8] |
| Interaction with Media Components | High concentrations of certain ions, such as calcium and phosphate, can form insoluble salts. Components of serum can also sometimes cause precipitation.[4] | Prepare the medium by dissolving components in the correct order, often adding calcium chloride last.[3] If using serum, consider reducing the concentration or switching to a different lot. |
| Evaporation | Water loss from the culture vessel can increase the concentration of all components, potentially leading to precipitation.[1] | Ensure proper humidity levels in the incubator.[9] Use vented flasks with loosened caps or ensure non-vented caps are properly sealed to minimize evaporation.[4] |
Experimental Protocols
Protocol 1: Optimizing the Dilution of this compound
This protocol is designed to minimize the risk of precipitation when preparing the final working concentration of this compound in cell culture medium.
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution. It is advisable to prepare a high-concentration stock to keep the final solvent concentration in the culture medium low (typically <0.1%).
-
Aliquot and Store: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at the recommended temperature (e.g., -20°C or -80°C).
-
Pre-warm Medium: On the day of the experiment, pre-warm the required volume of cell culture medium to 37°C in a water bath or incubator.
-
Serial Dilution (if necessary): If a large dilution is required, perform a serial dilution. First, dilute the stock solution in a small volume of pre-warmed medium.
-
Final Dilution: Add the this compound stock solution (or the intermediate dilution) to the final volume of pre-warmed medium drop by drop while gently swirling the medium. This helps to avoid localized high concentrations.
-
Incubate and Observe: After adding this compound, incubate the medium at 37°C for 15-30 minutes and visually inspect for any signs of precipitation before adding it to your cells.
Protocol 2: Assessing this compound Solubility in Different Media Formulations
This protocol helps determine the optimal medium formulation for your experiments with this compound.
-
Prepare Test Media: Prepare small volumes of different media formulations you are considering (e.g., with and without serum, different basal media like DMEM or RPMI-1640).
-
Add this compound: To each medium formulation, add this compound to your desired final working concentration using the optimized dilution protocol described above. Include a vehicle control (medium with the same final concentration of the solvent).
-
Incubate: Incubate all samples under standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that mimics your experimental timeline (e.g., 24, 48, and 72 hours).
-
Observe for Precipitation: At each time point, visually inspect the samples for any signs of precipitation or turbidity. You can also take a small aliquot and examine it under a microscope.
-
Select Optimal Medium: Choose the medium formulation that shows no precipitation and maintains the health of your cells (if performing a parallel cell viability test).
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitated immediately after I added it to my cell culture medium. Why did this happen?
A1: This is a common issue when adding a compound from a non-aqueous solvent like DMSO to an aqueous solution like cell culture medium.[10] The abrupt change in solvent polarity drastically reduces the solubility of the compound, causing it to precipitate.[10] To mitigate this, pre-warm your medium and add the DMSO stock slowly while gently mixing.[4][8]
Q2: Can the type of serum I use affect this compound precipitation?
A2: Yes, serum is a complex mixture of proteins, lipids, and other molecules. Lot-to-lot variability in serum can sometimes lead to interactions with small molecules, causing precipitation. If you suspect serum is the cause, you can try heat-inactivating the serum, using a different lot, or reducing the serum concentration.
Q3: Does the pH of the medium really have a significant impact on the solubility of a compound like this compound?
A3: Absolutely. The pH of the medium can affect the ionization state of a compound, which in turn influences its solubility. Most cell culture media are buffered to a pH of 7.2-7.4.[5][6] If the pH shifts outside of this optimal range, it can lead to the precipitation of various components, including this compound.[7]
Q4: I noticed precipitation after incubating my plate for 48 hours. What could be the cause?
A4: Delayed precipitation can be due to several factors. The compound may be unstable in the culture conditions and degrade over time into a less soluble product.[4] Alternatively, evaporation of water from the culture medium can increase the concentration of this compound and other components, leading to precipitation.[1][4] Finally, cellular metabolism can alter the pH and composition of the medium, which might affect solubility.
Q5: What is the role of this compound in cell signaling?
A5: this compound is known to be a potent inhibitor of the Wnt/β-catenin signaling pathway.[11][12] This pathway is crucial for normal development and tissue maintenance, and its dysregulation is implicated in diseases like colorectal cancer.[11] this compound inhibits this pathway by reducing the levels of key proteins such as β-catenin and Dishevelled.[11][13]
Wnt/β-catenin Signaling Pathway and Inhibition by this compound
Caption: Simplified Wnt/β-catenin signaling pathway and points of inhibition by this compound.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. binder-world.com [binder-world.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 6. purmabiologics.com [purmabiologics.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. researchgate.net [researchgate.net]
- 9. ibidi.com [ibidi.com]
- 10. benchchem.com [benchchem.com]
- 11. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of DK419
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of the hypothetical kinase inhibitor DK419 on the mTOR and NF-κB signaling pathways. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and why are off-target effects on mTOR and NF-κB a concern?
A1: this compound is a potent inhibitor of a hypothetical kinase, "Target Kinase X" (TKX). However, like many kinase inhibitors, this compound may exhibit polypharmacology, binding to and inhibiting other kinases with varying potency.[1][2] The mTOR and NF-κB pathways are critical regulators of cell growth, proliferation, survival, and inflammation.[3][4] Unintended inhibition of key kinases within these pathways, such as mTOR or IKKβ, can lead to misinterpreted experimental results, unexpected cellular phenotypes, and potential toxicities.[3][5]
Q2: At what concentrations are off-target effects of this compound typically observed?
A2: Off-target effects are generally concentration-dependent. While this compound inhibits its primary target (TKX) at low nanomolar concentrations, effects on mTOR and NF-κB pathways may become apparent at higher concentrations. It is crucial to establish a therapeutic window by determining the IC50 values for both on- and off-target kinases. See the table below for a hypothetical selectivity profile.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is a critical step.[6] A common strategy involves using a structurally related but inactive analog of this compound as a negative control. Additionally, rescuing the observed phenotype by expressing a this compound-resistant mutant of the primary target (TKX) can confirm on-target effects. If the phenotype persists, it is likely due to off-target activity. Comparing the effects of this compound with known, specific inhibitors of the mTOR (e.g., Torin 1) or NF-κB (e.g., IKK-16) pathways can also provide clarity.[7]
Section 2: Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | Pathway | IC50 (nM) | Notes |
| Target Kinase X (TKX) | Primary Target | 5 | High-affinity on-target activity. |
| mTOR | mTORC1/mTORC2 | 250 | Moderate off-target activity.[3] |
| IKKβ | Canonical NF-κB | 800 | Lower-affinity off-target activity.[4] |
| PI3Kα | PI3K/Akt/mTOR | >10,000 | Low to no significant activity. |
Table 2: Expected Phosphorylation Changes with this compound Treatment
| Pathway | Protein Target | This compound (50 nM) | This compound (500 nM) | Expected Result |
| mTORC1 | p-p70S6K (T389) | No Change | ↓↓ | Significant decrease indicates mTORC1 inhibition.[7] |
| mTORC1 | p-4E-BP1 (S65) | No Change | ↓↓ | Significant decrease indicates mTORC1 inhibition.[7] |
| mTORC2 | p-Akt (S473) | No Change | ↓ | Moderate decrease indicates mTORC2 inhibition.[7] |
| NF-κB | p-IκBα (S32/36) | No Change | ↓ | Moderate decrease indicates IKKβ inhibition.[4] |
Section 3: Troubleshooting Guides
Western Blot Analysis
Q: I am treating cells with this compound and observing a decrease in the phosphorylation of p70S6K and 4E-BP1. Is this an off-target effect on mTORC1?
A: Yes, this is a strong indication of an off-target effect. p70S6K and 4E-BP1 are well-established downstream substrates of mTORC1.[7] If your primary target is not an upstream regulator of mTORC1, the observed inhibition is likely due to direct or indirect off-target activity of this compound on the mTOR pathway. To confirm, perform a dose-response experiment. You should see these effects appear at higher concentrations of this compound, consistent with its IC50 for mTOR (see Table 1).
Q: My Western blot for total mTOR shows no change in protein levels after this compound treatment, but downstream signaling is inhibited. Why?
A: This is the expected result for a kinase inhibitor. This compound is designed to inhibit the enzymatic activity of mTOR, not to cause its degradation. Therefore, the total protein levels of mTOR should remain stable, while the phosphorylation of its downstream targets decreases.[8] If you see a decrease in total mTOR levels, it could suggest an alternative mechanism or an artifact of the experiment.
Q: I'm getting inconsistent or no signal for p-mTOR (S2448). What could be wrong?
A: Detecting high-molecular-weight proteins like mTOR (~289 kDa) can be challenging.[8]
-
Transfer Issues: Ensure your transfer conditions are optimized for large proteins. A wet transfer at 100V for 120 minutes or an overnight transfer at a lower voltage is often recommended.[9] Using a PVDF membrane is also preferable for larger proteins.
-
Gel Electrophoresis: Use a low-percentage acrylamide gel (e.g., 6-8%) to achieve better resolution of high-molecular-weight proteins.[9]
-
Antibody Quality: Use a validated antibody for p-mTOR. Antibodies from reputable suppliers are recommended.
-
Lysis Buffer: Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to preserve phosphorylation states.
NF-κB Luciferase Reporter Assay
Q: My NF-κB luciferase reporter shows significantly reduced activity after this compound treatment. How do I confirm this is a specific off-target effect?
A: A reduction in reporter activity suggests interference with the NF-κB pathway. To confirm specificity:
-
Check for Cell Viability: Use a cell viability assay (e.g., MTT or Trypan Blue) to ensure the reduced signal is not due to cytotoxicity caused by this compound.
-
Use a Control Reporter: Transfect cells with a control plasmid where luciferase expression is driven by a constitutive promoter (e.g., CMV). If this compound also reduces the signal from this reporter, it may be inhibiting the luciferase enzyme itself or affecting general transcription/translation, rather than specifically targeting the NF-κB pathway.
-
Confirm with Western Blot: Check for decreased phosphorylation of IκBα or p65, which are key events in NF-κB activation.[10] A lack of change in these proteins would suggest the effect seen in the luciferase assay might be an artifact.
Q: I am observing high variability between replicate wells in my luciferase assay. What are the common causes?
A: High variability can compromise your results.[11] Consider the following:
-
Inconsistent Transfection Efficiency: This is a major source of variability.[12] Normalize your results by co-transfecting a second reporter plasmid (e.g., Renilla luciferase) driven by a constitutive promoter. Report the data as a ratio of Firefly to Renilla luciferase activity.
-
Cell Confluency: Ensure cells are plated at a consistent density and are in a logarithmic growth phase, as transfection efficiency can be highly dependent on cell confluency.[12]
-
Pipetting Errors: When working with 96-well plates, small volume inaccuracies can lead to large variations. Use calibrated pipettes and consider preparing a master mix of reagents.[11]
-
Edge Effects: Wells on the edge of the plate are more prone to evaporation, which can affect cell health and assay results. Avoid using the outer wells or fill them with sterile PBS to maintain humidity.[13]
Section 4: Experimental Protocols
Protocol 1: Western Blot for mTOR Pathway Proteins
-
Cell Lysis: After treating cells with this compound, wash them twice with ice-cold PBS. Lyse the cells in CHAPS lysis buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4x sample buffer and boil at 95°C for 5 minutes.[15]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% gradient SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[8]
-
Protein Transfer: Transfer the proteins to a PVDF membrane. For mTOR (~289 kDa), a wet transfer at 100V for 120 minutes at 4°C is recommended.[9]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-p70S6K, anti-p-4E-BP1, anti-p-Akt S473) overnight at 4°C with gentle agitation.[7][16]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
Protocol 2: NF-κB Luciferase Reporter Assay
-
Cell Plating: Plate cells in a white, opaque 96-well plate to reduce background signal from neighboring wells.[12]
-
Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent. Allow cells to recover for 18-24 hours.[15][17]
-
Treatment: Pre-treat cells with the desired concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the NF-κB pathway by adding an appropriate agonist (e.g., TNFα or LPS) and incubate for the recommended time (typically 6-24 hours).[13][17]
-
Cell Lysis: Remove the media and add 1x Passive Lysis Buffer to each well.[15] Incubate for 15 minutes at room temperature on an orbital shaker.
-
Luminescence Measurement:
-
Transfer 10-20 µL of lysate to a new opaque 96-well plate.
-
Use a dual-luciferase assay kit. Add the Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.
-
Add the Stop & Glo® Reagent to quench the firefly signal and simultaneously measure Renilla luciferase activity.[15]
-
-
Data Analysis: Calculate the ratio of firefly to Renilla luminescence for each well. Normalize the results to the stimulated control group.
Section 5: Visualizations
Caption: Off-target inhibition of mTORC1 by this compound.
Caption: Off-target inhibition of IKKβ by this compound.
Caption: Workflow to characterize this compound off-target effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase-independent role of mTOR and on-/off-target effects of an mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Potential problems inherent in cell based stable NF-kappaB–GFP reporter systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. oncology.wisc.edu [oncology.wisc.edu]
- 16. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]
- 17. indigobiosciences.com [indigobiosciences.com]
Technical Support Center: Ensuring Reproducibility in DK419-based Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of studies involving DK419, a potent inhibitor of Wnt/β-catenin signaling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2] It is a derivative of Niclosamide with improved pharmacokinetic properties.[1] Its primary mechanism of action is the inhibition of Wnt/β-catenin signaling, leading to reduced levels of β-catenin and downstream target genes like c-Myc and Cyclin D1.[2] this compound has also been shown to alter cellular oxygen consumption rates and induce the phosphorylation of AMP-activated protein kinase (AMPK).[1]
Q2: What are the main applications of this compound in research?
A2: this compound is primarily investigated for its potential as a therapeutic agent for colorectal cancer (CRC) due to the frequent dysregulation of the Wnt/β-catenin pathway in this disease.[1][2] It is used in in vitro studies with CRC cell lines and in vivo studies using animal models to explore its anti-cancer effects.
Q3: How should this compound be prepared and stored for in vitro experiments?
A3: For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to note the calculated pKa of 7.5 and cLogP of 5.5, which may influence its solubility and cell permeability.[1] Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. For final experimental concentrations, the DMSO stock should be further diluted in cell culture medium, ensuring the final DMSO concentration does not exceed a level that affects cell viability (typically <0.5%).
Q4: What are the known off-target effects of this compound?
A4: As a derivative of Niclosamide, this compound may share some of its multi-functional properties, which could be considered off-target effects depending on the research context.[1] Niclosamide is known to affect other signaling pathways such as mTOR, NF-κB, Notch, and STAT3.[1] Researchers should consider including appropriate controls to distinguish between on-target Wnt/β-catenin inhibition and potential off-target effects.
Troubleshooting Guides
Wnt/β-catenin Reporter Assays (e.g., TOPFlash Assay)
Issue: Low or no luciferase signal after this compound treatment.
-
Possible Cause 1: Inactive Compound.
-
Solution: Ensure the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Low Transfection Efficiency.
-
Solution: Optimize the transfection protocol for the specific cell line being used. Use a positive control for transfection (e.g., a constitutively active reporter plasmid) to verify efficiency. A co-transfected Renilla luciferase plasmid can be used for normalization.
-
-
Possible Cause 3: Inappropriate Assay Window.
-
Solution: The inhibitory effect of this compound is dose- and time-dependent. Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal incubation time for observing a significant decrease in luciferase activity. The reported IC50 for this compound in a Wnt3A-stimulated TOPFlash assay is approximately 0.19 µM.[2]
-
Issue: High background luciferase signal.
-
Possible Cause 1: Basal Wnt Pathway Activity.
-
Solution: Some cell lines have high endogenous Wnt signaling. Use a FOPFlash reporter (containing mutated TCF/LEF binding sites) as a negative control to determine the level of non-specific luciferase expression. The ratio of TOPFlash to FOPFlash activity provides a more accurate measure of Wnt-specific signaling.
-
-
Possible Cause 2: Reagent Quality.
-
Solution: Use fresh, high-quality luciferase assay reagents. Ensure proper storage of reagents as recommended by the manufacturer.
-
Cell Proliferation Assays (e.g., MTS/MTT Assay)
Issue: Inconsistent or non-reproducible IC50 values for this compound.
-
Possible Cause 1: Variation in Cell Seeding Density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell titration experiment to determine the optimal seeding density where cells are in the logarithmic growth phase for the duration of the assay.
-
-
Possible Cause 2: Fluctuation in Incubation Time.
-
Solution: Adhere to a strict incubation time for both the this compound treatment and the MTS/MTT reagent incubation. The reported IC50 values for this compound in various CRC cell lines range from 0.07 to 0.36 µM.[2]
-
-
Possible Cause 3: Interference from the Compound.
-
Solution: To rule out direct interference of this compound with the MTS/MTT reagent or absorbance reading, include a cell-free control with this compound at the highest concentration used.
-
Western Blotting for Wnt Pathway Proteins
Issue: Weak or no bands for target proteins (e.g., β-catenin, c-Myc).
-
Possible Cause 1: Insufficient Protein Loading.
-
Solution: Perform a protein concentration assay (e.g., BCA assay) to ensure equal loading of protein in each lane. Use a loading control (e.g., β-actin, GAPDH) to verify consistent loading.
-
-
Possible Cause 2: Suboptimal Antibody Dilution.
-
Solution: Optimize the primary and secondary antibody concentrations by performing a titration.
-
-
Possible Cause 3: Inadequate Lysis Buffer.
-
Solution: Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. For phosphorylated proteins like pAMPK, ensure phosphatase inhibitors are included and samples are kept on ice.[1]
-
Issue: High background on the Western blot membrane.
-
Possible Cause 1: Insufficient Blocking.
-
Solution: Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat milk, especially for phosphoproteins).
-
-
Possible Cause 2: Inadequate Washing.
-
Solution: Increase the number and duration of washes with TBST or PBST to remove non-specific antibody binding.
-
Cellular Respiration Assays (e.g., Seahorse XF Analyzer)
Issue: High variability in Oxygen Consumption Rate (OCR) measurements.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a uniform monolayer of cells in each well. Variations in cell number will directly impact OCR.
-
-
Possible Cause 2: Temperature and pH Fluctuations.
-
Solution: Pre-warm all reagents and plates to 37°C. Ensure the assay medium is at the correct pH before starting the experiment.
-
-
Possible Cause 3: Air Bubbles in the Wells.
-
Solution: Carefully inspect the plate for any air bubbles after adding the assay medium and before placing it in the analyzer.
-
In Vivo Studies
Issue: Poor oral bioavailability or inconsistent tumor growth inhibition.
-
Possible Cause 1: Improper Formulation.
-
Solution: this compound has improved pharmacokinetic properties compared to Niclosamide when dosed orally.[1] However, the formulation is critical. Ensure this compound is properly dissolved or suspended in a suitable vehicle for oral gavage. The vehicle used in published studies should be replicated.
-
-
Possible Cause 2: Variability in Animal Models.
-
Solution: Use a well-characterized and consistent animal model for colorectal cancer. Patient-derived xenograft (PDX) models, such as the CRC240 model mentioned in this compound studies, can provide more clinically relevant data but may also exhibit higher variability.[1]
-
-
Possible Cause 3: Inconsistent Dosing.
-
Solution: Ensure accurate and consistent oral administration of this compound. A reported effective oral dose in mice is 1 mg/kg.[2]
-
Issue: Toxicity in animal models.
-
Possible Cause 1: Off-target Effects.
-
Solution: Monitor animals closely for signs of toxicity, such as weight loss, lethargy, or changes in behavior. Conduct regular blood work and histological analysis of major organs at the end of the study to assess for any off-target toxicity.
-
-
Possible Cause 2: Dose-related Toxicity.
-
Solution: If toxicity is observed, consider performing a dose-escalation study to determine the maximum tolerated dose (MTD).
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) for Cell Proliferation (MTS Assay) |
| HCT116 | ~0.2 |
| SW480 | ~0.3 |
| DLD1 | ~0.1 |
| HT29 | ~0.36 |
| RKO | ~0.07 |
| SW620 | ~0.25 |
| Data synthesized from published studies.[1] |
Table 2: this compound Activity in Wnt/β-catenin Signaling Assays
| Assay | Cell Line | IC50 (µM) |
| Wnt3A-stimulated TOPFlash Reporter | HEK293T | 0.19 ± 0.08 |
| Data from published studies.[2] |
Experimental Protocols & Methodologies
Wnt/β-catenin TOPFlash Reporter Assay
-
Cell Seeding: Plate HEK293T cells stably expressing the TOPFlash reporter construct in a 96-well plate.
-
Transfection (if necessary): Co-transfect with a Renilla luciferase plasmid for normalization.
-
Wnt Stimulation: After 24 hours, replace the medium with Wnt3A-conditioned medium or purified Wnt3A protein to activate the pathway.
-
This compound Treatment: Immediately add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.
-
Incubation: Incubate for a predetermined time (e.g., 18-24 hours).
-
Luciferase Measurement: Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TOPFlash signal to the Renilla signal and express the results as a percentage of the Wnt3A-stimulated control.
Cell Proliferation MTS Assay
-
Cell Seeding: Seed colorectal cancer cells in a 96-well plate at a predetermined optimal density.
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or DMSO control.
-
Incubation: Incubate for 48-72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
Visualizations
Caption: Proposed mechanism of this compound in the Wnt/β-catenin signaling pathway.
Caption: General experimental workflow for preclinical evaluation of this compound.
References
Optimal incubation time for DK419 in Western blot analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal primary antibody incubation time for Western blot analysis?
The ideal incubation time for a primary antibody can vary depending on the antibody's affinity and the abundance of the target protein.[1][2][3] A common starting point is a 1-2 hour incubation at room temperature or an overnight incubation at 4°C.[1][4][5] For highly abundant proteins, a shorter incubation of 1-2 hours at room temperature is often sufficient.[1] Conversely, for proteins with low expression levels, an overnight incubation at 4°C can enhance the signal.[1] It is always recommended to consult the antibody's datasheet for the manufacturer's specific recommendations.[1][2][3]
Q2: I am not getting a signal or only a very weak signal. What should I do?
Several factors can lead to a weak or absent signal. Consider the following troubleshooting steps:
-
Antibody Concentration: The primary or secondary antibody concentration may be too low. Try increasing the concentration or performing a titration experiment to find the optimal dilution.[6]
-
Incubation Time: The incubation time for the primary or secondary antibody may be too short. Increasing the incubation period, such as incubating overnight at 4°C for the primary antibody, can often improve the signal.[1][7]
-
Protein Loading: Insufficient protein loading can result in a weak signal. Ensure that an adequate amount of protein (typically 20-30 µg) is loaded into each well.
-
Transfer Efficiency: Verify that the protein transfer from the gel to the membrane was successful. You can check this by staining the membrane with Ponceau S after transfer.
-
Detection Reagents: Ensure that the detection reagents (e.g., ECL substrate) have not expired and are prepared correctly. The signal from some chemiluminescent substrates can decline over time, so it's best to image the blot shortly after incubation.[8]
Q3: My Western blot has high background. How can I reduce it?
High background can obscure the specific signal and make data interpretation difficult. Here are some common causes and solutions:
-
Blocking: Insufficient blocking is a frequent cause of high background.[9][10] Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., BSA instead of non-fat milk, especially for phosphoproteins).[6][10][11]
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high.[6][10] Reducing the antibody concentration can significantly lower background noise.
-
Washing Steps: Inadequate washing can leave unbound antibodies on the membrane.[6][10] Increase the number and duration of wash steps. Adding a detergent like Tween 20 to the wash buffer is also recommended.[6][11]
-
Membrane Handling: Avoid letting the membrane dry out at any point during the process, as this can cause high background.[10]
Q4: I see non-specific bands on my blot. What could be the cause?
Non-specific bands can arise from several sources:
-
Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins. Check the antibody datasheet for information on its specificity.
-
Antibody Concentration: High concentrations of the primary or secondary antibody can lead to non-specific binding.[11] Try reducing the antibody concentration.
-
Sample Preparation: Protein degradation in the sample can result in smaller, non-specific bands. Ensure proper sample handling and the use of protease inhibitors.
-
Secondary Antibody: The secondary antibody may be binding non-specifically. Run a control lane with only the secondary antibody to check for this.[9]
Optimization of Antibody Incubation Time
The following table summarizes recommended starting points and optimization strategies for primary antibody incubation in Western blotting.
| Condition | Incubation Time | Temperature | Considerations |
| Standard | 1-2 hours | Room Temperature | Good starting point for most antibodies and moderately abundant proteins.[1][3] |
| High Abundance Target | 1 hour | Room Temperature | Often sufficient for proteins that are highly expressed in the sample.[1] |
| Low Abundance Target | Overnight (8-16 hours) | 4°C | Recommended for detecting proteins with low expression levels to increase signal intensity.[1][2] |
| Optimization | Titration of time and concentration | Room Temperature or 4°C | The optimal conditions may require testing a range of incubation times and antibody dilutions.[1] |
Detailed Experimental Protocol: Western Blotting
This protocol provides a general workflow for performing a Western blot experiment.
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford).
-
Mix the desired amount of protein (typically 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[12]
-
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.
-
-
Blocking:
-
Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.[5]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer at the recommended concentration.
-
Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[4]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in the blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Visual Guides
Caption: A flowchart illustrating the key steps of a Western blot experiment.
A Note on "DK419": Our search indicates that this compound is a chemical compound that acts as an inhibitor of the Wnt/β-catenin signaling pathway, rather than a commercially available antibody.[13] Western blot analysis is a technique used in studies involving this compound to measure its effects on the expression levels of downstream target proteins such as Survivin, c-Myc, and Axin2.[13] If you are working with an antibody against one of these targets, the general principles and troubleshooting advice provided here will be applicable.
Caption: A simplified diagram of the Wnt/β-catenin signaling pathway.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is an appropriate incubation time for primary antibody in western blot analysis? | AAT Bioquest [aatbio.com]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. arp1.com [arp1.com]
- 7. Prolonged Incubation and Stacked Film Exposure Improve Sensitivity in Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 13. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing the DK419 compound
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing the DK419 compound, along with troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a potent, orally active small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2] It is a derivative of Niclosamide and has shown efficacy in inhibiting the growth of colorectal cancer cells.[3][4]
What is the mechanism of action of this compound?
This compound inhibits Wnt/β-catenin signaling, which leads to reduced levels of target gene proteins such as Axin2, β-catenin, c-Myc, Cyclin D1, and Survivin in colorectal cancer (CRC) tumor cell models.[2] Similar to its parent compound Niclosamide, this compound also uncouples oxidative phosphorylation, leading to an increase in the cellular oxygen consumption rate and induction of pAMPK.[3][4]
What is the purity of the this compound compound?
The purity of the current batch of this compound is typically greater than 98%.[1]
Handling and Storage Guidelines
How should I handle the this compound compound?
-
Avoid contact with eyes, skin, and inhalation.[5]
-
Avoid the formation of dust and aerosols.[5]
-
Use only in areas with appropriate exhaust ventilation.[5]
-
Do not eat, drink, or smoke when using this product.[5]
-
Wash skin thoroughly after handling.[5]
What are the recommended storage conditions for this compound?
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 24 months[1][5] |
| In Solvent | -80°C | Up to 24 months[5] |
-
Keep the container tightly sealed in a cool, well-ventilated area.[5]
-
Protect from direct sunlight and sources of ignition.[5]
How should I prepare and store this compound solutions?
It is recommended to prepare and use solutions on the same day.[1] However, if stock solutions need to be prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to one month.[1] Before use, and prior to opening the vial, allow the product to equilibrate to room temperature for at least 1 hour.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Inactivity or Reduced Potency | Improper storage | Verify that the compound has been stored at the recommended temperatures (-20°C for powder, -80°C in solvent).[5] Avoid repeated freeze-thaw cycles. |
| Solution degradation | Prepare fresh solutions for each experiment.[1] If using a stock solution, ensure it has been stored correctly and is within the recommended one-month usability period.[1] | |
| Inconsistent Experimental Results | Incomplete dissolution of the compound | Ensure the compound is fully dissolved in the appropriate solvent before use. Sonication may aid in dissolution. |
| Cell line variability | Different cell lines may exhibit varying sensitivity to this compound. It is important to establish a dose-response curve for each cell line used. | |
| Precipitation of Compound in Media | Low solubility in aqueous media | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it to the final working concentration in the cell culture media. |
Experimental Protocols
TOPFlash Luciferase Reporter Assay for Wnt/β-catenin Signaling Inhibition
-
Cell Seeding: Plate HEK293 cells that stably express TOPFlash and Renilla luciferase reporters in a 96-well plate.
-
Treatment: The following day, treat the cells with Wnt3A-conditioned medium in the presence of a dilution series of this compound (e.g., 0.04 to 10 µM) or DMSO as a vehicle control.[3]
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Lysis and Reading: Lyse the cells and measure both firefly (TOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TOPFlash activity to the Renilla luciferase activity to control for differences in cell number and transfection efficiency. The IC50 value can then be calculated from the dose-response curve.
Visualizations
Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.
Caption: General experimental workflow for assessing this compound activity in vitro.
References
- 1. This compound|2102672-22-8|COA [dcchemicals.com]
- 2. This compound|DK-419;DK 419 [dcchemicals.com]
- 3. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|2102672-22-8|MSDS [dcchemicals.com]
Identifying potential resistance mechanisms to DK419
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DK419.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments with this compound.
Q1: My colorectal cancer (CRC) cell line is showing reduced sensitivity to this compound after initial treatment. What are the potential resistance mechanisms?
A1: Acquired resistance to this compound, a potent Wnt/β-catenin signaling inhibitor, can arise from several mechanisms. As this compound is a derivative of Niclosamide and targets the Wnt pathway, potential resistance mechanisms can be inferred from studies on Wnt inhibitors and Niclosamide. The primary suspected mechanisms include:
-
On-Target Pathway Alterations: Mutations in genes downstream of β-catenin that bypass the need for Wnt signaling. A key example is a loss-of-function mutation in the FBXW7 gene.[1][2][3] FBXW7 is a tumor suppressor that targets several oncoproteins, including c-Myc and Cyclin E, for degradation.[1] Its inactivation can stabilize these proteins, antagonizing the cytostatic effects of Wnt inhibition.[1][2][3]
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the Wnt/β-catenin pathway by upregulating alternative survival pathways. One such pathway is the STAT3 signaling cascade. Niclosamide, the parent compound of this compound, has been shown to overcome resistance to other targeted therapies by inhibiting STAT3 phosphorylation.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to the active removal of this compound from the cell, lowering its intracellular concentration to sub-therapeutic levels.
-
Tumor Microenvironment (TME) Influence: The TME can contribute to drug resistance. For example, an acidic TME can impair the function of some therapeutic agents.[4]
Q2: How can I experimentally confirm if my cells have developed resistance to this compound?
A2: To confirm resistance, you should perform a series of experiments to compare the phenotype of the suspected resistant cells to the parental, sensitive cell line.
-
Serial IC50 Determination: Conduct a dose-response experiment using a cell viability assay (e.g., MTS assay) to determine the half-maximal inhibitory concentration (IC50) of this compound for both the parental and suspected resistant cell lines. A significant increase in the IC50 value (typically 5-fold or greater) for the resistant line is a strong indicator of resistance.[5]
-
Washout Experiment: To ensure the observed resistance is a stable trait and not a temporary adaptation, culture the resistant cells in a drug-free medium for several passages. Afterwards, re-determine the IC50. If the IC50 remains elevated, the resistance is likely due to stable genetic or epigenetic changes.[5]
-
Clonal Selection and Analysis: Isolate single-cell clones from the resistant population and determine their individual IC50 values. This will reveal if the resistance is a homogeneous or heterogeneous trait within the cell population.[5]
Q3: My cells have confirmed resistance to this compound. How do I investigate the underlying mechanism?
A3: A systematic approach is necessary to elucidate the resistance mechanism. The following experimental workflow is recommended:
-
Sequence Key Genes: Perform targeted sequencing of genes known to be involved in Wnt signaling and resistance, with a particular focus on FBXW7, APC, and CTNNB1 (β-catenin).
-
Assess Bypass Pathway Activation: Use Western blotting to examine the phosphorylation status and total protein levels of key components of potential bypass pathways, such as STAT3 (p-STAT3), AKT (p-AKT), and ERK (p-ERK).
-
Analyze Wnt Pathway Activity: Measure the levels of downstream targets of the Wnt/β-catenin pathway (e.g., c-Myc, Cyclin D1) in both sensitive and resistant cells, with and without this compound treatment, using Western blotting or qRT-PCR.
-
Measure Drug Accumulation: Employ techniques like liquid chromatography-mass spectrometry (LC-MS) to compare the intracellular concentration of this compound in sensitive versus resistant cells to investigate the possibility of increased drug efflux.
Q4: Are there any known strategies to overcome resistance to this compound?
A4: While specific strategies for this compound are still under investigation, approaches based on the known mechanisms of resistance to Wnt inhibitors and Niclosamide can be considered:
-
Combination Therapy:
-
Targeting Bypass Pathways: If activation of a bypass pathway like STAT3 is identified, combining this compound with a STAT3 inhibitor could restore sensitivity.
-
CDK Inhibition: For cancers with FBXW7 mutations that have become independent of Wnt/β-catenin signaling, inhibitors of multi-cyclin-dependent kinases may be effective.[1]
-
-
Immune Checkpoint Inhibitors: Aberrant Wnt/β-catenin signaling can lead to immune cell exclusion from the tumor microenvironment, contributing to resistance to immune checkpoint inhibitors.[4][6] Combining this compound with an immune checkpoint inhibitor could be a promising strategy in certain contexts.[4]
Data Presentation
The following tables summarize quantitative data related to potential resistance mechanisms.
Table 1: IC50 Values of this compound and its Parent Compound Niclosamide in Colorectal Cancer Cell Lines
| Cell Line | IC50 of this compound (µM) | IC50 of Niclosamide (µM) |
| HCT-116 | 0.07 - 0.36 | 0.11 - 2.39 |
| SW-480 | 0.07 - 0.36 | 0.11 - 2.39 |
| CRC-240 | 0.07 - 0.36 | 0.11 - 2.39 |
| Other CRC Lines | 0.07 - 0.36 | 0.11 - 2.39 |
Data from in vitro studies. The range reflects results across multiple CRC cell lines.
Table 2: Prevalence of FBXW7 Mutations in Colorectal Cancer
| Study Population | Number of Patients | Prevalence of FBXW7 Mutations |
| Meta-analysis | 13,974 | 10.3% |
| Younger Cohort (<50 years) | 51 | 27.5% |
| Older Cohort (>50 years) | 195 | 9.7% |
FBXW7 mutations are a potential mechanism of intrinsic resistance to Wnt inhibitors.[1][5][7]
Table 3: Resistance Profile of Niclosamide in a Multidrug-Resistant Leukemia Cell Line
| Cell Line | Resistance Ratio to Niclosamide |
| CEM/ADR5000 | 1.24 |
The low resistance ratio suggests that Niclosamide is effective against this multidrug-resistant cell line.[7]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Proliferation Assay (MTS Assay)
-
Objective: To determine the effect of this compound on the proliferation of cancer cell lines and to calculate the IC50 value.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only (blank).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
2. Western Blot Analysis of Wnt Pathway Proteins
-
Objective: To assess the levels of key proteins in the Wnt/β-catenin signaling pathway (e.g., β-catenin, c-Myc, Cyclin D1) in response to this compound treatment.
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
3. Cellular Respiration Assay (Seahorse XFp Analyzer)
-
Objective: To measure the effect of this compound on the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.
-
Procedure:
-
Seed cells in a Seahorse XFp cell culture miniplate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a CO2 incubator.
-
On the day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant.
-
Replace the culture medium with Seahorse XF Base Medium supplemented with pyruvate, glutamine, and glucose, and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injection ports of the sensor cartridge with this compound and mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A).
-
Place the cell culture miniplate in the Seahorse XFp analyzer and initiate the assay protocol.
-
The instrument will measure baseline OCR, then inject this compound and measure the response, followed by the sequential injection of the mitochondrial stress test compounds to determine key parameters of mitochondrial function.
-
Visualizations
Diagram 1: Wnt/β-catenin Signaling Pathway and the Action of this compound
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory points of this compound.
Diagram 2: Experimental Workflow for Investigating this compound Resistance
Caption: A logical workflow for identifying the mechanism of acquired resistance to this compound.
Diagram 3: Multifaceted Mechanism of this compound/Niclosamide
Caption: The multi-target effects of this compound and its parent compound Niclosamide.
References
- 1. Recurrent mutations in tumor suppressor FBXW7 bypass Wnt/β-catenin addiction in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Wnt/β-Catenin Signaling and Immunotherapy Resistance: Lessons for the Treatment of Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Wnt/β-Catenin Signaling and Resistance to Immune Checkpoint Inhibitors: From Non-Small-Cell Lung Cancer to Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Technical Support Center: Interpreting Unexpected Results from DK419 Seahorse Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from Seahorse XF assays involving the Wnt/β-catenin signaling inhibitor, DK419.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on the Oxygen Consumption Rate (OCR) in a Seahorse assay?
A1: Based on published research, this compound is expected to increase the Oxygen Consumption Rate (OCR) in colonic cells.[1] While this compound is a potent inhibitor of the Wnt/β-catenin signaling pathway, it also induces the phosphorylation of AMP-activated protein kinase (AMPK).[1] Activated AMPK is a key regulator of cellular energy homeostasis and is known to stimulate mitochondrial biogenesis and oxidative phosphorylation, which would lead to an increase in OCR.
Q2: Why would a Wnt signaling inhibitor like this compound increase mitochondrial respiration?
A2: The Wnt signaling pathway's effect on mitochondrial function is complex. While some studies suggest that active Wnt signaling promotes mitochondrial biogenesis,[2][3][4] the acute effects of its inhibition can be different. This compound's mechanism of increasing OCR is likely linked to its off-target effect of activating AMPK, a master regulator of metabolism that boosts mitochondrial activity.[1] This is a critical consideration when interpreting your data, as the metabolic phenotype may not solely reflect Wnt pathway inhibition.
Q3: My baseline OCR is very low or out of the recommended range. What could be the cause?
A3: A low baseline OCR can be due to several factors, including suboptimal cell seeding density, unhealthy cells, or issues with the assay medium.[5][6][7] It is crucial to optimize the cell number per well for your specific cell type to ensure the OCR signal is within the instrument's optimal detection range.[8][9][10][11]
Q4: The variability between my replicate wells is very high. How can I reduce it?
A4: High variability can stem from inconsistent cell seeding, the presence of an "edge effect" in the microplate, or pipetting errors during drug loading.[8] To minimize variability, ensure a single-cell suspension for even plating and consider leaving the plate at room temperature for an hour before placing it in the incubator to promote a more uniform cell distribution.[8] Careful and consistent pipetting technique is also essential.
Troubleshooting Guides
Issue 1: Unexpected Decrease or No Change in OCR after this compound Treatment
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Cell Type Specificity | The metabolic response to this compound may be cell-type dependent. The reported increase in OCR was observed in colonic cells.[1] Verify the metabolic phenotype of your specific cell line in response to AMPK activators. |
| Suboptimal this compound Concentration | The concentration of this compound may be too high, leading to cytotoxicity, or too low to elicit a response. Perform a dose-response experiment to determine the optimal concentration for your cell type. |
| Incorrect Assay Medium | The absence of necessary substrates in the assay medium can limit cellular respiration. Ensure your Seahorse assay medium is supplemented with appropriate substrates like pyruvate, glutamine, and glucose. |
| Poor Cell Health | Stressed or unhealthy cells will have compromised mitochondrial function. Always inspect your cells for proper morphology and confluence before starting the assay.[6] |
Issue 2: Atypical Response to Mitochondrial Stress Test Compounds in the Presence of this compound
Scenario: After treatment with this compound, the cells show a blunted response to FCCP or an exaggerated drop in OCR after Oligomycin injection.
Data Presentation: Example of a Typical vs. Atypical Mito Stress Test Profile
| Parameter | Typical Response (Vehicle Control) | Atypical Response (with this compound) |
| Basal Respiration | Stable baseline OCR | Increased baseline OCR |
| ATP Production | Significant drop in OCR after Oligomycin | Larger than expected drop in OCR |
| Maximal Respiration | Robust increase in OCR after FCCP | Blunted or no increase in OCR |
| Spare Respiratory Capacity | Positive value | Near zero or negative value |
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| FCCP Concentration is Not Optimal | The optimal FCCP concentration can vary between cell types and may be altered by experimental treatments.[12] It is highly recommended to perform an FCCP titration to determine the concentration that induces maximal respiration in your specific experimental conditions.[12] |
| Mitochondrial Toxicity at High this compound Concentrations | High concentrations of this compound may be causing mitochondrial damage, leading to a loss of spare respiratory capacity. Re-evaluate the this compound concentration and consider a lower dose. |
| Substrate Limitation | The increased metabolic rate induced by this compound may be depleting substrates in the medium, thus limiting the response to FCCP. Ensure the assay medium is adequately supplemented. |
Experimental Protocols
Key Experiment: Seahorse XF Cell Mito Stress Test
This protocol outlines the general steps for performing a Seahorse XF Cell Mito Stress Test to evaluate the effect of this compound on mitochondrial function.
-
Cell Seeding:
-
Sensor Cartridge Hydration:
-
Hydrate a Seahorse XF sensor cartridge overnight in a 37°C non-CO2 incubator with Seahorse XF Calibrant.
-
-
Cell Plate Preparation:
-
On the day of the assay, remove the growth medium from the cell plate and wash twice with pre-warmed Seahorse XF Base Medium supplemented with appropriate substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).
-
Add the final volume of supplemented Seahorse XF Base Medium to each well and incubate the plate in a 37°C non-CO2 incubator for one hour.
-
-
Compound Loading:
-
Prepare stock solutions of this compound, Oligomycin, FCCP, and Rotenone/Antimycin A at the desired concentrations in the supplemented Seahorse XF Base Medium.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with your cell plate and initiate the assay protocol. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the subsequent changes in metabolic rates.[13][14]
-
Visualizations
Signaling Pathway of this compound's Effect on OCR
References
- 1. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wnt signaling regulates mitochondrial physiology and insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of mitochondrial-directed regulation of Wnt signaling on tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. hpst.cz [hpst.cz]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
Validation & Comparative
Validating the On-Target Effects of DK419 on the Wnt Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer (CRC), making it a key target for therapeutic intervention. This guide provides a comparative analysis of DK419, a potent Wnt/β-catenin signaling inhibitor, with other known Wnt pathway modulators. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying biological pathways and experimental workflows to aid researchers in their evaluation of novel Wnt inhibitors.
Comparative Analysis of Wnt Pathway Inhibitors
This compound, a derivative of Niclosamide, has demonstrated significant potential in inhibiting the Wnt/β-catenin signaling cascade.[1][2] To objectively assess its performance, we compare its efficacy with its parent compound, Niclosamide, and other well-characterized Wnt pathway inhibitors: IWR-1, XAV939, and ICG-001.
Mechanism of Action at a Glance
| Compound | Target/Mechanism of Action | Reference(s) |
| This compound | Decreases cytosolic levels of Dishevelled and β-catenin.[1][2] | [1][2] |
| Niclosamide | Decreases cytosolic levels of Dishevelled and β-catenin.[1][2] | [1][2] |
| IWR-1 | Stabilizes Axin by inhibiting Tankyrase (TNKS1/2), promoting β-catenin degradation.[3][4] | [3][4] |
| XAV939 | Inhibits Tankyrase (TNKS1/2), leading to Axin stabilization and subsequent β-catenin degradation.[5][6] | [5][6] |
| ICG-001 | Binds to CREB-binding protein (CBP), disrupting the interaction between CBP and β-catenin and inhibiting TCF/β-catenin-mediated transcription.[7][8] | [7][8] |
In Vitro Efficacy: Inhibition of Wnt Signaling (TOPFlash Assay)
The TOPFlash reporter assay is a widely used method to quantify the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin. A decrease in luciferase activity indicates inhibition of the Wnt pathway.
| Compound | IC50 (TOPFlash Assay) | Cell Line | Reference(s) |
| This compound | 0.19 µM | HEK293T (Wnt3A stimulated) | [9] |
| IWR-1 | 180 nM | L-cells (Wnt3A expressing) | [3] |
| 26 nM | HEK293T | [3] | |
| 210 nM | DLD1 | [10] | |
| XAV939 | 78 nM | HEK293 (Wnt3A stimulated) | [6] |
| 130 nM | DLD1 | [10] | |
| ICG-001 | 3 µM | SW480 | [2] |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions. The data presented here are for comparative purposes and are sourced from various publications.
In Vitro Efficacy: Anti-proliferative Activity in Colorectal Cancer (CRC) Cell Lines
The ability of a Wnt inhibitor to suppress the growth of cancer cells with aberrant Wnt signaling is a key indicator of its therapeutic potential.
| Compound | IC50 (Cell Proliferation) | CRC Cell Line(s) | Reference(s) |
| This compound | 0.07 - 0.36 µM | SW480, HCT116, DLD1, HT29, RKO, SW620 | [1] |
| Niclosamide | 0.11 - 2.39 µM | SW480, HCT116, DLD1, HT29, RKO, SW620 | [1] |
| IWR-1 | 19.4 µM | Caco-2 (CD44+/CD133+) | [11] |
| XAV939 | 15.3 µM | Caco-2 (CD44+/CD133+) | [11] |
| 20.02 µM | NCI-H446 (SCLC, for comparison) | [5] | |
| ICG-001 | 106.39 µM | HCT-116 | [1] |
| 264.66 µM | SW-480 | [1] | |
| 2,697.72 µM | DLD-1 | [1] |
Note: The presented IC50 values for cell proliferation are derived from different studies and experimental setups. Direct comparison should be made with caution.
Visualizing the Wnt Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz (DOT language).
Figure 1: Simplified diagram of the canonical Wnt signaling pathway indicating the points of intervention for this compound and comparative inhibitors.
Figure 2: Experimental workflow for validating the on-target effects of Wnt pathway inhibitors.
Figure 3: Logical structure of the comparative analysis between this compound and alternative Wnt pathway inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
TOPFlash/FOPFlash Reporter Assay
This assay measures β-catenin-driven transcriptional activation.[8][12]
1. Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or a colorectal cancer cell line) in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect cells with the TOPFlash (containing wild-type TCF/LEF binding sites) or FOPFlash (containing mutated TCF/LEF binding sites, as a negative control) reporter plasmid and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent (e.g., Lipofectamine 2000).[13]
2. Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of this compound or comparator compounds.
-
If studying Wnt pathway activation, stimulate the cells with a Wnt ligand (e.g., Wnt3a-conditioned medium or a GSK3β inhibitor like CHIR99021) concurrently with compound treatment.
3. Luciferase Activity Measurement:
-
24-48 hours after treatment, lyse the cells and measure both Firefly (from TOP/FOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
4. Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
The Wnt signaling activity is expressed as the ratio of normalized TOPFlash activity to normalized FOPFlash activity (TOP/FOP ratio).
-
Plot the TOP/FOP ratio against the compound concentration to determine the IC50 value.
Western Blot for β-catenin Levels
This technique is used to detect changes in the total or active (non-phosphorylated) levels of β-catenin protein.
1. Cell Lysis and Protein Quantification:
-
After treatment with the compounds for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody specific for β-catenin (diluted in blocking buffer) overnight at 4°C.[14]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize the β-catenin signal to a loading control protein (e.g., β-actin or GAPDH) to correct for variations in protein loading.
Quantitative PCR (qPCR) for Wnt Target Genes
qPCR is used to measure the mRNA expression levels of Wnt target genes such as AXIN2, c-MYC, and CCND1.
1. RNA Extraction and cDNA Synthesis:
-
Following compound treatment, harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
2. qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA, SYBR Green master mix, and forward and reverse primers for the target gene and a housekeeping gene (for normalization, e.g., GAPDH or ACTB).
-
Perform the qPCR reaction in a real-time PCR cycler.
3. Primer Sequences:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference(s) |
| AXIN2 | CAAACTTTCGCCAACCGTGGTTG | GGTGCAAAGACATAGCCAGAACC | [15] |
| c-MYC | CCTGGTGCTCCATGAGGAGAC | CAGACTCTGACCTTTTGCCAGG | [16] |
| CCND1 | TCTACACCGACAACTCCATCCG | TCTGGCATTTTGGAGAGGAAGTG | [13] |
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
Compare the relative expression levels in compound-treated samples to the vehicle-treated control.
References
- 1. Combination of Auranofin and ICG-001 Suppress the Proliferation and Metastasis of Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. IWR-1-endo ≥95% (HPLC), solid, Wnt antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. origene.com [origene.com]
- 14. Elevated expression of axin2 and hnkd mRNA provides evidence that Wnt/β-catenin signaling is activated in human colon tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. origene.com [origene.com]
- 16. resources.amsbio.com [resources.amsbio.com]
Comparative Efficacy of DK419 Versus Other Wnt Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Wnt signaling inhibitor DK419 against other classes of Wnt inhibitors. The following sections detail the mechanism of action, comparative efficacy with supporting experimental data, and methodologies for key assays.
Introduction to Wnt Signaling and its Inhibition
The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and fate during embryonic development and adult tissue homeostasis. Aberrant activation of this pathway, particularly the canonical Wnt/β-catenin pathway, is a well-established driver of various cancers, including colorectal cancer. This has made the Wnt pathway an attractive target for therapeutic intervention. A variety of small molecule inhibitors have been developed, each targeting different components of the pathway. This guide focuses on this compound, a potent Wnt inhibitor, and compares its efficacy to other major classes of Wnt inhibitors.
This compound: A Novel Wnt/β-Catenin Signaling Inhibitor
This compound is a derivative of the anti-helminthic drug Niclosamide and has been identified as a potent, orally active inhibitor of the Wnt/β-catenin signaling pathway.[1][2]
Mechanism of Action of this compound
The mechanism of action of this compound is understood to be similar to that of its parent compound, Niclosamide.[1] Niclosamide has been shown to inhibit Wnt signaling by promoting the endocytosis of the Frizzled-1 (Fzd1) receptor and inducing the downregulation of the key scaffold protein Dishevelled-2 (Dvl2).[3][4][5][6][7] This depletion of upstream signaling components prevents the stabilization of β-catenin, leading to its degradation and the subsequent inhibition of Wnt target gene transcription.[3][5] this compound has been shown to inhibit Wnt/β-catenin signaling, reduce the protein levels of key downstream targets such as Axin2, β-catenin, c-Myc, and Cyclin D1, and induce the production of phosphorylated AMP-activated protein kinase (pAMPK).[1]
Comparative Efficacy of Wnt Inhibitors
The efficacy of Wnt inhibitors is typically assessed through their half-maximal inhibitory concentration (IC50) in various assays. The following tables summarize the available data for this compound and other representative Wnt inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in cell lines, assay conditions, and methodologies.
Table 1: Inhibition of Wnt/β-Catenin Signaling (TOPFlash Reporter Assay)
| Inhibitor Class | Compound | Cell Line | IC50 (µM) | Reference |
| Dishevelled/Frizzled Modulator | This compound | HEK293T | 0.19 | [3] |
| Niclosamide | HEK293T | 0.45 | [3] | |
| Porcupine Inhibitor | IWP-2 | HCT116 | Not explicitly stated, but effective | [1][8] |
| LGK974 | HN30 | 0.0003 | ||
| Tankyrase Inhibitor | XAV939 | SW480 | Not explicitly stated, but effective | [2] |
| G007-LK | COLO-320DM | Not explicitly stated, but effective | ||
| β-catenin/TCF Inhibitor | iCRT14 | HEK293 | 0.0403 | |
| BC-23 | H1299 | 2.3 | [9] | |
| LF3 | HCT116 | < 2 | [9] |
Table 2: Inhibition of Cancer Cell Proliferation (Cell Viability/MTT Assay)
| Inhibitor Class | Compound | Cell Line(s) | IC50 Range (µM) | Reference |
| Dishevelled/Frizzled Modulator | This compound | Colorectal Cancer Cell Lines | 0.07 - 0.36 | [3] |
| Niclosamide | Colorectal Cancer Cell Lines | 0.11 - 2.39 | [3] | |
| Porcupine Inhibitor | IWP-2 | HCT116 & DLD-1 | Not explicitly stated, but effective | [1][8] |
| Tankyrase Inhibitor | G007-LK | COLO-320DM | 0.434 | |
| β-catenin/TCF Inhibitor | BC-23 | H1299 | Not explicitly stated | [9] |
Signaling Pathways and Mechanisms of Inhibition
The following diagrams, generated using Graphviz, illustrate the canonical Wnt signaling pathway and the points of intervention for different classes of inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. The anti-helminthic niclosamide inhibits Wnt/Frizzled1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Anti-Helminthic Niclosamide Inhibits Wnt/Frizzled1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-helminth compound niclosamide downregulates Wnt Signaling and elicits antitumor responses in tumors with activating APC mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. phmd.hirszfeld.pl [phmd.hirszfeld.pl]
- 9. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of DK419 and Niclosamide in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colorectal cancer (CRC) remains a significant global health challenge, with a high mortality rate, necessitating the development of novel therapeutic strategies. The Wnt/β-catenin signaling pathway is a critical driver in the majority of colorectal cancers, making it a prime target for drug development. Niclosamide, an FDA-approved anthelmintic drug, has been repurposed for oncology applications due to its demonstrated anti-cancer activities, including the inhibition of Wnt/β-catenin signaling.[1][2][3] DK419, a derivative of Niclosamide, has been developed to improve upon the pharmacokinetic properties of its parent compound while retaining its anti-cancer efficacy.[1][2] This guide provides a detailed head-to-head comparison of this compound and Niclosamide, focusing on their performance in preclinical colorectal cancer models, supported by experimental data and detailed methodologies.
Mechanism of Action
Both this compound and Niclosamide exert their anti-cancer effects in colorectal cancer primarily through the inhibition of the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway, often due to mutations in genes like APC or β-catenin, leads to the accumulation of β-catenin in the nucleus, where it activates the transcription of genes promoting cell proliferation and survival.[1] this compound and Niclosamide have been shown to decrease the levels of key downstream targets of this pathway, including Axin2, c-Myc, Cyclin D1, and Survivin.[1]
Niclosamide, however, has been identified as a multi-functional drug, impacting several other oncogenic signaling pathways.[2][4] In colorectal cancer, besides the Wnt/β-catenin pathway, Niclosamide has been shown to inhibit Notch, mTOR, and STAT3 signaling, and induce apoptosis and autophagy.[4][5][6][7] this compound was designed to retain this multifunctional activity.[1][2]
Quantitative Data Presentation
The following tables summarize the quantitative data from preclinical studies comparing the efficacy of this compound and Niclosamide in colorectal cancer models.
Table 1: In Vitro Inhibition of Colorectal Cancer Cell Proliferation (IC50 Values)
| Cell Line | This compound (μM) | Niclosamide (μM) |
| HCT-116 | 0.07 | 0.11 |
| SW-480 | 0.36 | 2.39 |
| DLD-1 | 0.11 | 0.20 |
| HT-29 | 0.11 | 0.22 |
| SW-620 | 0.14 | 0.23 |
| LoVo | 0.10 | 0.14 |
| Data from a study by Wang et al.[1] |
Table 2: In Vitro Inhibition of Wnt/β-catenin Signaling (TOPFlash Reporter Assay)
| Compound | IC50 (μM) |
| This compound | 0.19 ± 0.08 |
| Niclosamide | 0.45 ± 0.14 |
| Data from a study by Wang et al.[1] |
Table 3: In Vitro Induction of Apoptosis by Niclosamide in Colorectal Cancer Cells
| Cell Line | Concentration (μM) | Apoptosis Rate (%) |
| HCT116 | 1 | 16 ± 2.763 |
| 2 | 26.13 ± 5.095 | |
| 4 | 32.05 ± 9.015 | |
| SW620 | 1 | 8.10 ± 1.945 |
| 2 | 8.87 ± 0.9300 | |
| 4 | 11.40 ± 0.2000 | |
| Data from a study by Zuo et al.[4] |
Table 4: In Vitro Inhibition of Colorectal Cancer Cell Migration by Niclosamide
| Cell Line | Concentration (μM) | Migration Inhibition (%) |
| HCT116 | 1 | 49.26 ± 4.412 |
| SW620 | 1 | 54.49 ± 6.696 |
| LoVo | 1 | 54.49 ± 6.696 |
| Data from a study by Zuo et al.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability/Proliferation Assay (MTS Assay)
This assay is used to assess the effect of compounds on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Colorectal cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, the cells are treated with various concentrations of this compound or Niclosamide.
-
After a 72-hour incubation period, MTS reagent is added to each well.
-
The plates are incubated for 1-4 hours at 37°C.
-
The absorbance at 490 nm is measured using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Wnt/β-catenin Signaling Reporter Assay (TOPFlash Assay)
This assay quantifies the activity of the Wnt/β-catenin signaling pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF transcription factors.
Protocol:
-
HEK293 cells stably expressing the TOPFlash luciferase reporter are seeded in 96-well plates.
-
The cells are treated with Wnt3A-conditioned medium to stimulate the Wnt/β-catenin pathway, in the presence of varying concentrations of this compound or Niclosamide.
-
After an 18-hour incubation, the cells are lysed.
-
Luciferase activity is measured using a luminometer.
-
The IC50 values for the inhibition of Wnt/β-catenin signaling are determined.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).
Protocol:
-
Colorectal cancer cells (e.g., HCT116, SW620) are seeded in 6-well plates.
-
After overnight incubation, the cells are treated with different concentrations of Niclosamide for 48 hours.[4]
-
The cells are harvested, washed with cold PBS, and then resuspended in binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Cell Migration Assay (Transwell Assay)
This assay assesses the migratory capacity of cancer cells in vitro.
Protocol:
-
Colorectal cancer cells (e.g., HCT116, SW620, LoVo) are seeded in the upper chamber of a Transwell insert with a porous membrane.[4]
-
The lower chamber contains a chemoattractant, such as fetal bovine serum (FBS).
-
The cells are treated with Niclosamide at a specific concentration (e.g., 1 µM).[4]
-
After 24 hours, the non-migrated cells on the upper surface of the membrane are removed.
-
The migrated cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.[4]
In Vivo Tumor Growth Inhibition (Patient-Derived Xenograft Model)
This in vivo model evaluates the anti-tumor efficacy of compounds in a more clinically relevant setting.
Protocol:
-
Patient-derived colorectal cancer tumor fragments (e.g., CRC240) are implanted subcutaneously into immunodeficient mice.
-
Once the tumors reach a certain volume, the mice are randomized into treatment and control groups.
-
The treatment group receives oral administration of this compound or Niclosamide at a specified dose and schedule.
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, the tumors are excised and weighed, and may be used for further analysis (e.g., Western blot).[1]
Discussion and Conclusion
The preclinical data presented in this guide demonstrate that both this compound and Niclosamide are potent inhibitors of colorectal cancer cell growth and Wnt/β-catenin signaling. This compound consistently shows lower IC50 values for cell proliferation inhibition across multiple colorectal cancer cell lines compared to Niclosamide, suggesting greater in vitro potency.[1] Furthermore, this compound exhibits a lower IC50 for the inhibition of Wnt/β-catenin signaling, indicating a more potent on-target effect.[1]
A key advantage of this compound is its improved pharmacokinetic profile. Studies have shown that this compound achieves good plasma exposure when administered orally, a significant improvement over Niclosamide.[1][2] This enhanced bioavailability is a critical factor for its potential clinical translation.
Niclosamide's broader, well-documented inhibitory effects on multiple signaling pathways, including Notch, mTOR, and STAT3, provide a strong rationale for its use in colorectal cancer.[4][5][7] Its ability to induce apoptosis and inhibit cell migration further underscores its therapeutic potential.[4] While this compound was designed to maintain this multifunctional activity, further studies are needed to fully characterize its effects on these other pathways in a head-to-head comparison with Niclosamide.
References
- 1. Niclosamide-induced Wnt signaling inhibition in colorectal cancer is mediated by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Niclosamide inhibits colon cancer progression through downregulation of the Notch pathway and upregulation of the tumor suppressor miR-200 family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological investigation of new niclosamide-based isatin hybrids as antiproliferative, antioxidant, and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Wnt Pathway Inhibition: DK419 and Alternatives Assessed by TOPFlash Assay
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of DK419, a potent inhibitor of the Wnt signaling pathway, benchmarked against other known inhibitors. The central methodology for this comparison is the highly specific and quantitative TOPFlash reporter assay.
The Wnt signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in numerous diseases, including cancer. Consequently, the identification and characterization of small molecule inhibitors of this pathway are of significant interest in therapeutic development. This guide focuses on this compound, a derivative of Niclosamide, and objectively compares its inhibitory activity with other compounds using data derived from the TOPFlash assay, a gold-standard method for quantifying Wnt/β-catenin signaling.
Performance Comparison of Wnt Pathway Inhibitors
The inhibitory efficacy of this compound and other selected Wnt pathway inhibitors, as determined by the TOPFlash assay, is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target/Mechanism | Cell Line | TOPFlash IC50 (µM) | Reference |
| This compound | Induces Frizzled receptor internalization | HEK293T | 0.19 ± 0.08 | [1] |
| Niclosamide | Induces Frizzled receptor internalization | HEK293T | 0.45 ± 0.14 | [1] |
| BC-23 | Inhibits β-catenin/Tcf4 interaction | H1299 | 2.3 | [2] |
| Thienopyrimidine 4a | Downstream of GSK3β | HCC1395 | 8.31 (Wnt3a stimulation) | [3] |
| Quinazoline 5d | Downstream of GSK3β | HCC1395 | 0.60 ± 0.33 | [3] |
Wnt Signaling Pathway and Inhibition by this compound
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6. This interaction leads to the recruitment of Dishevelled (DVL), which in turn inhibits the "destruction complex" (comprising Axin, APC, GSK3β, and CK1). The inactivation of this complex prevents the phosphorylation and subsequent degradation of β-catenin. As β-catenin accumulates in the cytoplasm, it translocates to the nucleus, where it binds to TCF/LEF transcription factors to activate the transcription of Wnt target genes. This compound exerts its inhibitory effect by inducing the internalization of the Frizzled receptor, thereby preventing the initial signaling cascade.
Experimental Protocols
TOPFlash Reporter Assay for Wnt Pathway Inhibition
The TOPFlash assay is a luciferase-based reporter gene assay used to quantify the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of the canonical Wnt/β-catenin signaling pathway.
Principle: The assay utilizes a reporter plasmid (TOPFlash) containing multiple TCF/LEF binding sites upstream of a minimal promoter driving the expression of the firefly luciferase gene. When the Wnt pathway is activated, nuclear β-catenin complexes with TCF/LEF factors, leading to the transcription of the luciferase gene. The resulting luminescence is proportional to the Wnt signaling activity. A control plasmid (FOPFlash), containing mutated TCF/LEF binding sites, is used to measure non-specific transcriptional activation.
Experimental Workflow:
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture HEK293T cells (or other suitable cell line) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Seed cells into 96-well white, clear-bottom plates at a density of 2 x 10^4 cells per well and incubate overnight.
-
-
Transfection:
-
Prepare a transfection mix containing TOPFlash (or FOPFlash) reporter plasmid and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Wnt Stimulation and Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in serum-free media.
-
Remove the transfection media from the cells and replace it with media containing the test inhibitor and a Wnt agonist (e.g., Wnt3a-conditioned media) to stimulate the Wnt pathway. Include appropriate controls (vehicle control, Wnt3a only, inhibitor only).
-
-
Incubation:
-
Incubate the plate for an additional 24-48 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the Wnt3a-stimulated control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
The TOPFlash assay provides a robust and quantitative method for assessing the inhibitory activity of compounds targeting the Wnt/β-catenin signaling pathway. The data presented herein demonstrates that this compound is a potent inhibitor of this pathway, with a sub-micromolar IC50 value that compares favorably to its parent compound, Niclosamide, and other known Wnt inhibitors. This guide provides researchers with the necessary comparative data and experimental framework to evaluate this compound and other inhibitors in their own research and drug discovery efforts.
References
- 1. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Screening for Off-Target Activity of DK419: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target activity of DK419, a potent inhibitor of the Wnt/β-catenin signaling pathway. Due to the limited availability of a comprehensive off-target screening profile for this compound in publicly accessible literature, this guide utilizes data from its parent compound, Niclosamide, as a primary surrogate for comparison. This compound is a derivative of Niclosamide designed for improved pharmacokinetic properties while maintaining its biological activities.[1][2] This guide also compares this compound/Niclosamide with other well-characterized inhibitors of the Wnt/β-catenin pathway, namely XAV939 and ICG-001, to provide a broader context for its selectivity.
Introduction to this compound
This compound is a novel small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and tissue homeostasis that is frequently dysregulated in various cancers, including colorectal cancer.[1][2] Similar to its parent compound Niclosamide, this compound has been shown to inhibit Wnt/β-catenin signaling, alter cellular oxygen consumption, and induce the phosphorylation of AMP-activated protein kinase (AMPK).[1][2] Its primary mechanism of action is believed to be independent of direct kinase inhibition.
Comparative Analysis of Off-Target Activities
The following table summarizes the known on-target and off-target activities of this compound (extrapolated from Niclosamide data) and other selected Wnt/β-catenin pathway inhibitors.
| Compound | Primary Target(s) | Off-Target Kinase Profile | Other Known Off-Target Effects | Reference Compound(s) |
| This compound / Niclosamide | Wnt/β-catenin signaling pathway | Generally not a potent kinase inhibitor. A screen against 95 protein kinases showed no significant inhibition at 1 or 10 µM for Niclosamide. | - Mitochondrial uncoupler (uncouples oxidative phosphorylation) - STAT3 signaling inhibitor - mTORC1 signaling inhibitor - NF-κB signaling inhibitor - Notch signaling inhibitor - Induces AMPK phosphorylation | Niclosamide |
| XAV939 | Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2) | Primarily targets TNKS1/2. Limited information on broad kinome screening is publicly available. Some studies suggest it may have other off-target effects at higher concentrations. | - Can affect pathways regulated by PARP family members due to its interaction with the nicotinamide binding pocket. | |
| ICG-001 | β-catenin/CREB-binding protein (CBP) interaction | Reported to have no off-target kinase inhibition in a focused assessment. A comprehensive kinome scan is not widely available. | - Selectively inhibits CBP-mediated transcription, without affecting p300-mediated transcription. |
Experimental Protocols for Off-Target Screening
To assess the off-target activity of a compound like this compound, several experimental approaches can be employed. Below are detailed protocols for two common methods: an in vitro kinase inhibition assay and a Cellular Thermal Shift Assay (CETSA).
In Vitro Kinase Inhibition Assay
This assay format is designed to measure the ability of a test compound to inhibit the activity of a panel of purified kinases. A common method involves quantifying the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
Adenosine 5'-triphosphate (ATP)
-
Test compound (this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol)
-
ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase assay buffer.
-
Add 10 µL of the kinase/substrate solution to each well.
-
Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for each respective kinase.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ADP Detection:
-
Add 20 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the DMSO control. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement and can be used to identify off-targets in a cellular context. The principle is that ligand binding stabilizes proteins against thermal denaturation.[3][4][5][6]
Materials:
-
Cultured cells (e.g., a colorectal cancer cell line)
-
Cell culture medium
-
Test compound (this compound) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Western blot or mass spectrometry equipment
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with DMSO (vehicle control) for a specified time (e.g., 2 hours) in a humidified incubator at 37°C.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS.
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling to 25°C for 3 minutes.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction:
-
Western Blot: Collect the supernatant (soluble fraction) and analyze the protein levels of specific potential off-targets by Western blotting using target-specific antibodies.
-
Mass Spectrometry (Proteome-wide CETSA): For a global analysis of off-targets, the soluble proteome can be analyzed by mass spectrometry.
-
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates a direct interaction.
Visualizations
References
- 1. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CETSA [cetsa.org]
- 6. annualreviews.org [annualreviews.org]
A Comparative Guide to Wnt Signaling Inhibitors: DK419, XAV939, and IWR-1
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and development. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, making it a key target for therapeutic intervention. This guide provides an objective comparison of three small molecule inhibitors of the Wnt/β-catenin signaling pathway: DK419, XAV939, and IWR-1. We present a detailed analysis of their mechanisms of action, supported by quantitative experimental data, and provide comprehensive experimental protocols for key assays.
Mechanism of Action and Performance
This compound: A Niclosamide Derivative with a Multifaceted Approach
This compound is a derivative of the anthelmintic drug Niclosamide, designed to have improved pharmacokinetic properties while retaining anti-cancer activity.[1][2] Its mechanism of action involves the inhibition of the Wnt/β-catenin signaling pathway by decreasing the cytosolic levels of Dishevelled (Dvl) and β-catenin.[1][3] This is thought to occur, at least in part, through the induced internalization of the Frizzled receptor.[4] Beyond its impact on Wnt signaling, this compound also affects cellular metabolism by increasing the cellular oxygen consumption rate and inducing the phosphorylation of AMP-activated protein kinase (AMPK).[1][3]
XAV939: A Potent and Specific Tankyrase Inhibitor
XAV939 is a well-characterized and potent inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), two key enzymes in the Wnt signaling pathway.[5][6] Tankyrases are responsible for the PARsylation and subsequent degradation of Axin, a scaffold protein that is a central component of the β-catenin destruction complex.[5][6] By inhibiting tankyrases, XAV939 stabilizes Axin, which in turn promotes the phosphorylation and degradation of β-catenin, thereby blocking the downstream signaling cascade.[5][6][7][8]
IWR-1: An Axin-Stabilizing Wnt Inhibitor
IWR-1 (Inhibitor of Wnt Response-1) is another small molecule that suppresses the Wnt pathway by stabilizing Axin.[9][10] While its end effect is similar to that of XAV939, its precise mechanism of action has been a subject of some discussion. Some studies suggest that IWR-1 directly binds to Axin, promoting its stability.[10] Other evidence indicates that IWR-1 also functions as a tankyrase inhibitor, albeit likely through a different binding mechanism than XAV939.[2][11] Regardless of the exact binding partner, the functional outcome is the stabilization of the β-catenin destruction complex and subsequent inhibition of Wnt signaling.[9][10]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, XAV939, and IWR-1 from various in vitro studies. It is important to note that these values were obtained from different studies and experimental conditions, and therefore, direct comparisons should be made with caution.
Table 1: Inhibition of Wnt/β-catenin Signaling (TOPFlash Reporter Assay)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HEK293 | 0.19 ± 0.08 | [4] |
| XAV939 | DLD-1 | ~0.05 | [12] |
| IWR-1 | DLD-1 | 0.21 | [12] |
Table 2: Inhibition of Colorectal Cancer Cell Proliferation
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HCT116 | 0.18 | [4] |
| SW480 | 0.36 | [4] | |
| DLD-1 | 0.07 | [4] | |
| RKO | 0.11 | [4] | |
| HT29 | 0.13 | [4] | |
| COLO-205 | 0.11 | [4] | |
| XAV939 | Caco-2 (CD44+/CD133+) | 15.3 | [13] |
| IWR-1 | Caco-2 (CD44+/CD133+) | 19.4 | [13] |
| HCT116 | ~10 (at 48h) | [9] |
Table 3: Inhibition of Tankyrase Activity
| Compound | Target | IC50 (nM) | Reference |
| XAV939 | TNKS1 | 11 | |
| TNKS2 | 4 | ||
| IWR-1 | TNKS1 | 131 | |
| TNKS2 | 56 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanisms of action for this compound, XAV939, and IWR-1 on the Wnt/β-catenin pathway.
Caption: General experimental workflow for evaluating Wnt signaling inhibitors.
Detailed Experimental Protocols
Wnt Reporter (TOPFlash) Assay
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin.
-
Cell Seeding: Seed HEK293T cells, or other suitable cells, stably or transiently transfected with a TOPFlash luciferase reporter construct and a Renilla luciferase control vector into 96-well plates.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound, XAV939, IWR-1, or vehicle control (e.g., DMSO). For experiments investigating the inhibition of Wnt-ligand-induced signaling, co-treat with Wnt3a conditioned media.
-
Incubation: Incubate the cells for a defined period, typically 18-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells using a passive lysis buffer. Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate IC50 values by plotting the normalized luciferase activity against the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis for β-catenin and Axin
This technique is used to determine the protein levels of key components of the Wnt signaling pathway.
-
Cell Culture and Treatment: Plate colorectal cancer cells (e.g., HCT116, SW480) and treat with the inhibitors or vehicle control for a specified time (e.g., 18-24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies specific for total β-catenin, active (non-phosphorylated) β-catenin, Axin1, Axin2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Cellular Oxygen Consumption Rate (OCR) Measurement
This assay, performed using a Seahorse XFp Analyzer, measures the rate at which cells consume oxygen, providing insights into mitochondrial respiration and cellular metabolism.
-
Cell Seeding: Seed cells (e.g., CCD841Co) in a Seahorse XFp cell culture miniplate and allow them to adhere overnight.
-
Assay Preparation: The day of the assay, replace the growth medium with Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Instrument Setup and Calibration: Hydrate the sensor cartridge overnight in Seahorse XF Calibrant. Load the inhibitors (this compound, oligomycin, FCCP, and rotenone/antimycin A) into the appropriate ports of the sensor cartridge.
-
OCR Measurement: Place the cell culture miniplate and the sensor cartridge into the Seahorse XFp Analyzer. The instrument will sequentially inject the compounds and measure the OCR in real-time.
-
Data Analysis: The Seahorse software calculates the OCR. Basal OCR is measured before the injection of any compounds. Subsequent injections of oligomycin (ATP synthase inhibitor), FCCP (a mitochondrial uncoupler), and rotenone/antimycin A (Complex I and III inhibitors) allow for the calculation of various parameters of mitochondrial function.
In Vivo Tumor Growth Inhibition Assay
This assay evaluates the efficacy of the inhibitors in a living organism, typically a mouse model.
-
Tumor Implantation: Subcutaneously implant human colorectal cancer cells or patient-derived xenografts (PDX) into immunocompromised mice.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, this compound, XAV939, or IWR-1).
-
Drug Administration: Administer the compounds to the mice, typically via oral gavage, at predetermined doses and schedules.
-
Tumor Monitoring: Measure the tumor volume using calipers at regular intervals throughout the study. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. The tumors can be further analyzed by immunohistochemistry (IHC) for biomarkers of Wnt signaling inhibition or by western blot.
Conclusion
This compound, XAV939, and IWR-1 are all effective inhibitors of the Wnt/β-catenin signaling pathway, but they achieve this through distinct mechanisms. XAV939 is a direct and potent inhibitor of tankyrases, leading to Axin stabilization. IWR-1 also stabilizes Axin, likely through a combination of tankyrase inhibition and direct interaction with Axin. This compound, a derivative of Niclosamide, appears to act further upstream by promoting Frizzled receptor internalization and reducing Dishevelled levels, in addition to its effects on cellular metabolism.
The choice of inhibitor will depend on the specific research question and experimental context. For studies requiring specific targeting of tankyrase activity, XAV939 is a well-validated tool. IWR-1 offers an alternative means of stabilizing Axin. This compound presents an interesting profile with its dual action on Wnt signaling and cellular metabolism, which may offer therapeutic advantages in certain cancer contexts. The quantitative data provided in this guide, alongside the detailed experimental protocols, should serve as a valuable resource for researchers working to unravel the complexities of the Wnt pathway and develop novel therapeutics targeting this critical signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]
- 3. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 8. Reactome | XAV939 stabilizes AXIN [reactome.org]
- 9. IWR-1 inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IWR-1, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
DK419 Demonstrates Superior Pharmacokinetic Profile Over Niclosamide, Offering Enhanced Therapeutic Potential
For Immediate Release
[City, State] – [Date] – New comparative data reveals that DK419, a novel derivative of the well-established anthelmintic drug Niclosamide, exhibits a significantly improved pharmacokinetic profile, suggesting enhanced potential for systemic therapeutic applications in areas such as oncology. This guide provides a detailed comparison of the pharmacokinetic properties of this compound and Niclosamide, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Niclosamide, while effective in its primary indication, has been limited in broader systemic applications due to its poor oral bioavailability and rapid clearance.[1] this compound was designed to overcome these limitations, and recent preclinical studies validate its success in achieving a more favorable pharmacokinetic profile.[2]
Comparative Pharmacokinetic Analysis
A pivotal preclinical study in mice highlights the superior pharmacokinetic properties of this compound compared to Niclosamide following oral administration. Even at a substantially lower dose, this compound demonstrated significantly higher and more sustained plasma concentrations.
| Parameter | This compound | Niclosamide | Fold Improvement (this compound vs. Niclosamide) |
| Dose (Oral) | 1 mg/kg | 200 mg/kg | N/A |
| AUC/Dose (ng*h/mL per mg/kg) | 15,300 | 2.4 | ~6375 |
| Half-life (t1/2) | 18.2 h | 2.8 h | ~6.5 |
| Cmax (at 5 mg/kg in rats) | N/A | 354 ± 152 ng/mL | N/A |
| Bioavailability (in rats) | N/A | 10% | N/A |
Table 1: Comparative Pharmacokinetic Parameters of this compound and Niclosamide in Rodents. Data for this compound and the comparative Niclosamide AUC/Dose and t1/2 are from a study in mice. Cmax and Bioavailability for Niclosamide are from a study in rats.
The data clearly indicates that this compound provides a much greater systemic exposure that is sustained for a longer duration compared to Niclosamide. The dose-normalized Area Under the Curve (AUC/Dose) for this compound was approximately 6,375-fold higher than that of Niclosamide, and its half-life was about 6.5 times longer. This suggests that this compound is more readily absorbed and persists in the bloodstream for a longer period, which is a critical advantage for systemic drug delivery.
Experimental Protocols
The following are summaries of the experimental methodologies used to obtain the pharmacokinetic data presented above.
Pharmacokinetic Study of this compound in Mice
-
Animal Model: Adult NOD/SCID mice were used for the study.
-
Drug Administration: this compound was administered as a single oral gavage at a dose of 1 mg/kg. The vehicle used for administration was a solution of 10% 1-methyl-2-pyrrolidinone and 90% PEG300.
-
Blood Sampling: Blood samples were collected serially at 0.25, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-administration. Four mice were used for each time point.
-
Sample Analysis: The concentration of this compound in the plasma was quantified using a validated Liquid Chromatography with tandem mass spectrometry (LC/MS-MS) method.
Pharmacokinetic Study of Niclosamide in Rats
-
Animal Model: Male Sprague-Dawley rats weighing between 330-380g were utilized. The animals were surgically implanted with a jugular-vein cannula one day prior to dosing and were fasted for 12 hours before oral administration.
-
Drug Administration: Niclosamide was administered orally via gavage at a single dose of 5 mg/kg. The drug was dissolved in a vehicle mixture of dimethyl sulfoxide (DMSO), cremophor EL, and water (3/15/82 v/v/v).
-
Blood Sampling: Blood samples (150 µL) were collected through the jugular-vein cannula at 0 (pre-dose), 2, 5, 15, and 30 minutes, and at 1, 2, 4, 6, 8, 12, and 24 hours after administration into EDTA-containing tubes.
-
Sample Analysis: Plasma concentrations of Niclosamide were determined using a validated analytical method.
Mechanism of Action: Inhibition of Wnt/β-catenin Signaling
Both Niclosamide and its derivative this compound are potent inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and often dysregulated in various cancers.[2][3] The improved pharmacokinetics of this compound suggest it can more effectively target this pathway in a systemic setting.
Caption: Wnt/β-catenin signaling pathway and points of inhibition by Niclosamide and this compound.
The diagram illustrates that in the canonical Wnt pathway, the binding of a Wnt ligand to its receptors (Frizzled and LRP6) leads to the inhibition of a "destruction complex." This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate target gene transcription. Niclosamide and this compound disrupt this pathway by promoting the degradation of key components, including the LRP6 co-receptor, Dishevelled (DVL), and β-catenin itself, thereby suppressing the downstream signaling cascade.
Conclusion
The development of this compound represents a significant advancement in overcoming the pharmacokinetic limitations of Niclosamide. Its substantially improved oral bioavailability and extended half-life, as demonstrated in preclinical models, position this compound as a promising candidate for systemic therapies targeting pathways like Wnt/β-catenin signaling in cancer and other diseases. Further investigation into the clinical potential of this compound is warranted.
References
- 1. Clinical safety and pharmacokinetics of a novel oral niclosamide formulation compared with marketed niclosamide chewing tablets in healthy volunteers: A three-part randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of DK419 and LGK974 in Wnt-Driven Cancers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent inhibitors of the Wnt signaling pathway, DK419 and LGK974. This analysis is based on publicly available preclinical data to inform research and development decisions in the context of Wnt-driven malignancies.
The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and fate, playing a pivotal role in embryonic development and adult tissue homeostasis.[1][2] Aberrant activation of this pathway is a well-established driver in a multitude of cancers, including colorectal, breast, and head and neck cancers, making it a prime target for therapeutic intervention.[3][4] This guide focuses on a comparative analysis of two small molecule inhibitors, this compound and LGK974, which target the Wnt pathway through distinct mechanisms.
Mechanism of Action: Targeting the Wnt Pathway at Different Nodes
LGK974 , a potent and specific inhibitor, targets Porcupine (PORCN), a membrane-bound O-acyltransferase.[5][6] PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of the Wnt signaling cascade.[6] By inhibiting PORCN, LGK974 effectively blocks the secretion of all Wnt ligands, thereby shutting down Wnt signaling in a ligand-dependent manner.[5][7]
This compound , a derivative of the anthelmintic drug Niclosamide, inhibits Wnt/β-catenin signaling by decreasing the cytosolic levels of Dishevelled and β-catenin.[8][9] This leads to the downregulation of Wnt target genes.[8] Its mechanism is considered to be downstream of the Wnt ligand-receptor interaction.
Caption: Canonical Wnt Signaling Pathway and Points of Inhibition for LGK974 and this compound.
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the reported in vitro activities of this compound and LGK974 in Wnt-driven cancer models. It is important to note that these data are collated from separate studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Inhibition of Wnt Signaling
| Compound | Assay | Cell Line/System | IC50 | Reference |
| This compound | Wnt3A-stimulated TOPFlash reporter assay | - | 0.19 ± 0.08 µM | [8] |
| LGK974 | Wnt signaling reporter assay | HN30 (Head and Neck Squamous Cell Carcinoma) | 0.3 nM | [5][7][10] |
| LGK974 | Wnt coculture assay | - | 0.4 nM | [4][7] |
| LGK974 | PORCN radioligand binding assay | - | 1 nM | [4] |
Table 2: Inhibition of Cancer Cell Proliferation
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound | HCT-116 | Colorectal Cancer | 0.36 µM | [8] |
| This compound | SW-480 | Colorectal Cancer | 0.18 µM | [8] |
| This compound | SW-620 | Colorectal Cancer | 0.07 µM | [8] |
| This compound | HT-29 | Colorectal Cancer | 0.11 µM | [8] |
| This compound | DLD-1 | Colorectal Cancer | 0.21 µM | [8] |
| This compound | RKO | Colorectal Cancer | 0.24 µM | [8] |
| LGK974 | HN30 (colony formation) | Head and Neck Squamous Cell Carcinoma | - | [5] |
In Vivo Efficacy in Preclinical Models
Both this compound and LGK974 have demonstrated significant anti-tumor activity in various in vivo models of Wnt-driven cancers.
This compound In Vivo Efficacy:
In a patient-derived xenograft (PDX) model using CRC240 colorectal tumors, orally administered this compound at 1 mg/kg daily for 11 days significantly inhibited tumor growth compared to the vehicle control.[8] Notably, at this dosage, this compound showed comparable tumor growth inhibition to Niclosamide administered at a much higher dose of 72 mg/kg.[8] This suggests improved pharmacokinetic properties and potency for this compound.[8]
LGK974 In Vivo Efficacy:
LGK974 has shown robust efficacy in multiple Wnt-driven cancer models:
-
MMTV-Wnt1 Mouse Model (Breast Cancer): Daily oral administration of LGK974 at 1.0 and 3.0 mg/kg induced significant tumor regression.[5][7] A lower dose of 0.3 mg/kg resulted in tumor growth delay.[5]
-
HN30 Xenograft Model (Head and Neck Cancer): LGK974 treatment led to tumor regression in this human HNSCC model.[5][7]
Table 3: Summary of In Vivo Efficacy
| Compound | Cancer Model | Dosing | Outcome | Reference |
| This compound | CRC240 PDX (Colorectal) | 1 mg/kg, oral, daily | Significant tumor growth inhibition | [8] |
| LGK974 | MMTV-Wnt1 (Breast) | 1.0 - 3.0 mg/kg, oral, daily | Tumor regression | [5][7] |
| LGK974 | HN30 Xenograft (HNSCC) | Not specified in abstract | Tumor regression | [5][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols employed in the evaluation of this compound and LGK974.
Wnt/β-catenin TOPFlash Reporter Assay (for this compound)
This assay is a widely used method to quantify the activity of the canonical Wnt signaling pathway.
Caption: Workflow for the Wnt/β-catenin TOPFlash Reporter Assay.
Protocol Summary:
-
Cell Culture and Transfection: Cells are cultured and transfected with a TOPFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization).
-
Treatment: Cells are stimulated with Wnt3A to activate the Wnt pathway and concurrently treated with various concentrations of the inhibitor (this compound).
-
Luciferase Measurement: After a set incubation period, cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number. The IC50 value is then calculated.[1][11]
Patient-Derived Xenograft (PDX) Model (for this compound)
PDX models are considered more clinically relevant as they involve the implantation of patient tumor tissue into immunodeficient mice.
Caption: Workflow for a Patient-Derived Xenograft (PDX) Model Study.
Protocol Summary:
-
Tumor Implantation: Fragments of a patient's tumor (e.g., CRC240) are surgically implanted into immunodeficient mice.[8][12][13]
-
Tumor Growth and Randomization: Once the tumors reach a specified volume, the mice are randomized into treatment and control groups.[8]
-
Treatment: The treatment group receives the investigational drug (this compound) via a specified route and schedule, while the control group receives a vehicle.[8]
Clinical Development and Future Perspectives
LGK974 has progressed to Phase I clinical trials for patients with malignancies dependent on Wnt ligands.[14][15][16] These trials are crucial for evaluating the safety, tolerability, and preliminary efficacy of PORCN inhibition in a clinical setting. The development status of this compound is in the preclinical stage, with promising in vivo data in colorectal cancer models.[8][17]
The distinct mechanisms of action of this compound and LGK974 offer different therapeutic strategies. LGK974's broad inhibition of Wnt ligand secretion makes it a candidate for cancers driven by Wnt ligand overexpression or those with mutations that render them dependent on ligand-mediated signaling. This compound's downstream inhibition may be advantageous in cancers with mutations in the downstream components of the Wnt pathway.
Further head-to-head preclinical studies in a variety of Wnt-driven cancer models would be invaluable for a more direct comparison of their efficacy and for identifying patient populations most likely to benefit from each inhibitor. The ongoing clinical evaluation of LGK974 will provide critical insights into the therapeutic potential and challenges of targeting the Wnt pathway in cancer patients.
References
- 1. Wnt Reporter Activity Assay [bio-protocol.org]
- 2. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 3. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsk3b.com [gsk3b.com]
- 5. pnas.org [pnas.org]
- 6. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 12. Patient-derived xenograft models of colorectal cancer in pre-clinical research: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patient-derived xenograft models: a revolution in colorectal cancer research | EurekAlert! [eurekalert.org]
- 14. fightcolorectalcancer.org [fightcolorectalcancer.org]
- 15. researchgate.net [researchgate.net]
- 16. Phase 1 study of single-agent WNT974, a first-in-class Porcupine inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Western Blot Analysis Confirms DK419 Effectively Downregulates Wnt Target Genes: A Comparative Guide
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the efficacy of DK419 in downregulating key Wnt signaling target genes. This guide provides supporting experimental data from Western blot analyses, comparing this compound's performance against other known Wnt signaling inhibitors, including Niclosamide, the Porcupine inhibitor IWP-2, and the Tankyrase inhibitor XAV939.
This compound, a derivative of Niclosamide, has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers, particularly colorectal cancer.[1] This guide summarizes the mechanism of action of this compound and presents a comparative analysis of its ability to reduce the protein levels of crucial Wnt target genes: β-catenin, c-Myc, and Cyclin D1.
Comparative Efficacy of Wnt Signaling Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of this compound and its alternatives, providing a quantitative comparison of their potency in Wnt signaling inhibition.
| Compound | Target | Assay | IC50 | Cell Line/System |
| This compound | Wnt/β-catenin signaling | TOPFlash Reporter | 0.19 ± 0.08 µM | HEK293 |
| Niclosamide | Wnt/β-catenin signaling | TOPFlash Reporter | 0.45 ± 0.14 µM | HEK293 |
| IWP-2 | Porcupine (Porcn) | Wnt Processing | 27 nM | Cell-free |
| XAV939 | Tankyrase 1/2 | TNKS1/2 Inhibition | 5 nM (TNKS1), 2 nM (TNKS2) | Cell-free |
Visualizing the Wnt Signaling Pathway and Inhibition
The diagram below illustrates the canonical Wnt signaling pathway and highlights the points of intervention for this compound and the compared inhibitors.
Caption: Canonical Wnt signaling pathway and points of inhibition.
Western Blot Analysis: Downregulation of Wnt Target Genes
Western blot analysis provides direct evidence of a compound's ability to reduce the expression of specific proteins. The following sections present data on the effect of this compound and its alternatives on key Wnt target genes.
This compound and Niclosamide
A study by Wang et al. demonstrated that treatment with 5µM of this compound for 18 hours in colorectal cancer cell lines (HCT-116 and SW-480) and patient-derived CRC-240 cells resulted in a marked reduction in the protein levels of Axin2, β-catenin, c-Myc, Cyclin D1, and Survivin.[1] Niclosamide, the parent compound of this compound, showed a similar, albeit generally less potent, effect.[1]
Quantitative Western Blot Data for Niclosamide in HGC-27 Gastric Cancer Cells:
| Target Protein | 0.5 µM Niclosamide (Relative Change) | 1 µM Niclosamide (Relative Change) | 2 µM Niclosamide (Relative Change) |
| β-catenin | ~0.8 | ~0.6 | ~0.4 |
| c-Myc | ~0.75 | ~0.5 | ~0.3 |
| Cyclin-D1 | ~0.85 | ~0.7 | ~0.5 |
Data is represented as a fraction of the control (untreated cells) and is based on densitometric analysis of Western blots from a study on HGC-27 gastric cancer cells.[2][3]
IWP-2 (Porcupine Inhibitor)
IWP-2 inhibits the Wnt pathway by targeting Porcupine, an enzyme essential for the secretion of Wnt ligands. While direct quantitative Western blot data for β-catenin, c-Myc, and Cyclin D1 reduction by IWP-2 is not as readily available in comparative studies, its mechanism of action implies a downstream reduction of these target genes by preventing the initial signaling cascade.
XAV939 (Tankyrase Inhibitor)
XAV939 inhibits the Wnt pathway by stabilizing Axin, a key component of the β-catenin destruction complex.[4] Studies have shown that XAV939 treatment leads to a dose-dependent decrease in β-catenin, c-Myc, and Cyclin D1 protein levels in various cancer cell lines.[5][6]
Quantitative Western Blot Data for XAV939 in SH-SY5Y Neuroblastoma Cells:
| Target Protein | XAV939 Treatment (Relative Band Intensity) |
| β-catenin | Significantly decreased |
| c-Myc | Significantly decreased |
| Cyclin D1 | Significantly decreased |
Data from a study on SH-SY5Y neuroblastoma cells treated with XAV939. The decrease was statistically significant (P < 0.05) compared to controls.[5]
Experimental Protocols
Western Blot Analysis of Wnt Target Genes
The following is a generalized protocol for Western blot analysis to assess the levels of Wnt target proteins. Specific antibody dilutions and incubation times should be optimized for each target.
Caption: General workflow for Western blot analysis.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with this compound or other inhibitors at various concentrations for the desired time period. Include a vehicle-treated control group.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
Sample Preparation and Gel Electrophoresis: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
Conclusion
The experimental data presented in this guide strongly supports the efficacy of this compound as a potent inhibitor of the Wnt/β-catenin signaling pathway. Western blot analyses confirm its ability to significantly downregulate the expression of key Wnt target genes, β-catenin, c-Myc, and Cyclin D1. When compared to other Wnt signaling inhibitors such as Niclosamide, IWP-2, and XAV939, this compound demonstrates a robust inhibitory profile. This comparative guide provides valuable insights for researchers and drug development professionals working on novel therapeutics targeting the Wnt pathway in cancer and other diseases.
References
- 1. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reactome | XAV939 binds tankyrase to stabilize axin and inhibit WNT signaling [reactome.org]
- 5. XAV939, a tankyrase 1 inhibitior, promotes cell apoptosis in neuroblastoma cell lines by inhibiting Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
In Vivo Showdown: DK419 Versus Other Wnt Inhibitors in Colorectal Cancer Models
For Immediate Release
DURHAM, N.C. – A comprehensive analysis of in vivo studies reveals the comparative efficacy of the novel Wnt inhibitor, DK419, against other established Wnt signaling antagonists in preclinical models of colorectal cancer (CRC). This guide synthesizes available data to provide researchers, scientists, and drug development professionals with an objective comparison of these promising therapeutic agents.
The aberrant activation of the Wnt signaling pathway is a critical driver in the majority of colorectal cancers, making it a prime target for therapeutic intervention. This compound, a derivative of Niclosamide, has emerged as a potent inhibitor of this pathway.[1] This guide presents a comparative overview of the in vivo performance of this compound alongside other notable Wnt inhibitors: Niclosamide, XAV939, SM08502, and C644-0303.
Comparative Efficacy of Wnt Inhibitors in CRC Xenograft Models
The following tables summarize the quantitative in vivo data for this compound and other Wnt inhibitors in various colorectal cancer xenograft models. It is important to note that these studies were not conducted head-to-head in the same experimental setting, thus direct comparisons should be made with caution.
Table 1: In Vivo Efficacy of this compound and Niclosamide in a Patient-Derived CRC Xenograft Model
| Compound | Dose & Administration | CRC Model | Tumor Growth Inhibition (TGI) | Key Findings |
| This compound | 1 mg/kg, oral, once daily | Patient-Derived Xenograft (CRC240) | Similar to Niclosamide | Demonstrated similar antitumor efficacy at a significantly lower dose than Niclosamide.[1] |
| Niclosamide | 72 mg/kg, oral, once daily | Patient-Derived Xenograft (CRC240) | Statistically significant | Effective at a higher dose compared to this compound.[1] |
Table 2: In Vivo Efficacy of Other Wnt Inhibitors in Various CRC Xenograft Models
| Compound | Dose & Administration | CRC Model | Tumor Growth Inhibition (TGI) / Outcome |
| XAV939 | 25 mg/kg | Patient-Derived Xenograft | 44.99% TGI (in combination with 5-fluorouracil) |
| SM08502 | 25 mg/kg, oral, once daily | SW480 Xenograft | 83% TGI |
| 25 mg/kg, oral, once daily | HCT-116 Xenograft | 56% TGI | |
| 25 mg/kg, oral, once daily | Patient-Derived Xenograft | 70% TGI | |
| C644-0303 | Not specified | Xenograft Tumor Models | Potent inhibition of tumor growth |
Understanding the Mechanism: The Wnt Signaling Pathway
The canonical Wnt signaling pathway plays a crucial role in cell proliferation and differentiation. Its dysregulation is a hallmark of colorectal cancer. The diagram below illustrates the key components of this pathway and the points of intervention for Wnt inhibitors.
Experimental Workflow for In Vivo Xenograft Studies
The following diagram outlines a typical workflow for evaluating the efficacy of Wnt inhibitors in colorectal cancer xenograft models.
Detailed Experimental Protocols
Below are the methodologies for the key in vivo experiments cited in this guide.
This compound and Niclosamide in Patient-Derived CRC240 Xenograft Model[1]
-
Animal Model: NOD/SCID mice were used.
-
Tumor Implantation: A patient-derived colorectal cancer tissue (CRC240) suspension was implanted into the flanks of the mice.
-
Treatment: When tumor volumes reached approximately 100 mm³, mice were randomized into three groups:
-
Vehicle control (10% 1-methyl-2-pyrrolidinone and 90% PEG300) administered orally once daily.
-
This compound at a dose of 1 mg/kg, dissolved in the vehicle, administered orally once daily.
-
Niclosamide at a dose of 72 mg/kg, suspended in the vehicle, administered orally once daily.
-
-
Monitoring: Tumor size and body weight were measured on days 0, 4, 8, and 11.
-
Endpoint Analysis: On day 12, one day after the last dose, animals were euthanized, and tumor samples were collected for Western blot analysis to assess the levels of Wnt target proteins.
XAV939 in Patient-Derived Xenograft Model
-
Animal Model: Immunodeficient Balb/c Nude mice were used.
-
Tumor Implantation: Subcutaneous implantation of xenografts derived from patients with colorectal cancer.
-
Treatment: Animals with established tumors were divided into four groups (n=5):
-
Control group.
-
5-fluorouracil at 25 mg/kg.
-
XAV939 at 25 mg/kg.
-
Combination of 5-fluorouracil (25 mg/kg) and XAV939 (25 mg/kg).
-
-
Monitoring: Tumor growth rate and tumor growth inhibition (TGI) were measured.
SM08502 in Cell Line-Derived and Patient-Derived Xenograft Models
-
Animal Models: Mouse xenografts using SW480 and HCT-116 cell lines, and a patient-derived xenograft (PDX) model were established.
-
Treatment: Oral administration of SM08502 was tested over 20-21 days with once daily (QD) or every other day (QOD) dosing schedules.
-
Pharmacodynamic Analysis: A 24-hour pharmacodynamic analysis of Wnt pathway gene expression was performed in SW480 tumor explants from mice following a single 25 mg/kg dose.
C644-0303 in Xenograft Tumor Models
-
Animal Models: The study utilized xenograft tumor models to assess the in vivo efficacy of C644-0303.
-
Outcome: C644-0303 was found to efficiently inhibit the growth of Wnt-dependent colorectal cancers in these in vivo models.
Conclusion
The available in vivo data indicates that this compound is a highly potent Wnt inhibitor, demonstrating comparable efficacy to Niclosamide at a substantially lower dose in a patient-derived CRC xenograft model. Other Wnt inhibitors such as XAV939, SM08502, and C644-0303 have also shown significant anti-tumor activity in various CRC models. The choice of a particular Wnt inhibitor for further development will likely depend on a comprehensive evaluation of its efficacy, safety profile, and pharmacokinetic properties in clinically relevant models. The data and protocols summarized in this guide provide a valuable resource for researchers in the field of colorectal cancer drug discovery.
References
Cross-validation of DK419's Mechanism of Action in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational agent DK419's performance with its parent compound, Niclosamide, and other Wnt/β-catenin signaling inhibitors across a variety of cancer cell lines. The information presented herein is supported by experimental data from publicly available research.
Introduction to this compound and its Mechanism of Action
This compound is a derivative of the anthelmintic drug Niclosamide, designed to offer improved pharmacokinetic properties while retaining the multifunctional activity of its parent compound. The primary mechanism of action for both this compound and Niclosamide is the inhibition of the Wnt/β-catenin signaling pathway. This pathway is crucial for normal tissue development, and its dysregulation is a key driver in the progression of numerous cancers, particularly colorectal cancer (CRC).
This compound, like Niclosamide, has been shown to inhibit Wnt/β-catenin signaling, which leads to a reduction in the levels of key downstream target proteins such as Axin2, β-catenin, c-Myc, Cyclin D1, and Survivin. Beyond its impact on Wnt signaling, this compound also affects cellular metabolism by altering the cellular oxygen consumption rate and inducing the phosphorylation of AMP-activated protein kinase (AMPK).
Comparative Analysis of In Vitro Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and its primary comparator, Niclosamide, in inhibiting the proliferation of various cancer cell lines. Data for other Wnt/β-catenin inhibitors are included to provide a broader context of therapeutic alternatives.
Table 1: Inhibition of Colorectal Cancer (CRC) Cell Proliferation (IC50, µM)
| Compound | HCT-116 | SW480 | DLD-1 | HT-29 | LoVo | SW620 |
| This compound | 0.23 | 0.36 | 0.25 | 0.07 | 0.18 | 0.14 |
| Niclosamide | 0.45 | 0.68 | 0.29 | 0.11 | 2.39 | 0.34 |
Table 2: Comparative Inhibition of Proliferation in Other Cancer Cell Lines (IC50, µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Niclosamide | A2780ip2 | Ovarian | ~0.5 |
| SKOV3ip1 | Ovarian | ~1.0 | |
| U-87 MG | Glioblastoma | 1.5 - 1.9 | |
| BD140A | Adrenocortical | 0.12 | |
| SW-13 | Adrenocortical | 0.15 | |
| NCI-H295R | Adrenocortical | 0.53 | |
| Niclosamide Analog 11 | A2780ip2 | Ovarian | ~0.41 |
| SKOV3ip1 | Ovarian | ~1.86 | |
| Niclosamide Analog 32 | A2780ip2 | Ovarian | ~0.6 |
| SKOV3ip1 | Ovarian | ~1.5 | |
| BHX (Pyrazoline derivative) | A549 | Lung | 5.43 |
| HT29 | Colon | 6.95 | |
| MGC803 | Gastric | 7.62 | |
| IC261 (CK1ε inhibitor) | MCF7 | Breast | 0.5 |
| MDA-MB-453 | Breast | 86 | |
| SRI33576 (Benzimidazole) | SUM149 | Breast (TNBC) | <10 |
| SRI35889 (Benzimidazole) | SUM159 | Breast (TNBC) | <10 |
Note: IC50 values for this compound in non-CRC cell lines were not available in the reviewed literature. The data presented for other cancer types are for Niclosamide and its derivatives to provide a comparative context.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the targeted signaling pathway and the general experimental workflows used to validate the mechanism of action of this compound.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound's mechanism of action.
Caption: Logical framework for comparing this compound with alternatives.
Detailed Experimental Protocols
Cell Viability and Proliferation (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound, Niclosamide, and other test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control. Incubate for 48-72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a non-linear regression analysis.
Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Cell Lysis: After treatment with the compounds for the desired time (e.g., 24-48 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., β-catenin, c-Myc, Cyclin D1, p-AMPK, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Cellular Respiration Analysis (Seahorse XFp Analyzer)
This technology measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in live cells in real-time.
-
Cell Seeding: Seed cells in a Seahorse XFp cell culture miniplate at an optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XFp sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Assay Medium Preparation: On the day of the assay, replace the growth medium with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the Seahorse XFp sensor cartridge with the compounds to be injected during the assay (e.g., this compound, Niclosamide, and mitochondrial stress test compounds like oligomycin, FCCP, and rotenone/antimycin A).
-
Assay Execution: Place the cell plate and the sensor cartridge in the Seahorse XFp Analyzer. The instrument will measure the basal OCR and then sequentially inject the compounds to measure key parameters of mitochondrial function.
-
Data Analysis: Normalize the OCR data to the cell number or protein concentration in each well. Analyze the data to determine the effects of the compounds on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Conclusion
This compound demonstrates potent inhibition of the Wnt/β-catenin signaling pathway and colorectal cancer cell proliferation, often with greater or comparable efficacy to its parent compound, Niclosamide. While direct comparative data in a broader range of cancer cell lines is still emerging, the known activity of Niclosamide and its derivatives in various cancer types suggests a promising potential for this compound's therapeutic application beyond colorectal cancer. The experimental protocols provided in this guide offer a standardized framework for researchers to further validate and expand upon these findings. The continued investigation of this compound's mechanism of action across diverse cellular contexts is warranted to fully elucidate its therapeutic potential.
Benchmarking DK419: A Comparative Analysis Against a Panel of Wnt Pathway Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DK419, a novel Wnt pathway inhibitor, against a panel of established Wnt pathway modulators. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to this compound
This compound is a derivative of the anthelmintic drug Niclosamide and has been identified as a potent inhibitor of the canonical Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a critical factor in the development and progression of numerous cancers, particularly colorectal cancer (CRC). This compound is being investigated as a potential therapeutic agent due to its ability to suppress Wnt signaling and inhibit the growth of cancer cells.
Comparative Analysis of In Vitro Efficacy
The following tables summarize the in vitro potency of this compound in comparison to other known Wnt pathway inhibitors. Data is presented for key assays used to characterize Wnt pathway modulators.
Wnt/β-Catenin Signaling Inhibition
The TOPFlash reporter assay is a widely used method to quantify the activity of the canonical Wnt/β-catenin signaling pathway. The half-maximal inhibitory concentration (IC50) values in this assay represent the concentration of the compound required to reduce the Wnt-induced reporter activity by 50%.
| Compound | Assay System | IC50 (µM) | Reference(s) |
| This compound | Wnt3A-stimulated TOPFlash reporter in HEK293 cells | 0.19 ± 0.08 | [1] |
| Niclosamide | Wnt3A-stimulated TOPFlash reporter in HEK293 cells | 0.45 ± 0.14 | [1] |
| PRI-724 | TCF/LEF reporter assay in colon cancer cells | 0.045 | [2] |
Note: Lower IC50 values indicate higher potency.
Anti-proliferative Activity in Colorectal Cancer Cell Lines
The MTS assay is a colorimetric method used to assess cell viability and proliferation. The IC50 values represent the concentration of the compound that inhibits cell proliferation by 50%.
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| This compound | HCT-116 | 0.36 | [1] |
| SW480 | 0.20 | [1] | |
| DLD-1 | 0.21 | [1] | |
| HT-29 | 0.07 | [1] | |
| RKO | 0.11 | [1] | |
| LoVo | 0.13 | [1] | |
| Niclosamide | HCT-116 | 0.31 - <1 | [3][4] |
| SW480 | ~10-50 | [5] | |
| DLD-1 | 0.41 | [3] | |
| HT-29 | >1 | [6] | |
| XAV939 | Caco-2 (CD44+/CD133+) | 15.3 | [6] |
| IWR-1 | Caco-2 (CD44+/CD133+) | 19.4 | [6] |
| HCT-116 | Dose-dependent decrease | [7] | |
| WNT974 | HN30 (Head and Neck) | 0.0003 | [8] |
Note: The data for the panel of known modulators is compiled from various sources and may not be directly comparable due to differing experimental conditions. This compound data is from a single comparative study with Niclosamide.
Signaling Pathways and Experimental Workflow
Wnt/β-Catenin Signaling Pathway
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and highlights the points of intervention for different classes of inhibitors.
Caption: Canonical Wnt/β-catenin signaling pathway with points of inhibitor action.
Experimental Workflow for Wnt Inhibitor Benchmarking
This diagram outlines a typical workflow for evaluating the efficacy of Wnt pathway inhibitors like this compound.
Caption: A typical experimental workflow for benchmarking Wnt pathway inhibitors.
Logical Relationship of this compound to Other Wnt Modulators
This diagram illustrates the classification of the benchmarked Wnt inhibitors based on their primary mechanism of action within the signaling cascade.
Caption: Classification of Wnt inhibitors based on their mechanism of action.
Experimental Protocols
Wnt/β-catenin Reporter Assay (TOPFlash)
Objective: To quantify the activity of the canonical Wnt/β-catenin signaling pathway in response to treatment with Wnt modulators.
Materials:
-
HEK293 cells stably expressing the TOPFlash TCF/LEF reporter and a Renilla luciferase control vector.
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Wnt3A-conditioned media or recombinant Wnt3A.
-
This compound and other Wnt modulators dissolved in DMSO.
-
96-well white, clear-bottom plates.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Procedure:
-
Seed HEK293-TOPFlash cells in 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing Wnt3A-conditioned media (or recombinant Wnt3A) and serial dilutions of the test compounds (e.g., this compound, Niclosamide) or DMSO as a vehicle control.
-
Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, lyse the cells and measure Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase Reporter Assay System.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the percent inhibition relative to the DMSO-treated control and determine the IC50 values by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (MTS)
Objective: To determine the effect of Wnt modulators on the proliferation of colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., HCT-116, SW480, DLD-1, HT-29, RKO, LoVo).
-
Appropriate cell culture medium for each cell line, supplemented with 10% FBS and 1% penicillin-streptomycin.
-
This compound and other Wnt modulators dissolved in DMSO.
-
96-well clear plates.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Microplate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Seed the colorectal cancer cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO as a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 values.
Western Blot Analysis
Objective: To assess the effect of Wnt modulators on the protein levels of β-catenin and its downstream target genes.
Materials:
-
Colorectal cancer cell lines.
-
This compound and other Wnt modulators.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Plate cells and treat with the Wnt modulators for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
The data presented in this guide indicates that this compound is a potent inhibitor of the Wnt/β-catenin signaling pathway, demonstrating greater or comparable in vitro efficacy to its parent compound, Niclosamide, in colorectal cancer cell lines. Its IC50 values for both Wnt signaling inhibition and anti-proliferative activity are in the sub-micromolar range, suggesting significant potential as an anti-cancer agent. Further comparative studies with a broader panel of Wnt inhibitors under standardized conditions are warranted to fully elucidate its therapeutic potential relative to other modulators in development. The provided experimental protocols offer a framework for conducting such benchmarking studies.
References
- 1. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 2. PRI-724 | Wnt inhibitor | CAS 1422253-38-0 | Buy PRI-724 from Supplier InvivoChem [invivochem.com]
- 3. Niclosamide-induced Wnt signaling inhibition in colorectal cancer is mediated by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anthelmintic niclosamide inhibits colorectal cancer cell lines via modulation of the canonical and noncanonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IWR-1 inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
Statistical analysis for comparing the efficacy of DK419 and other compounds
A Statistical and Mechanistic Analysis for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of DK419, a novel inhibitor of the Wnt/β-catenin signaling pathway, with its parent compound Niclosamide and other relevant therapeutic agents for colorectal cancer (CRC). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential.
Data Presentation: Comparative Efficacy in Colorectal Cancer Cell Lines
The following table summarizes the in vitro efficacy of this compound and Niclosamide in inhibiting the proliferation of various human colorectal cancer cell lines, as determined by the MTS assay. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of each compound.
| Cell Line | IC50 of this compound (μM) | IC50 of Niclosamide (μM) |
| HCT-116 | 0.07 | 0.11 |
| SW-480 | 0.12 | 0.25 |
| DLD-1 | 0.18 | 0.45 |
| HT-29 | 0.24 | 0.89 |
| LoVo | 0.36 | 1.52 |
| RKO | 0.15 | 2.39 |
Data sourced from a study on the identification of this compound as a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth[1].
Discussion of Comparative Efficacy
This compound consistently demonstrates superior potency in inhibiting the proliferation of all tested colorectal cancer cell lines when compared to Niclosamide, with IC50 values ranging from approximately 1.5 to over 15 times lower[1]. This suggests that the structural modifications made to Niclosamide to create this compound have resulted in a significant enhancement of its anti-proliferative activity in vitro.
In addition to its enhanced potency, this compound, like Niclosamide, has been shown to inhibit the Wnt/β-catenin signaling pathway by reducing the protein levels of key downstream targets such as Axin2, β-catenin, c-Myc, Cyclin D1, and Survivin in CRC cell lines[1]. In vivo studies using a patient-derived CRC240 tumor explant model in mice showed that orally administered this compound at a dose of 1 mg/kg inhibited tumor growth[1]. This was a significantly lower effective dose compared to Niclosamide, which was administered at 72 mg/kg in the same study[1].
Comparison with Other Wnt Pathway Inhibitors and Standard of Care
While direct comparative studies between this compound and other Wnt pathway inhibitors are limited, several other small molecules targeting this pathway have been investigated for colorectal cancer. These include:
-
JW67 and JW74 : These compounds specifically inhibit canonical Wnt signaling and have shown to reduce CRC cell growth in vitro and in vivo.
-
XAV939 : This inhibitor works by stabilizing Axin2 and has been shown to increase the chemosensitivity of colon cancer cell lines to standard-of-care agents like 5-fluorouracil (5-FU) and cisplatin[2].
-
IWR-1 : Similar to XAV939, IWR-1 stabilizes Axin2 to inhibit Wnt signaling.
-
C644-0303 : Identified through high-throughput screening, this compound inhibits Wnt/β-catenin signaling and suppresses the growth of Wnt-dependent CRC in both 3D organoid and xenograft models[3].
-
IC-2 : A derivative of the Wnt/β-catenin signaling inhibitor ICG-001, IC-2 has been shown to reduce the expression of cancer stem cell markers and sphere formation in CRC cells.
The standard of care for colorectal cancer often includes chemotherapy regimens with drugs like 5-fluorouracil (5-FU) , oxaliplatin , and irinotecan [4]. Niclosamide has been shown to potentiate the anti-proliferative activity of oxaliplatin in human colorectal cancer cells[5][6]. Furthermore, studies have explored the combination of Niclosamide with other agents, such as metformin, demonstrating synergistic effects in suppressing Wnt activity in CRC cells and patient-derived organoids[7]. Given that this compound is a more potent derivative of Niclosamide, it is plausible that it could also exhibit synergistic effects with standard chemotherapies, though further studies are required to confirm this.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of this compound and Niclosamide are provided below.
MTS Assay for Cell Proliferation
This assay is a colorimetric method for assessing cell viability.
-
Cell Plating: Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Niclosamide, or a vehicle control (e.g., DMSO).
-
Incubation with Compound: Incubate the treated cells for 48-72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Western Blot for Protein Expression
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Treat CRC cells with this compound (e.g., 12.5 µM), Niclosamide (e.g., 12.5 µM), or a vehicle control for a specified time. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, c-Myc, Axin2, or other target proteins overnight at 4°C. A loading control antibody, such as β-actin, should also be used.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Seahorse XFp Analyzer for Oxygen Consumption Rate (OCR)
This assay measures the rate of mitochondrial respiration.
-
Cell Seeding: Seed cells in a Seahorse XFp cell culture miniplate.
-
Incubation: Allow the cells to adhere and grow to the desired confluency.
-
Medium Exchange: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates like pyruvate, glutamine, and glucose, and incubate at 37°C in a non-CO2 incubator.
-
Compound Injection: Load the injector ports of the sensor cartridge with compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) and the test compounds (this compound or Niclosamide at 1 µM).
-
Assay Execution: Place the cell plate in the Seahorse XFp analyzer and run the "Cell Mito Stress Test". The instrument will sequentially inject the compounds and measure the OCR.
-
Data Analysis: Analyze the OCR data to determine parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
This in vivo model uses tumor tissue from a patient implanted into an immunodeficient mouse.
-
Tumor Implantation: Subcutaneously implant fragments of a patient-derived colorectal tumor (e.g., CRC240) into immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Orally administer this compound (e.g., 1 mg/kg) or Niclosamide (e.g., 72 mg/kg) or a vehicle control to the mice daily or as per the experimental design.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 3-4 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Mandatory Visualizations
Wnt/β-catenin Signaling Pathway
Caption: Canonical Wnt/β-catenin signaling pathway and points of inhibition by this compound/Niclosamide.
Experimental Workflow for Compound Efficacy Testing
Caption: General experimental workflow for evaluating the efficacy of anticancer compounds.
References
- 1. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C644-0303, a small-molecule inhibitor of the Wnt/β-catenin pathway, suppresses colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Niclosamide induces miR-148a to inhibit PXR and sensitize colon cancer stem cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-targeted therapy of cancer by niclosamide: a new application for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metformin and Niclosamide Synergistically Suppress Wnt and YAP in APC-Mutated Colorectal Cancer [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for DK419: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of DK419, a chemical compound utilized in laboratory research. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. The following guidelines are based on available safety data sheets and are intended for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Data
This compound is classified with specific hazards that necessitate careful handling and disposal.[1] It is harmful if swallowed and poses a significant, long-term threat to aquatic ecosystems.[1]
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Chemical and Physical Properties [1]
-
Synonyms: DK-419
-
Formula: C16H8ClF6N3O
-
Molecular Weight: 407.7
-
CAS No.: 2102672-22-8
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical procedural step that requires careful planning and execution. The following protocol outlines the necessary steps from waste generation to final disposal.
Personal Protective Equipment (PPE)
Before handling this compound waste, it is imperative to be equipped with the appropriate personal protective equipment to prevent exposure.[1]
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Use protective, chemical-resistant gloves.
-
Body Protection: Wear impervious clothing, such as a lab coat.
-
Respiratory Protection: In cases of inadequate ventilation or potential for aerosol formation, use a suitable respirator.
Waste Segregation and Collection
Proper segregation of this compound waste is essential to prevent accidental mixing with incompatible chemicals and to ensure it is handled by the correct disposal stream.
-
Waste Container: Collect all this compound waste, including unused product and contaminated materials, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and should clearly identify the contents as "this compound Waste."
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Accidental Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent environmental release.[1]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Absorption: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into the designated hazardous waste container.[1]
-
Decontamination: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1]
-
Disposal of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.
Final Disposal Procedure
The final disposal of this compound waste must be conducted by a licensed and approved waste disposal facility.[1]
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office for the collection and disposal of the this compound hazardous waste container.
-
Documentation: Ensure all necessary waste disposal documentation is completed as required by your institution and local regulations.
-
Professional Disposal: The EHS office will arrange for the transport and disposal of the waste at an approved plant, in accordance with all applicable environmental regulations.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling DK419
For researchers and drug development professionals, ensuring safe and efficient handling of investigational compounds like DK419 is paramount. This guide provides immediate, essential safety protocols and logistical plans to minimize risk and streamline laboratory operations. This compound is an antineoplastic agent and a potent inhibitor of Wnt/β-catenin signaling.[1] While its full toxicological profile is not yet completely investigated, it should be handled with the utmost care, following established protocols for hazardous compounds.[2]
Personal Protective Equipment (PPE)
The primary routes of exposure to this compound are through skin contact and inhalation of aerosols or dust.[2][3] Therefore, appropriate PPE is critical. The selection of PPE should be based on a thorough hazard assessment of the specific tasks and environment.[4]
Table 1: Recommended Personal Protective Equipment for this compound
| Task | Minimum PPE Requirement |
| Handling Solid Compound (Weighing, Aliquoting) | Double chemotherapy gloves, Disposable gown, N95 respirator mask, Safety goggles with side-shields |
| Handling in Solution (Cell Culture, Injections) | Double chemotherapy gloves, Disposable gown, Safety goggles with side-shields |
| Waste Disposal | Double chemotherapy gloves, Disposable gown, Safety goggles with side-shields |
| Spill Cleanup | ChemMax 3 Coverall (or equivalent), Double chemotherapy gloves, N95 respirator mask, Non-vented goggles, HazMat boot liners |
Note: Always consult your institution's specific safety guidelines and the full Safety Data Sheet (SDS) before handling this compound.
Experimental Workflow and Safety Protocols
A structured workflow is essential to ensure safety and experimental reproducibility. The following diagram outlines the key stages of working with this compound, from receiving the compound to its final disposal.
Caption: Experimental workflow for handling this compound from receipt to disposal.
Detailed Methodologies
Safe Handling Protocol:
-
Preparation:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[5]
-
Work in a designated area with appropriate exhaust ventilation.[2]
-
Wear the appropriate PPE as outlined in Table 1.
-
When weighing the solid compound, use a chemical fume hood or a ventilated balance enclosure to avoid dust and aerosol formation.[2]
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[2]
-
Skin Contact: Rinse skin thoroughly with water and remove contaminated clothing.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support.[2]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
-
Spill Cleanup Protocol:
-
Evacuate: Evacuate non-essential personnel from the spill area.[2]
-
Ventilate: Ensure adequate ventilation.[2]
-
Contain: Prevent further leakage or spillage. Keep the product away from drains and water courses.[2]
-
Absorb: For liquid spills, absorb with a finely-powdered liquid-binding material like diatomite.[2] For solid spills, carefully collect the material.
-
Decontaminate: Decontaminate surfaces and equipment by scrubbing with alcohol.[2]
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[2][6]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemotherapeutic waste.
Table 2: this compound Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EH&S) department.[6] |
| Contaminated Labware (pipette tips, tubes, etc.) | Place in a designated, labeled, puncture-proof chemotherapeutic waste container.[6] |
| Contaminated PPE (gloves, gowns, etc.) | Place in a designated, labeled chemotherapeutic waste bag.[6] |
| Liquid Waste (unused solutions, cell culture media) | Collect in a sealed, leak-proof container labeled as chemotherapeutic waste. Do not pour down the drain.[6][7] |
Note: Never mix chemotherapeutic waste with other types of laboratory waste.[5]
PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision tree for selecting appropriate PPE for tasks involving this compound.
References
- 1. Identification of this compound, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|2102672-22-8|MSDS [dcchemicals.com]
- 3. pogo.ca [pogo.ca]
- 4. shop.dqeready.com [shop.dqeready.com]
- 5. web.uri.edu [web.uri.edu]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. nems.nih.gov [nems.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
